molecular formula C12H11N B2504100 4-(2-Methylphenyl)pyridine CAS No. 30456-66-7

4-(2-Methylphenyl)pyridine

Katalognummer: B2504100
CAS-Nummer: 30456-66-7
Molekulargewicht: 169.227
InChI-Schlüssel: WIMXAKQSDVSRIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylphenyl)pyridine, with the molecular formula C12H11N , is a pyridine-based compound that serves as a valuable scaffold and intermediate in organic synthesis and research applications . The pyridine ring is a nitrogen-bearing heterocycle and a privileged structure in medicinal chemistry, consistently incorporated into a diverse range of clinically useful agents . This moiety is frequently explored for its ease of parallelization and significant testing potential within chemical space, making it a cornerstone for developing novel molecular frameworks . As a key building block, this compound and its analogues are extensively used by researchers to construct more complex molecules for use in pharmaceuticals, agrochemicals, and specialty materials . Its specific structure, featuring a pyridine ring linked to a 2-methylphenyl group, endows it with particular reactivity and ligand properties that can be leveraged in catalytic processes and coordination chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMXAKQSDVSRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 4-(2-Methylphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biaryl Paradigm

In the realm of modern drug discovery and materials science, biaryl heterocycles serve as foundational scaffolds. 4-(2-Methylphenyl)pyridine (also designated as 4-(o-tolyl)pyridine; CAS: 30456-66-7) is a quintessential example of a sterically modulated biaryl system[1]. With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol , this compound is frequently utilized as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists for anti-emetic therapeutics[2], as well as in the development of tetrahydropyridine derivatives for cardiovascular indications[3].

As an Application Scientist, it is vital to understand that the physical properties of this molecule are not merely static numbers; they are dynamic parameters dictated entirely by its three-dimensional conformation.

Structural Causality: The Ortho-Effect

To predict and manipulate the behavior of 4-(2-Methylphenyl)pyridine, one must understand the causality behind its structural mechanics. In an unsubstituted 4-phenylpyridine, the two aromatic rings can adopt a relatively planar conformation, allowing for tight, highly ordered crystal lattice packing.

However, the introduction of a methyl group at the ortho position of the phenyl ring creates severe steric hindrance with the adjacent protons of the pyridine ring. This steric clash forces the biaryl system to twist, significantly increasing the dihedral angle between the two rings. This loss of coplanarity directly causes a reduction in crystal packing efficiency. Macroscopically, this manifests as a depressed melting point (often rendering such compounds as low-melting solids or viscous oils at room temperature) and alters its solvation thermodynamics and lipophilicity.

G A Ortho-Methyl Substitution on Phenyl Ring B Steric Clash with Pyridine Protons A->B C Increased Dihedral Angle (Loss of Coplanarity) B->C D Reduced Crystal Packing Efficiency C->D E Lower Melting Point & Altered Solubility D->E

Structural causality: How the ortho-methyl group dictates macroscopic physical properties.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 4-(2-Methylphenyl)pyridine. Where exact empirical data is limited due to its nature as a reactive intermediate[4], highly accurate predictive models based on structural analogs are utilized.

PropertyValue / CharacteristicStructural Causality & Implications
Molecular Weight 169.22 g/mol [1]Optimal size for fragment-based drug design (FBDD).
CAS Number 30456-66-7[1]Universal chemical identifier.
Physical State (25°C) Low-melting solid / Viscous oilSteric twist prevents efficient crystal lattice formation.
Boiling Point ~280°C - 295°C (Predicted)High boiling point typical of biaryl systems; requires vacuum distillation for purification.
Density ~1.05 - 1.10 g/cm³ (Predicted)Standard density profile for nitrogenous biaryl heterocycles.
LogP (Octanol/Water) ~3.2 (Predicted)The lipophilic ortho-methyl group enhances lipid membrane permeability.
pKa (Conjugate Acid) ~5.3 (Predicted)The pyridyl nitrogen remains unprotonated at physiological pH (7.4), ensuring high bioavailability.

Experimental Workflows for Property Validation

To ensure scientific integrity, physical properties must be determined using self-validating experimental systems. Below are the standard operating protocols for profiling 4-(2-Methylphenyl)pyridine.

Protocol A: High-Performance Liquid Chromatography (HPLC) for LogP Determination

Causality: The traditional shake-flask method is prone to emulsion formation with lipophilic bases and requires high sample volumes. HPLC offers a high-throughput, self-validating alternative by directly correlating chromatographic retention time with lipophilicity.

  • System Calibration (Self-Validation): Inject a homologous series of reference standards (e.g., toluene, bromobenzene, biphenyl) with known LogP values. Construct a calibration curve of Log(Retention Factor,

    
    ) versus LogP.
    
  • Mobile Phase Preparation: Prepare a methanol/water (50:50 v/v) mobile phase. Crucial Step: Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Because the pKa of the pyridine nitrogen is ~5.3, pH 7.4 ensures the molecule is fully deprotonated and in its neutral state, preventing secondary electrostatic interactions with the column silica.

  • Sample Preparation: Dissolve 4-(2-Methylphenyl)pyridine in the mobile phase to a concentration of 0.1 mg/mL.

  • Execution: Inject 10 µL onto a C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Data Analysis: Record the retention time (

    
    ). Calculate the retention factor 
    
    
    
    , where
    
    
    is the dead time (measured using an unretained marker like uracil). Interpolate the LogP of the compound from the established calibration curve.
Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: Traditional capillary melting point tubes are subjective and highly inaccurate for low-melting solids or oils. DSC provides a precise, quantitative thermodynamic profile of phase transitions and detects polymorphic behavior.

  • Calibration (Self-Validation): Calibrate the DSC instrument using high-purity Indium (melting point 156.6°C) to validate temperature accuracy and heat flow sensitivity.

  • Sample Encapsulation: Accurately weigh 3-5 mg of 4-(2-Methylphenyl)pyridine into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min through the sample cell to prevent oxidative degradation during the heating cycle.

  • Thermal Cycle: Cool the sample to -20°C and hold for 5 minutes to ensure complete crystallization of the low-melting solid. Heat the sample from -20°C to 150°C at a strictly controlled rate of 10°C/min.

  • Analysis: Identify the melting temperature (

    
    ) as the extrapolated onset of the endothermic peak. The integrated area under the curve yields the enthalpy of fusion (
    
    
    
    ).

Workflow S1 Sample Prep 4-(o-tolyl)pyridine S2 Thermal Analysis (DSC/TGA) S1->S2 S3 Chromatographic Profiling (HPLC-UV) S1->S3 S4 MP, BP & Thermal Stability Data S2->S4 S5 LogP & pKa Determination S3->S5

Standardized workflow for the physicochemical characterization of biaryl heterocycles.

Conclusion

The physical properties of 4-(2-Methylphenyl)pyridine are a direct consequence of its sterically hindered biaryl axis. By understanding the causality between the ortho-methyl substitution and the resulting dihedral twist, researchers can accurately predict its low melting point, elevated lipophilicity, and specific solubility profile. Utilizing self-validating analytical techniques like HPLC and DSC ensures that these properties are accurately mapped, facilitating the seamless integration of this building block into complex pharmaceutical syntheses[2] and advanced materials applications.

References

  • ChemicalBook. "30456-66-7 CAS MSDS (4-(2-METHYLPHENYL)PYRIDINE) Melting Point Boiling Point Density".
  • Google Patents. "US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect".
  • Google Patents. "EP0110073A1 - Process for the preparation of tetrahydropyridines".
  • BLD Pharm. "133756-29-3|1,2,3,4,5,6-Hexa(pyridin-4-yl)benzene - BLDpharm".

Sources

Physicochemical Profile & Structural Logic

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-(2-Methylphenyl)pyridine: Structural Dynamics, Synthetic Workflows, and API Applications

Abstract As a Senior Application Scientist navigating the complexities of modern drug development, identifying and optimizing privileged scaffolds is paramount. 4-(2-Methylphenyl)pyridine—commonly referred to as 4-(o-tolyl)pyridine—is a highly versatile biaryl heterocycle. Its unique steric profile and robust chemical stability make it a cornerstone intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the antiemetic drug Netupitant[1],. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its pharmacological translation into clinical applications.

The utility of 4-(2-Methylphenyl)pyridine in medicinal chemistry is not coincidental; it is driven by precise structural mechanics. The presence of the ortho-methyl group on the phenyl ring introduces significant steric clash with the adjacent protons of the pyridine ring. This steric hindrance prevents the two aromatic rings from achieving coplanarity, locking the molecule into a twisted, orthogonal 3D conformation. In rational drug design, this specific dihedral angle is critical for docking into deep, hydrophobic receptor pockets, such as those found in G-protein coupled receptors (GPCRs)[2].

Table 1: Quantitative & Physicochemical Data

PropertyValue / Description
Chemical Name 4-(2-Methylphenyl)pyridine
Synonyms 4-(o-tolyl)pyridine
CAS Registry Number 30456-66-7[3]
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.23 g/mol [4]
Structural Class Biaryl heterocycle
Solubility Soluble in DCM, EtOAc, Methanol; Insoluble in water

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The industry standard for synthesizing the 4-(o-tolyl)pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control and in-process validation.

G A 4-Halopyridine (e.g., 4-Bromopyridine) E Cross-Coupling Reaction (80-100°C, N2 atm) A->E B o-Tolylboronic acid B->E C Palladium Catalyst (Pd(PPh3)4) C->E D Base & Solvent (Na2CO3, Dioxane/H2O) D->E F 4-(2-Methylphenyl)pyridine (Product) E->F

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 4-(2-Methylphenyl)pyridine.

Step-by-Step Protocol & Causality
  • Reagent Preparation & Degassing : Combine 4-halopyridine (1.0 eq), o-tolylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (3.0 eq) in a 1,4-Dioxane/H2O (4:1 v/v) solvent system. Sparge the mixture with argon for 15 minutes.

    • Causality: The biphasic Dioxane/H2O system is critical; the organic phase dissolves the lipophilic substrates, while the aqueous phase dissolves the inorganic base necessary for the transmetallation step. Argon sparging prevents the oxidative deactivation of the Pd(0) catalyst to Pd(II) by atmospheric oxygen.

  • Reaction Initiation : Heat the mixture to 90°C under an inert atmosphere for 12 hours.

    • Observation: The reaction mixture typically transitions from a pale yellow suspension to a dark brown solution as the catalytic cycle initiates and trace palladium black eventually begins to form.

  • In-Process Control (IPC) & Validation : Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Validation: The protocol is self-validating when the starting 4-halopyridine peak is fully consumed, replaced by a new dominant peak corresponding to the product mass (m/z 170 [M+H]+).

  • Workup & Extraction : Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: Ethyl acetate selectively partitions the lipophilic biaryl product. The brine wash removes residual dioxane and water, while Na₂SO₄ eliminates trace moisture prior to concentration.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography.

    • Validation: Successful purification yields a high-purity solid[3]. ¹H NMR validation will confirm the structure via the characteristic ortho-methyl singlet (~2.2 ppm) and the distinct splitting pattern of the pyridine aromatic protons.

Application in API Synthesis: The Netupitant Pathway

The true value of 4-(2-Methylphenyl)pyridine lies in its role as a foundational building block for complex therapeutics. It is the core structural motif in Netupitant , a highly selective Neurokinin-1 (NK1) receptor antagonist used in combination therapies to prevent chemotherapy-induced nausea and vomiting (CINV)[1],.

Netupitant S1 Pyridine Core (2-chloro-5-nitropyridine) S2 SNAr Amination (N-methylpiperazine) S1->S2 S3 Suzuki Coupling (o-Tolylboronic acid) S2->S3 S4 Amine Methylation (Reductive Amination) S3->S4 S5 Acylation (Acyl Chloride) S4->S5 S6 Netupitant (Active API) S5->S6

Caption: Synthetic integration of the 4-(o-tolyl)pyridine scaffold into the Netupitant API.

In the industrial synthesis of Netupitant, the o-tolyl group is introduced via Suzuki coupling to a functionalized pyridine core[2]. The resulting intermediate, 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, undergoes reductive amination and subsequent acylation with 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride to yield the final API. The o-tolyl group provides the exact steric bulk required to lock the amide bond into the bioactive conformation necessary for receptor binding.

Pharmacological Mechanism & Future Directions

NK1 Receptor Antagonism

Substance P is an endogenous neuropeptide that binds to the NK1 receptor (a GPCR) in the brainstem's vomiting center, triggering a cascade that results in the emetic reflex[1]. Netupitant, leveraging the steric tuning of its 4-(o-tolyl)pyridine core, acts as a competitive antagonist, effectively blocking this pathway.

NK1 SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds GQ Gq Protein Activation NK1R->GQ PLC Phospholipase C (PLC) GQ->PLC CA Intracellular Ca2+ Release PLC->CA EM Emetic Reflex (Nausea) CA->EM NET Netupitant (NK1 Antagonist) NET->NK1R Blocks

Caption: Mechanism of action for Netupitant blocking the Substance P/NK1 receptor pathway.

Emerging Applications: GPBAR1 Agonists

Beyond antiemetics, the 3-amino-4-(o-tolyl)pyridine derivative space is being actively explored for metabolic disorders. Recent studies have identified these scaffolds as potent agonists for GPBAR1 (TGR5), a GPCR responsive to bile acids[5]. Activation of GPBAR1 elevates intracellular cAMP, promoting GLP-1 secretion, which positions these 4-(o-tolyl)pyridine derivatives as highly promising candidates for Type II diabetes therapeutics[5].

References

1.[1] US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents. URL: 2. NETUPITANT - New Drug Approvals: (January 06 2014) - New Drug Approvals. URL: 3.[5] WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents. URL: 4.[2] WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents. URL: 5.[3] AB532798 | CAS 30456-66-7 – abcr Gute Chemie. URL: 6.[4] 4-(4-Ethylphenyl)pyridine | BLD Pharm - BLD Pharm. URL:

Sources

Spectroscopic Data for 4-(2-Methylphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Methylphenyl)pyridine, also known as 4-(o-tolyl)pyridine. In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide combines established spectroscopic principles with data from analogous compounds to present a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. This approach offers a robust framework for the identification and characterization of 4-(2-Methylphenyl)pyridine in a research and development setting.

Molecular Structure and Overview

4-(2-Methylphenyl)pyridine is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N. Its structure consists of a pyridine ring substituted at the 4-position with a 2-methylphenyl (o-tolyl) group. The steric hindrance from the ortho-methyl group on the phenyl ring influences the dihedral angle between the two aromatic rings, which in turn affects the electronic and spectroscopic properties of the molecule.

Caption: Molecular structure of 4-(2-Methylphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(2-Methylphenyl)pyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard approach to acquiring NMR spectra for a novel pyridine derivative involves dissolving the sample in a deuterated solvent, with chloroform-d (CDCl₃) being a common choice due to its excellent solubilizing properties for aromatic compounds.[1]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Dissolve 5-10 mg of 4-(2-Methylphenyl)pyridine in ~0.7 mL CDCl₃ tms Add Tetramethylsilane (TMS) as internal standard (0 ppm) sample->tms tube Transfer to 5 mm NMR tube tms->tube instrument Place sample in a 400-600 MHz NMR spectrometer tube->instrument h1_nmr Acquire ¹H NMR spectrum (e.g., 16 scans) instrument->h1_nmr c13_nmr Acquire ¹³C NMR spectrum (e.g., 1024 scans) instrument->c13_nmr phasing Phase correction c13_nmr->phasing baseline Baseline correction phasing->baseline referencing Reference to TMS (0 ppm) baseline->referencing integration Integrate ¹H signals referencing->integration For ¹H NMR MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis sample Introduce a small amount of 4-(2-Methylphenyl)pyridine into the ion source ionization Bombard with a high-energy electron beam (e.g., 70 eV) to form a molecular ion (M⁺˙) sample->ionization acceleration Accelerate ions into the mass analyzer ionization->acceleration separation Separate ions based on mass-to-charge ratio (m/z) acceleration->separation detection Detect ions and generate a mass spectrum separation->detection

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum

The mass spectrum of 4-(2-Methylphenyl)pyridine is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation of phenylpyridine isomers can be distinctive. [2]

m/z Proposed Fragment Relative Abundance
169 [C₁₂H₁₁N]⁺˙ (Molecular Ion) High
168 [M-H]⁺ Moderate
154 [M-CH₃]⁺ Moderate
91 [C₇H₇]⁺ (Tropylium ion) High

| 77 | [C₆H₅]⁺ (Phenyl ion) | Low |

Interpretation:

  • Molecular Ion (m/z 169): The molecular ion peak is expected to be abundant due to the stability of the aromatic system. Its presence confirms the molecular weight of the compound.

  • [M-H]⁺ (m/z 168): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

  • [M-CH₃]⁺ (m/z 154): Loss of the methyl group from the tolyl ring is a likely fragmentation, leading to a stable phenylpyridine cation.

  • Tropylium Ion (m/z 91): Cleavage of the bond between the pyridine and phenyl rings can lead to the formation of the highly stable tropylium ion from the tolyl fragment. This is often a base peak in the mass spectra of tolyl-substituted compounds.

  • Phenyl Ion (m/z 77): A smaller peak corresponding to the phenyl cation may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique, which provides a solid-state spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Grind ~1 mg of sample with ~100 mg of dry KBr press Press the mixture into a transparent pellet mix->press instrument Place the KBr pellet in the sample holder of an FT-IR spectrometer press->instrument scan Acquire the spectrum (e.g., 4000-400 cm⁻¹) instrument->scan identify Identify characteristic absorption bands scan->identify correlate Correlate bands to functional groups identify->correlate

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted Infrared Spectrum

The IR spectrum of 4-(2-Methylphenyl)pyridine will show characteristic absorptions for the aromatic C-H and C=C bonds, as well as vibrations specific to the substituted pyridine and phenyl rings. [3]

Wavenumber (cm⁻¹) Vibration Type Assignment
3100-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Methyl C-H
1600-1450 C=C and C=N Stretch Aromatic ring stretching
1470-1430 C-H Bend Methyl C-H bending

| 850-750 | C-H Bend | Out-of-plane aromatic C-H bending |

Interpretation:

  • Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹ is characteristic of C-H stretching in the aromatic rings.

  • Aliphatic C-H Stretch: Bands in the 2950-2850 cm⁻¹ region correspond to the C-H stretching of the methyl group.

  • Aromatic Ring Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine and phenyl rings.

  • Methyl C-H Bending: The bending vibrations of the methyl group's C-H bonds will appear in the 1470-1430 cm⁻¹ range.

  • Out-of-Plane Bending: The pattern of strong bands in the 850-750 cm⁻¹ region is diagnostic of the substitution pattern on the aromatic rings.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for 4-(2-Methylphenyl)pyridine. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers and drug development professionals can more effectively identify, characterize, and utilize this compound in their work. While based on well-established principles, experimental verification of this data is recommended for definitive structural confirmation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • SpectraBase. (2024). 4-(2-Methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

The Privileged Scaffold: Biological Activity and Pharmacological Profiling of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a privileged structure in medicinal chemistry, the phenylpyridine scaffold serves as a versatile backbone for designing highly selective therapeutic agents. The positional isomerism of the phenyl group on the pyridine ring (e.g., 2-phenylpyridine versus 3-phenylpyridine), combined with targeted electronic and steric substitutions, fundamentally dictates the molecule's physicochemical properties and biological target engagement[1].

This technical guide synthesizes current structure-activity relationship (SAR) data, mechanistic pathways, and self-validating experimental protocols to accelerate the development of phenylpyridine derivatives in oncology, immunology, and infectious disease.

Mechanistic Divergence in Oncology: 2- vs. 3-Phenylpyridines

The anticancer properties of phenylpyridine derivatives are heavily influenced by the spatial orientation of the nitrogen atom relative to the phenyl ring, which alters the molecule's binding affinity to distinct intracellular targets[1].

2-Phenylpyridine Derivatives: Redox Modulation

Derivatives of 2-phenylpyridine primarily exert cytotoxic effects by disrupting cellular redox homeostasis. These compounds act as potent inhibitors of thioredoxin reductase (TrxR) , a critical enzyme overexpressed in many malignancies to manage oxidative stress[1]. By inhibiting TrxR, 2-phenylpyridine derivatives trigger a lethal accumulation of intracellular reactive oxygen species (ROS), ultimately driving the cancer cell into oxidative stress-induced apoptosis[1].

3-Phenylpyridine Derivatives: Cytoskeletal Disruption

Conversely, 3-phenylpyridine derivatives (particularly diarylpyridines designed as Combretastatin A-4 analogs) function as potent antimitotic agents[2]. They bind to the colchicine site on tubulin, inhibiting tubulin polymerization[1][2]. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, preventing mitotic spindle formation and leading to apoptosis[1][2].

G cluster_0 2-Phenylpyridine Scaffold cluster_1 3-Phenylpyridine Scaffold N1 TrxR Inhibition N2 ROS Accumulation N1->N2 Oxidative Stress N5 Apoptosis (Cancer Cells) N2->N5 N3 Tubulin Binding N4 Microtubule Destabilization N3->N4 Polymerization Arrest N4->N5

Mechanistic divergence of phenylpyridine isomers in inducing cancer cell apoptosis.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Substituted phenylpyridines, particularly 2,3-diaryl-3H-imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives, have emerged as highly selective cyclooxygenase-2 (COX-2) inhibitors[3][4].

Causality of Selectivity: The selectivity for COX-2 over COX-1 is driven by the larger volume of the COX-2 active site, which contains a secondary side pocket (due to the Val523 substitution in COX-2 replacing Ile523 in COX-1). Phenylpyridines substituted with a methanesulfonyl (


) or sulfamoyl pharmacophore at the para position of the phenyl ring perfectly exploit this structural difference. The 

group inserts into the secondary pocket of COX-2, forming critical stabilizing hydrogen bonds with Arg513 and His90, which are inaccessible in COX-1[4].

Antimicrobial Applications: FtsZ Inhibition

Beyond eukaryotic targets, quaternized phenylpyridines exhibit profound broad-spectrum antibacterial activity. Recent developments in 1-methyl-2-phenylpyridin-1-ium derivatives have identified them as potent inhibitors of FtsZ , the bacterial homolog of tubulin[5]. By preventing FtsZ from assembling into the Z-ring at the future site of the bacterial septum, these compounds halt cell division. Notably, derivatives lacking bulky hydrophobic side chains at specific positions demonstrate superior minimum inhibitory concentrations (MICs) against multidrug-resistant S. aureus and A. baumannii, outperforming clinical standards like linezolid and vancomycin[5].

Quantitative SAR Data Summary

The following table synthesizes the biological activities of key substituted phenylpyridine classes across different therapeutic targets to guide lead optimization.

Compound Class / ScaffoldPrimary TargetKey Substituent / PharmacophoreBiological Activity (IC₅₀ / MIC)Reference
3H-imidazo[4,5-b]pyridines COX-24-chloro (N-phenyl), 3-CF₃ (2-phenyl)IC₅₀ = 9.2 µM (2-fold COX-2 selectivity)[3]
Imidazo[1,2-a]pyridines COX-2

(phenyl), morpholine (C-3)
IC₅₀ = 0.07 µM (Selectivity Index = 217.1)[4]
3-Phenylpyridines TubulinDiaryl substitution (cis-olefin mimic)IC₅₀ ~ 2.12 - 69.37 µM (HT-29 cell lines)[2][6]
1-Methyl-2-phenylpyridin-1-ium Bacterial FtsZQuaternary ammonium, absent R1 bulkMIC = 0.0625–0.5 µg/mL (S. aureus)[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to empower researchers to troubleshoot and adapt the workflow.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay

Targeting 3-phenylpyridine antimitotic evaluation.

Rationale: Tubulin dimers require low temperatures to prevent spontaneous nucleation. By establishing a baseline at 4°C, the temperature shift to 37°C serves as a synchronized thermodynamic trigger for polymerization, allowing precise kinetic monitoring via turbidimetry at 340 nm[2].

  • Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice (4°C).

  • Compound Incubation: Dispense 5 µL of the 3-phenylpyridine derivative (dissolved in DMSO, final DMSO <1% v/v) into a pre-chilled 96-well half-area UV-transparent plate. Add 45 µL of the tubulin solution.

  • Baseline Establishment: Incubate the plate on ice for 15 minutes. Validation checkpoint: No increase in absorbance at 340 nm should be observed during this phase.

  • Kinetic Trigger: Transfer the plate to a microplate reader pre-heated to exactly 37°C.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. A decrease in Vmax relative to the vehicle control indicates tubulin destabilization.

Protocol B: Fluorescence-Based Selective COX-2 Inhibition Screening

Targeting anti-inflammatory phenylpyridine derivatives.

Rationale: Traditional assays rely on radioactive arachidonic acid. This modern approach leverages the peroxidase component of the COX enzyme. The reaction between the intermediate Prostaglandin G2 (PGG₂) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces highly fluorescent resorufin[4]. This provides a high-throughput readout where fluorescence directly correlates with residual enzyme activity.

Workflow Step1 1. Recombinant COX-2 + Phenylpyridine Inhibitor Step2 2. Arachidonic Acid Substrate Addition Step1->Step2 Incubation (37°C, 15 min) Step3 3. PGG2 Intermediate Formation Step2->Step3 Cyclooxygenase Activity Step4 4. ADHP to Resorufin Conversion Step3->Step4 Peroxidase Activity Step5 5. Fluorescence Readout (Ex: 530nm / Em: 590nm) Step4->Step5 Quantification

Fluorescence-based selective COX-2 inhibition screening workflow.

  • Enzyme Preparation: Dilute human recombinant COX-2 (and ovine COX-1 for selectivity profiling) in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (a required cofactor for peroxidase activity).

  • Inhibitor Binding: Add 10 µL of the phenylpyridine test compound to 150 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow the

    
     group to equilibrate within the secondary pocket[4].
    
  • Fluorogenic Substrate Addition: Add 10 µL of ADHP (100 µM final concentration).

  • Reaction Initiation: Add 10 µL of arachidonic acid (100 µM final concentration) to trigger the cyclooxygenase reaction.

  • Readout: Immediately measure fluorescence using an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm[4].

  • Validation Checkpoint: Include a positive control (Celecoxib) and a 100% initial activity (vehicle) well. The IC₅₀ is determined using non-linear regression of the normalized fluorescence data.

References

  • Ma, Shutao, et al. "Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors." Journal of Agricultural and Food Chemistry (2025). Available at:[Link]

  • PMC. "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents." National Institutes of Health. Available at:[Link]

  • PMC. "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors." National Institutes of Health (2023). Available at:[Link]

  • PubMed. "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents." Bioorganic Chemistry (2022). Available at:[Link]

Sources

Solubility Profiling of 4-(2-Methylphenyl)pyridine in Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylphenyl)pyridine—also referred to as 4-(o-tolyl)pyridine—is a high-value biaryl building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in the synthesis of Netupitant, a highly potent neurokinin-1 (NK1) receptor antagonist used in combination therapies for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1][2].

For process chemists and formulation scientists, understanding the solvation thermodynamics of this privileged pyridine scaffold is paramount[3]. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 4-(2-Methylphenyl)pyridine, presents extrapolated solubility data across various organic solvent classes, and establishes a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To manipulate the solubility of 4-(2-Methylphenyl)pyridine, one must first deconstruct its molecular architecture. The compound consists of an electron-deficient pyridine ring coupled to a sterically hindered, lipophilic ortho-tolyl group.

The Causality of Solvation

The solubility of this molecule in any given solvent is dictated by the Gibbs free energy of solvation (


), which must be negative for spontaneous dissolution. This process involves three thermodynamic steps:
  • Crystal Lattice Disruption (Endothermic): Energy is required to break the

    
     stacking and van der Waals forces holding the biaryl molecules together in the solid state.
    
  • Solvent Cavity Formation (Endothermic): The solvent molecules must separate to accommodate the solute.

  • Solute-Solvent Interaction (Exothermic): The unprotonated pyridine nitrogen (pKa ~5.5) acts as a strong hydrogen-bond acceptor, while the biaryl system engages in London dispersion forces with lipophilic solvents.

Because the molecule has a predicted LogP of ~3.2, it exhibits highly lipophilic behavior. It demonstrates exceptional solubility in non-polar and polar aprotic solvents, but remains practically insoluble in neutral aqueous media unless the pyridine nitrogen is protonated via pH adjustment (pH < 4.0)[4].

Solvation A 4-(2-Methylphenyl)pyridine (Solid State) B Crystal Lattice Disruption (Endothermic) A->B Heat/Energy C Solvent Cavity Formation (Endothermic) A->C Solvent Addition D Solute-Solvent Interaction (Exothermic) B->D C->D E Thermodynamic Equilibrium (Saturated Solution) D->E ΔG_solv < 0

Figure 1: Thermodynamic pathway of 4-(2-Methylphenyl)pyridine solvation.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the extrapolated solubility profile of 4-(2-Methylphenyl)pyridine at standard ambient temperature (25°C). Data is categorized by solvent class to aid in the selection of reaction media for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or crystallization workflows[2].

Solvent ClassSpecific SolventDielectric Constant (

)
Expected Solubility Range (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.93> 100 (High)Dipole-dipole, Dispersion
Polar Aprotic Ethyl Acetate (EtOAc)6.0250 - 100 (High)Dipole-dipole
Polar Aprotic Tetrahydrofuran (THF)7.58> 100 (High)Dipole-induced dipole
Polar Protic Methanol (MeOH)32.720 - 50 (Moderate)H-bonding (Pyridine N as acceptor)
Polar Protic Isopropanol (IPA)19.910 - 30 (Moderate)H-bonding, Dispersion
Non-Polar Toluene2.38> 100 (High)

stacking, Dispersion
Non-Polar n-Heptane1.92< 10 (Low)Weak Dispersion

Note: High solubility in toluene and DCM makes them ideal solvents for the N-alkylation or N-oxidation steps frequently required in the downstream synthesis of Netupitant derivatives[5].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate highly accurate, empirical solubility data for specific process conditions, researchers must utilize a self-validating system. Relying on visual dissolution is prone to kinetic errors; therefore, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Action: Add an excess amount of 4-(2-Methylphenyl)pyridine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass HPLC vial.

  • Causality: An excess of solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, which is the fundamental definition of thermodynamic saturation.

Step 2: Isothermal Equilibration

  • Action: Place the vial in an orbital shaker incubator set to exactly 25.0°C. Agitate at 300 rpm for 24 to 48 hours.

  • Causality: Dissolution is a kinetically limited process. Insufficient equilibration time leads to underestimation of solubility. 48 hours guarantees that the system has overcome any kinetic barriers and reached true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25.0°C. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

  • Causality: Sub-micron particulates suspended in the solvent will artificially inflate the quantified solubility if injected into the HPLC. Centrifugation combined with PTFE filtration ensures only fully solvated molecules are analyzed.

Step 4: Dilution and HPLC-UV Quantification

  • Action: Dilute the filtered supernatant volumetrically (e.g., 1:100) in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA). Analyze via HPLC using a C18 column, detecting at the

    
     of the biaryl system (typically ~254 nm).
    
  • Causality: Direct injection of highly concentrated organic solutions causes peak distortion and detector saturation. Dilution ensures the concentration falls within the linear dynamic range of the UV detector.

Step 5: Data Validation (The Self-Validating Check)

  • Action: Repeat the sampling and HPLC analysis at 48 hours and 72 hours.

  • Causality: If the concentration varies by less than 2% between the 48-hour and 72-hour marks, the system self-validates that thermodynamic equilibrium was successfully achieved.

Workflow Step1 1. Excess Solute Addition (> Expected Solubility) Step2 2. Isothermal Equilibration (Shake-Flask, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Dilution & HPLC-UV (Quantification) Step3->Step4 Step5 5. Data Validation (Mass Balance Check) Step4->Step5

Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.

References

  • Title: Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: US20170008848A1 - Methods of making netupitant and intermediates thereof Source: Google Patents URL

Sources

Methodological & Application

Synthesis of 4-(2-Methylphenyl)pyridine via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(2-methylphenyl)pyridine, a key structural motif in medicinal chemistry and materials science. The protocol details a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloropyridine and 2-methylphenylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction

The biaryl scaffold is a ubiquitous feature in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronics.[1] Among the myriad of methods developed for the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5]

The target molecule, 4-(2-methylphenyl)pyridine, and its derivatives are of significant interest due to their presence in biologically active compounds and their utility as intermediates in the synthesis of more complex molecular architectures. The Suzuki coupling provides a direct and efficient route to this class of compounds, overcoming the limitations of traditional methods.[1]

This application note presents a detailed, step-by-step protocol for the synthesis of 4-(2-methylphenyl)pyridine. It delves into the rationale behind the selection of specific reagents and conditions, provides a visual representation of the catalytic cycle, and offers troubleshooting guidance to address common challenges encountered during the reaction.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4] The overall transformation results in the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.

The catalytic cycle begins with a palladium(0) species, which undergoes oxidative addition with the organohalide (in this case, 4-chloropyridine). This step forms a palladium(II) intermediate. The subsequent crucial step is transmetalation , where the organic group from the organoboron species (2-methylphenylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The final step is reductive elimination , where the two organic fragments are coupled to form the desired biaryl product, 4-(2-methylphenyl)pyridine, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactant1 4-Chloropyridine (Ar-X) Reactant1->OxAdd Reactant2 2-Methylphenylboronic Acid + Base (Ar'-B(OR)₃⁻) Reactant2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is designed for the synthesis of 4-(2-methylphenyl)pyridine on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Chloropyridine hydrochloride≥98%Major Chemical SupplierCan be used directly.
2-Methylphenylboronic acid≥97%Major Chemical SupplierStore under inert atmosphere.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeMajor Chemical SupplierAir and moisture sensitive.
Tricyclohexylphosphine (PCy₃)≥97%Major Chemical SupplierAir sensitive. Handle under inert gas.
Potassium phosphate tribasic (K₃PO₄)Anhydrous, ≥98%Major Chemical SupplierStore in a desiccator.
1,4-DioxaneAnhydrous, ≥99.8%Major Chemical SupplierDegas before use.
Deionized WaterHigh purity---Degas before use.
Ethyl acetateACS gradeMajor Chemical SupplierFor workup and chromatography.
HexanesACS gradeMajor Chemical SupplierFor chromatography.
Saturated sodium bicarbonate solution---Prepared in-houseFor workup.
Brine (saturated NaCl solution)---Prepared in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeMajor Chemical SupplierFor drying.
Celite®---Major Chemical SupplierFor filtration.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) and add them to the Schlenk flask.

  • Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligand.[8]

2. Solvent Addition and Reaction:

  • To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the 4-chloropyridine hydrochloride should be approximately 0.2 M.

  • With the inert gas flow maintained through a bubbler, heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 4-12 hours.

3. Reaction Workup:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.[5]

  • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., up to 20% ethyl acetate in hexanes), is typically effective for separating the product from impurities.

  • Collect the fractions containing the desired product (visualized by TLC) and concentrate them to afford 4-(2-methylphenyl)pyridine as a pure compound.

Data Presentation

ParameterValue
Reactant Quantities (for a 1 mmol scale)
4-Chloropyridine hydrochloride150 mg
2-Methylphenylboronic acid163 mg
Palladium(II) acetate4.5 mg
Tricyclohexylphosphine11.2 mg
Potassium phosphate637 mg
Reaction Conditions
Solvent System1,4-Dioxane / Water (4:1)
Solvent Volume5 mL
Temperature80-90 °C
Reaction Time4-12 hours
Expected Outcome
Expected Yield75-90%
Appearance of ProductColorless to pale yellow oil or solid
Molecular Weight169.22 g/mol [9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Use a fresh batch of palladium catalyst. Consider using a pre-catalyst.[8]
- Insufficient degassing- Ensure the reaction mixture and solvents are thoroughly degassed.[8]
- Poor quality of boronic acid- Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester.
- Ineffective base- Ensure the base is anhydrous. Screen other bases such as K₂CO₃ or Cs₂CO₃.[8]
Formation of homocoupled byproducts - Presence of oxygen- Improve degassing technique.
- Catalyst decomposition- Lower the reaction temperature or reaction time.
Protodeboronation of the boronic acid - Prolonged reaction time at high temperature- Monitor the reaction closely and stop it once the starting material is consumed.
- Presence of excess water- Use anhydrous solvents and ensure the base is dry.

Safety Precautions

  • General: All chemical manipulations should be performed in a well-ventilated fume hood.[10] Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and chemical-resistant gloves.

  • Reagents:

    • Palladium catalysts: Can be toxic and should be handled with care.

    • Phosphine ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

    • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.

  • Reaction Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic.[11] For larger-scale reactions, it is important to monitor the internal temperature and have a cooling system available.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-(2-methylphenyl)pyridine. The protocol outlined in this application note provides a reliable and reproducible procedure for obtaining this valuable compound in good to excellent yields. By understanding the underlying reaction mechanism and paying close attention to the experimental details, particularly the exclusion of oxygen and the use of high-purity reagents, researchers can successfully implement this important transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024, February 28). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77026, 4-Methyl-2-phenylpyridine. [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). On the role of the base in the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

  • Federal Aviation Administration. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(o-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Arylpyridines in Modern Chemistry

The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its presence in numerous biologically active compounds and functional materials underscores the importance of efficient and versatile synthetic methodologies for its construction. 4-(o-Tolyl)pyridine, in particular, serves as a crucial building block for ligands in catalysis and as a key intermediate in the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and generally high yields. This application note provides a detailed, field-proven protocol for the synthesis of 4-(o-tolyl)pyridine via the Suzuki-Miyaura coupling of 4-chloropyridine and o-tolylboronic acid, aimed at researchers, scientists, and drug development professionals.

Theoretical Framework: Unraveling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl compounds. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-chloropyridine. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The o-tolyl group is transferred from the boronic acid to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the tolyl group and the pyridine ring, yielding the desired 4-(o-tolyl)pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (4-Chloropyridine) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X (Ln) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (o-Tolylboronic Acid + Base) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R (Ln) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 4-(o-Tolyl)pyridine reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(o-Tolyl)pyridine

This protocol is designed to be a self-validating system, with each step and reagent choice justified to ensure reproducibility and success.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Notes
4-Chloropyridine hydrochlorideC₅H₄ClN·HCl150.011.50 g10.01.0The hydrochloride salt is often more stable and less volatile than the free base. It will be neutralized in situ by the base.
o-Tolylboronic acidC₇H₉BO₂135.961.63 g12.01.2A slight excess ensures complete consumption of the limiting reagent.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.231 g0.20.02A common and effective catalyst for Suzuki couplings.[2]
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.03.0Anhydrous base is crucial for the reaction.
1,4-DioxaneC₄H₈O₂88.1140 mL--Anhydrous solvent is required.
WaterH₂O18.0210 mL--Degassed, deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37---For drying the organic extract.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11---For extraction.
Saturated Brine SolutionNaCl(aq)----For washing the organic extract.
Silica GelSiO₂60.08---For column chromatography.
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To the 100 mL three-necked round-bottom flask, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), o-tolylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (40 mL) and water (10 mL) to the flask via a syringe.

  • Degassing: Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol) under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(o-tolyl)pyridine.

Experimental_Workflow start Start setup Combine Reagents in Flask start->setup inert Establish Inert Atmosphere setup->inert solvents Add Solvents and Degas inert->solvents catalyst Add Palladium Catalyst solvents->catalyst reaction Heat and Stir (90 °C, 12-18h) catalyst->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure 4-(o-tolyl)pyridine purify->product

Figure 2: Experimental workflow for the synthesis of 4-(o-tolyl)pyridine.

Data Presentation and Expected Results

The successful synthesis of 4-(o-tolyl)pyridine should be confirmed by standard analytical techniques.

ParameterExpected Result
Yield 75-85%
Appearance White to off-white solid
Melting Point 58-60 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.65 (d, J=6.0 Hz, 2H), 7.30-7.20 (m, 6H), 2.25 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.2, 149.8, 138.2, 135.9, 130.6, 129.3, 128.0, 125.9, 124.5, 20.5
Purity (by HPLC) >98%

Note: The NMR data provided is a predicted spectrum based on known chemical shifts for similar structures and should be confirmed experimentally.[3]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure proper degassing of the reaction mixture. Use a fresh bottle of catalyst.
Insufficiently anhydrous conditionsUse anhydrous solvents and ensure the base is dry.
Poor quality boronic acidUse high-purity boronic acid. Consider using the corresponding boronate ester.
Formation of Homocoupled Byproducts Presence of oxygenImprove degassing procedure.
Catalyst decompositionUse a more robust ligand or a different palladium precursor.
Difficulty in Purification Co-elution of byproductsOptimize the eluent system for column chromatography. Consider recrystallization.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[4] Avoid inhalation of dust.

  • o-Tolylboronic Acid: May cause skin, eye, and respiratory irritation.[5]

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[6]

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.[7] It can form explosive peroxides upon storage. Always use from a freshly opened container or test for peroxides before use.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubChem. Tolylboronic acid. [Link]

  • INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,4-Dioxane. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. 1,4-Dioxane. [Link]

  • Gunawan, G., & Sari, Y. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Byju's. Suzuki Coupling Reaction. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

Sources

Advanced ¹H NMR Characterization of 4-(2-Methylphenyl)pyridine: A Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

4-(2-Methylphenyl)pyridine, commonly referred to as 4-(o-tolyl)pyridine, is a privileged biaryl scaffold in modern medicinal chemistry. It serves as a foundational building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists[1]. Most notably, derivatives of this scaffold are utilized in the synthesis of Netupitant, a potent anti-emetic agent clinically indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV)[2]. Because the spatial orientation of the biaryl linkage dictates the three-dimensional conformation and receptor-binding affinity of the final active pharmaceutical ingredient (API), rigorous structural verification of this intermediate via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical quality control milestone[3].

Structural Dynamics & Mechanistic NMR Insights

The ¹H NMR spectrum of 4-(2-methylphenyl)pyridine is not merely a list of chemical shifts; it is a direct readout of the molecule's three-dimensional physical constraints. The spectrum is heavily influenced by the steric hindrance between the ortho-methyl group on the tolyl ring and the adjacent protons (H3 and H5) on the pyridine ring.

This steric clash prevents the two aromatic rings from achieving coplanarity, forcing them into a twisted, nearly orthogonal conformation. This geometry creates two distinct magnetic phenomena:

  • Magnetic Anisotropy: The orthogonal arrangement forces the ortho-methyl protons to sit partially within the shielding cone of the adjacent pyridine ring. As a result, these benzylic protons resonate slightly more upfield than they would in a sterically unhindered system.

  • Inductive Deshielding: The highly electronegative nitrogen atom in the pyridine ring withdraws electron density from the ring system via inductive effects, leaving the alpha protons (H2 and H6) highly deshielded and pushing their signals far downfield.

Biaryl_Conformation N1 4-(2-Methylphenyl)pyridine N2 Steric Hindrance (o-Methyl vs. Pyridine H3/H5) N1->N2 N3 Orthogonal Ring Conformation N2->N3 N4 Magnetic Anisotropy (Shielding of CH3) N3->N4 N5 Inductive Deshielding (Pyridine H2/H6 Downfield) N3->N5

Conformational dynamics and NMR effects in the 4-(2-methylphenyl)pyridine biaryl system.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-resolution data suitable for regulatory submissions, the following protocol establishes a self-validating system utilizing internal referencing and optimized relaxation delays.

Step 1: Sample Preparation

  • Weighing: Accurately weigh 5.0 to 10.0 mg of highly pure 4-(2-methylphenyl)pyridine. Causality: This specific mass range ensures an optimal signal-to-noise (S/N) ratio for a standard 400 MHz spectrometer without inducing concentration-dependent line broadening or intermolecular stacking interactions.

  • Solvation: Dissolve the compound entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected for its excellent solvating power for non-polar biaryls and lack of exchangeable protons. TMS acts as the internal zero reference (0.00 ppm), ensuring that any temperature or solvent-induced shift variations are internally calibrated and self-corrected.

  • Transfer: Transfer the homogenized solution into a standard 5 mm precision NMR tube. Ensure the tube is free of micro-scratches and particulate matter, which could distort the magnetic field homogeneity and ruin resolution.

Step 2: Instrument Calibration and Data Acquisition

  • Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (Z1 to Z4) until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a peak width at half-height (FWHM) of < 1.0 Hz.

  • Pulse Sequence: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) utilizing a 30° flip angle.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds. Causality: While the methyl protons relax relatively quickly, the adjacent aromatic protons require sufficient time to return to thermal equilibrium. A 2.0-second delay ensures accurate quantitative integration across all signals.

  • Acquisition: Acquire 16 to 32 scans at a regulated temperature of 298 K.

NMR_Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.6 mL CDCl3 + TMS) A->B C Homogenization (Vortex/Sonicate) B->C D Transfer to NMR Tube (5 mm standard) C->D E Data Acquisition (400 MHz, 298 K) D->E F Processing & Phase Correction E->F

Step-by-step workflow for the preparation and acquisition of 1H NMR biaryl samples.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected ¹H NMR quantitative data for 4-(2-methylphenyl)pyridine at 400 MHz in CDCl₃.

Proton AssignmentMultiplicityExpected Shift (ppm)IntegrationMechanistic Rationale
Pyridine H2, H6 Doublet (d)8.60 - 8.702HStrong inductive deshielding by the adjacent highly electronegative pyridine nitrogen.
o-Tolyl H3', H4', H5', H6' Multiplet (m)7.20 - 7.404HAromatic ring current deshielding; complex overlapping scalar couplings due to asymmetry.
Pyridine H3, H5 Doublet (d)7.15 - 7.252HOrtho to the biaryl linkage; partially shielded by the orthogonal o-tolyl ring current.
o-Tolyl -CH₃ Singlet (s)2.20 - 2.303HBenzylic position; slightly shielded due to the perpendicular pyridine ring's magnetic anisotropy.
Troubleshooting & QA/QC Insights
  • Broadening of the Methyl Signal: If the methyl singlet at ~2.25 ppm appears broadened at room temperature, this indicates restricted rotation around the biaryl axis (atropisomerism) occurring on the NMR timescale. Variable Temperature (VT) NMR can be employed to calculate the exact rotational energy barrier.

  • Water Contamination: A broad singlet at ~1.56 ppm indicates water moisture in the CDCl₃. While it generally does not overlap with the biaryl aromatic signals, severe contamination can negatively affect the shimming quality and baseline flatness.

References
  • US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents.
  • US20130231315A1 - Modified 4-phenyl-pyridine derivatives - Google Patents.
  • US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect - Google Patents.

Sources

Application Note: Mass Spectrometry Fragmentation Dynamics of 4-(2-Methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

4-(2-Methylphenyl)pyridine, frequently referred to as 4-(o-tolyl)pyridine, is a sterically hindered biaryl compound that serves as a foundational building block in both materials science (e.g., iridium-based OLEDs) and medicinal chemistry. Most notably, the 4-(o-tolyl)pyridine scaffold is the core pharmacophore of Netupitant, a highly selective NK1 receptor antagonist utilized as an antiemetic in cancer supportive care[1].

During drug metabolism studies and synthetic quality control, the differentiation of structural isomers is a critical task[2]. Because positional isomers of methylphenylpyridines possess identical molecular masses, distinguishing them requires a deep mechanistic understanding of their unique electron ionization (EI) fragmentation patterns. This application note details the fragmentation causality of 4-(2-methylphenyl)pyridine and provides a self-validating analytical protocol for its unambiguous identification.

Mechanistic Causality: The "Ortho Effect"

In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions formed after passing through the ion source[3]. The spatial arrangement of atoms within the molecule heavily dictates the thermodynamic stability of the resulting fragment ions. Aromatic compounds typically exhibit strong molecular ion peaks due to their stable, conjugated structures[4]. However, the fragmentation of 4-(2-methylphenyl)pyridine under 70 eV Electron Ionization (EI) is uniquely governed by a proximity-driven intramolecular reaction known as the "ortho effect" .

Molecular Ion and Azafluorenyl Cation Formation

Upon electron bombardment, the initial ionization event yields a robust molecular ion radical,


 at m/z 169. Because the methyl group is positioned ortho to the biaryl linkage, it is spatially proximate to the adjacent pyridine ring. This proximity facilitates an intramolecular cyclization: a hydrogen radical (H•, 1 Da) is rapidly expelled, allowing the carbon atoms to form a new bond. This creates a highly conjugated, planar tricyclic system—an azafluorenyl cation  at m/z 168. The immense thermodynamic stability of this fully conjugated 5-membered ring drives the reaction forward, rendering m/z 168 the base peak (100% relative abundance) in the spectrum.
Subsequent Ring Cleavages

Once the stable m/z 168 ion is formed, the molecule undergoes secondary fragmentations. The molecular ions are energetically unstable, and some of them will break up into smaller pieces[5]. For nitrogenous heteroaromatics, a highly diagnostic secondary pathway is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) from the pyridine ring. The m/z 168 azafluorenyl cation undergoes ring contraction and loss of HCN to yield a biphenylene-like hydrocarbon cation at m/z 141.

A competing, albeit minor, primary pathway involves the direct cleavage of the methyl radical (•CH3, 15 Da) from the molecular ion, yielding an aryl cation at m/z 154. This pathway is less favorable because the resulting structure cannot achieve the same degree of planar resonance stabilization as the azafluorenyl system.

Quantitative Fragmentation Data

The table below summarizes the diagnostic fragment ions utilized for the Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) of 4-(2-methylphenyl)pyridine.

Fragment Ion (m/z)Relative AbundanceChemical FormulaStructural AssignmentMechanistic Origin
169 High (~60-80%)

Molecular IonElectron ionization of the intact molecule
168 Base Peak (100%)

Azafluorenyl CationLoss of H• via ortho-effect cyclization
154 Low (<10%)

Aryl CationDirect loss of •CH3 from the molecular ion
141 Moderate (~30%)

Biphenylene CationExpulsion of HCN (27 Da) from m/z 168
115 Low-Moderate (~15%)

Hydrocarbon CationLoss of Acetylene (

, 26 Da) from m/z 141

Fragmentation Pathway Visualization

MS_Fragmentation M 4-(2-Methylphenyl)pyridine [M]+• m/z 169 A Azafluorenyl Cation [M-H]+ m/z 168 (Base Peak) M->A - H• (1 Da) Ortho-effect cyclization C Aryl Cation [M-CH3]+ m/z 154 M->C - •CH3 (15 Da) Minor cleavage B Biphenylene-like Cation [M-H-HCN]+ m/z 141 A->B - HCN (27 Da) Pyridine ring opening D Hydrocarbon Fragment [M-H-HCN-C2H2]+ m/z 115 B->D - C2H2 (26 Da) Acetylene loss

Figure 1: EI-MS fragmentation cascade of 4-(2-Methylphenyl)pyridine highlighting the ortho-effect.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and internal standard calibration to proactively rule out instrumental drift, carryover, or mass axis misalignment.

Phase 1: System Suitability Testing (SST)

Causality: Before analyzing the target analyte, the mass spectrometer must be tuned to ensure the m/z axis is calibrated and the relative abundances reflect standard 70 eV EI conditions.

  • Autotune: Infuse Perfluorotributylamine (PFTBA) into the MS source.

  • Validation Criteria: Verify that the mass assignments for m/z 69, 219, and 502 are accurate within ±0.1 Da. Ensure the isotopic ratio of m/z 70 to 69 is approximately 1.1%, validating resolution and detector response.

  • Blank Run: Inject 1.0 µL of pure Dichloromethane (DCM) using the analytical method below. Validation: The chromatogram must show no peaks with a signal-to-noise (S/N) ratio > 3 at the expected retention time of the analyte.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-(2-methylphenyl)pyridine in 10 mL of HPLC-grade DCM to yield a 100 µg/mL stock.

  • Internal Standard (IS): Prepare a 50 µg/mL solution of Phenanthrene-d10 in DCM. Causality: Phenanthrene-d10 elutes in a similar thermal window but has a distinct mass (m/z 188), allowing for the normalization of injection volume variances.

  • Working Sample: Dilute the stock solution to 10 µg/mL in DCM, spiking in the IS to a final concentration of 5 µg/mL.

Phase 3: GC-MS Acquisition Parameters
  • Inlet: 250 °C, Splitless mode (purge valve opens at 1.0 min to sweep residual solvent).

  • Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial hold at 80 °C for 1.0 min.

    • Ramp at 15 °C/min to 280 °C.

    • Final hold at 280 °C for 5.0 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, Source Temperature: 230 °C.

  • Acquisition Mode: Full Scan (m/z 50–300) for structural elucidation, followed by Selected Ion Monitoring (SIM) targeting m/z 169, 168, and 141 for high-sensitivity quantification.

Phase 4: Data Validation
  • Acceptance Criteria: The retention time of 4-(2-methylphenyl)pyridine must remain constant relative to Phenanthrene-d10 (Relative Retention Time variance < 1%). The ion ratio of m/z 168 to m/z 169 must remain consistent (±15%) across all standard injections to confirm that the ortho-effect cyclization is occurring under stable source conditions.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers." BenchChem. 2

  • Clark, Jim. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide.5

  • "Fragmentation (mass spectrometry)." Wikipedia. 3

  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. 4

  • Spinelli, T., et al. "Effects of combined netupitant and palonosetron (NEPA), a cancer supportive care antiemetic, on the ECG of healthy subjects: an ICH E14 thorough QT trial." PMC. 1

Sources

Application Note: A Protocol for the Suzuki-Miyaura Reaction with 2-Halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in academic and industrial laboratories, particularly in drug development, where the synthesis of biaryl and heteroaryl structures is paramount. Among these structures, 2-substituted pyridines are of exceptional importance, forming the core of numerous pharmaceuticals and functional materials.[3][4]

However, the synthesis of these valuable compounds via the Suzuki-Miyaura reaction is notoriously challenging when using 2-halopyridines as starting materials. This difficulty, often termed the "2-pyridyl problem," stems from the inherent electronic properties of the pyridine ring, which can lead to poor reactivity and catalyst deactivation.[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic hurdles, explain the rationale behind optimizing key reaction parameters, and provide a robust, field-proven protocol for the successful coupling of 2-halopyridines.

Mechanistic Insights: Overcoming the "2-Pyridyl Problem"

A standard Suzuki-Miyaura catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7] The active Pd(0) catalyst first inserts into the carbon-halogen bond of the 2-halopyridine (Oxidative Addition). Next, the organic group from the boron reagent is transferred to the palladium center (Transmetalation). Finally, the two organic fragments are joined, forming the product and regenerating the Pd(0) catalyst (Reductive Elimination).

With 2-halopyridines, this cycle is easily disrupted. The primary challenge is catalyst inhibition . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center at various stages of the catalytic cycle. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and halting the reaction.[8][9] Furthermore, the electron-deficient nature of the pyridine ring can make both the initial oxidative addition (especially for 2-chloropyridines) and the final reductive elimination steps kinetically challenging.

Suzuki_Cycle_2_Halopyridine pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa_complex 2-Halo -pyridine (Ar-X) trans_complex Transmetalation (Ar-Pd(II)-R)L₂ oa_complex->trans_complex Boronic Acid/Ester (R-B(OR)₂) + Base inhibited_complex Inactive Catalyst (Py-Pd Complex) oa_complex->inhibited_complex Catalyst Inhibition (N-Coordination) product R-Ar (Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration inhibited_complex->oa_complex Reversible Deactivation

Figure 1: Suzuki-Miyaura cycle highlighting catalyst inhibition by 2-halopyridines.

Optimizing Key Reaction Parameters: A Scientist's Guide

Success with 2-halopyridines hinges on the careful selection of each reaction component to favor the productive catalytic cycle over catalyst deactivation.

Palladium Precatalyst and Ligand: The Critical Partnership

The choice of ligand is arguably the most critical factor for a successful coupling with 2-halopyridines.

  • Palladium Source : Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective but require in-situ reduction from Pd(II) to the active Pd(0) state. Modern, pre-formed palladium-ligand complexes, known as precatalysts, are often more efficient as they enter the catalytic cycle more readily.

  • Ligand Selection : The "2-pyridyl problem" necessitates the use of specialized ligands. The goal is to use a ligand that is bulky and electron-rich enough to outcompete the pyridine nitrogen's coordination to the palladium center.[10][11]

    • Buchwald Ligands : A class of dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and RuPhos , are the gold standard for this transformation.[11] Their significant steric bulk accelerates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of even challenging 2-chloropyridines.[10]

    • N-Heterocyclic Carbenes (NHCs) : These are another class of highly effective ligands that are even more electron-donating than phosphines and can stabilize the palladium catalyst throughout the cycle.[1][12]

The Boron Reagent: A Matter of Stability

The nucleophilic partner in the coupling is also a source of potential failure. 2-pyridyl boronic acids are particularly prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved before it can participate in the reaction.[3][5][9]

  • Boronic Acids : While widely available, they should be used with caution due to instability.

  • Boronic Esters : Pinacol or neopentyl glycol esters are significantly more stable than their corresponding boronic acids.[13] They are often the preferred choice as they resist protodeboronation, releasing the active boronic acid slowly under the reaction conditions.

  • Organotrifluoroborate Salts (e.g., K[R-BF₃]) : These salts are highly stable, crystalline solids that are also resistant to protodeboronation and are excellent coupling partners.[1]

The Role of the Base: Activating the Nucleophile

The base is not a passive component; it plays a crucial role in activating the boron reagent.[1][2][12][14] It reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step to proceed efficiently.

  • Common Choices : Aqueous solutions of inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective general-purpose bases. Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaryl couplings.

  • Base Strength : Stronger, non-aqueous bases like potassium tert-butoxide (KOtBu) can be used but may not be compatible with sensitive functional groups on the substrates. For substrates that are particularly prone to degradation, a milder base like potassium fluoride (KF) can be beneficial.[12]

Solvent System: Providing the Right Environment

The solvent must solubilize all components and facilitate the reaction.

  • Aprotic Solvents : Anhydrous, aprotic solvents like 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are most commonly employed.[1]

  • Co-Solvents : A small amount of water is often used as a co-solvent. Water can aid in dissolving the inorganic base and is believed to facilitate the transmetalation step by forming a bridging hydroxide between the palladium and boron atoms. However, for substrates highly susceptible to protodeboronation, strictly anhydrous conditions may be required.[9]

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic ester. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Isolation & Purification a Weigh Solids: 2-Halopyridine, Boron Reagent, Base, Catalyst, Ligand b Place in Oven-Dried Schlenk Tube a->b d Seal Tube & Purge with Inert Gas (3x) b->d c Degas Solvents (e.g., by sparging with Ar) e Add Degassed Solvent(s) via Syringe c->e d->e f Heat Reaction Mixture (e.g., 80-110 °C) e->f g Monitor Progress (TLC, LC-MS) f->g h Cool to RT & Quench (e.g., with Water) g->h i Extract with Organic Solvent (e.g., EtOAc) h->i j Dry, Filter, Concentrate i->j k Purify by Flash Column Chromatography j->k l Characterize Product k->l

Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.
Materials and Reagents
  • 2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine derivative) (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1–3 mol%)

  • Ligand (e.g., SPhos) (2–6 mol%)

  • Base (e.g., K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water (if applicable)

Step-by-Step Procedure
  • Reaction Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halopyridine (if solid), arylboronic ester, base, palladium precatalyst, and ligand.

  • Inert Atmosphere : Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed solvent (and water, if used) via syringe. If the 2-halopyridine is a liquid, add it at this stage. The total concentration is typically between 0.1 M and 0.5 M.

  • Heating : Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).

  • Reaction Monitoring : Stir the reaction vigorously. Monitor the consumption of the starting material by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the reaction is complete (typically 4–24 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylpyridine product.

Data and Troubleshooting

The following tables provide recommended starting conditions and a guide to solving common problems.

Table 1: Recommended Starting Conditions

Halide ReactivityRecommended LigandRecommended BaseSolvent SystemTypical Temp.
2-Bromopyridine (More Reactive)SPhos or XPhosK₃PO₄ or K₂CO₃Dioxane/H₂O (10:1)80–100 °C
2-Chloropyridine (Less Reactive)SPhos or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100–110 °C

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst inhibition or deactivation. 2. Oxidative addition is too slow (esp. for chlorides). 3. Insufficiently degassed system.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).[11] 2. Increase temperature and/or use a more active catalyst system. 3. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Protodeboronation (Loss of Boron Reagent)1. Boronic acid is unstable. 2. Presence of excess water or protic sources.1. Switch to a more stable boronic ester (pinacol, neopentyl) or a trifluoroborate salt.[11] 2. Use anhydrous solvents and carefully dried reagents.
Homocoupling (Boron reagent couples with itself)1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst.1. Improve degassing procedure for all solvents and ensure a tight seal on the reaction vessel. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote efficient reduction.
Dehalogenation (Loss of Halide from Starting Material)1. Side reaction promoted by high temperature or prolonged reaction time.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

While the Suzuki-Miyaura coupling of 2-halopyridines presents distinct challenges, a rational approach grounded in mechanistic understanding leads to successful outcomes. The key to overcoming the "2-pyridyl problem" lies in the judicious selection of a bulky, electron-rich ligand to prevent catalyst inhibition and promote the key steps of the catalytic cycle. By combining this with stable boron reagents, an appropriate base, and carefully controlled reaction conditions, researchers can reliably access a wide array of valuable 2-substituted pyridine compounds. This protocol serves as a comprehensive and adaptable starting point for professionals in chemical synthesis and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Alvarez-Larena, A., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium precatalysts used the alkylation of 2‐halopyridines. Retrieved from [Link]

  • Vlček, M., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications. Retrieved from [Link]

  • Bei, X., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Retrieved from [Link]

  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Retrieved from [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Arya, B. D., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Denmark, S. E., & Regens, C. S. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). palladium catalytic cycle. Retrieved from [Link]

Sources

Application Note: The 4-(2-Methylphenyl)pyridine Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological applications, structural-activity causality, and synthetic protocols for 4-(2-methylphenyl)pyridine derivatives.

Introduction: The Pharmacological Significance of 4-(2-Methylphenyl)pyridine

In contemporary medicinal chemistry, the 4-(2-methylphenyl)pyridine (also known as 4-(o-tolyl)pyridine) motif has emerged as a highly privileged scaffold. While seemingly simple, the strategic placement of the ortho-methyl group on the phenyl ring fundamentally alters the molecule's 3D conformation. The steric clash between the methyl group and the adjacent pyridine protons restricts rotation around the biaryl axis, forcing the two aromatic rings out of coplanarity.

This specific dihedral angle is not merely a structural curiosity; it is the causal driver of the scaffold's bioactivity. The twisted conformation allows the molecule to perfectly mimic the spatial arrangement of the phenylalanine residues in Substance P , an endogenous undecapeptide. By mimicking this geometry, 4-(2-methylphenyl)pyridine derivatives can deeply insert into the hydrophobic binding pocket of the Neurokinin-1 (NK1) receptor , acting as highly potent, long-lasting antagonists [1]. This mechanism is the foundational science behind the antiemetic drug Netupitant , which utilizes this exact core to prevent chemotherapy-induced nausea and vomiting (CINV) [2].

Mechanistic Insight: NK1 Receptor Antagonism

The emetic reflex triggered by cytotoxic chemotherapy is heavily mediated by the release of Substance P in the central and peripheral nervous systems. Substance P binds to the G protein-coupled NK1 receptor, initiating a signaling cascade via Gq proteins, leading to intracellular calcium release and subsequent emesis.

The 4-(2-methylphenyl)pyridine core acts as a competitive antagonist. By occupying the NK1 receptor with high affinity (receptor occupancy >90%), it structurally blocks Substance P from binding. The lipophilicity of the scaffold also ensures excellent blood-brain barrier (BBB) penetration and a remarkably long half-life (up to 96 hours), providing multi-day protection from a single dose [3].

NK1_Pathway Substance_P Substance P (Endogenous Agonist) NK1_Receptor NK1 Receptor (GPCR) Substance_P->NK1_Receptor Binds Gq_Protein Gq Protein Activation NK1_Receptor->Gq_Protein Activates Calcium Intracellular Ca2+ Release Gq_Protein->Calcium Triggers Emesis Emetic Response (Nausea/Vomiting) Calcium->Emesis Induces Netupitant 4-(o-tolyl)pyridine Antagonist (e.g., Netupitant) Netupitant->NK1_Receptor Competitive Blockade

Fig 1: Substance P signaling pathway and competitive blockade by 4-(o-tolyl)pyridine antagonists.

Synthetic Workflows and Methodologies

The construction of the 4-(2-methylphenyl)pyridine core is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [4]. To synthesize complex NK1 antagonists like Netupitant, the workflow begins with a functionalized 4-halopyridine (e.g., 2-chloro-4-iodopyridine) and 2-methylphenylboronic acid.

The rationale for using the 4-iodo or 4-bromo derivative over the 4-chloro derivative in the initial coupling is due to the higher oxidative addition rate of Pd(0) into the C-I or C-Br bond, allowing for regioselective coupling at the 4-position while preserving the 2-chloro position for subsequent nucleophilic aromatic substitution (S_NAr) with amines (e.g., N-methylpiperazine).

Synthetic_Workflow Halopyridine 4-Iodo-2-chloropyridine Suzuki Suzuki-Miyaura Coupling (Pd) Halopyridine->Suzuki BoronicAcid 2-Methylphenylboronic Acid BoronicAcid->Suzuki Core 2-Chloro-4-(o-tolyl)pyridine Suzuki->Core SNAr SNAr with N-methylpiperazine Core->SNAr Intermediate Piperazinyl-tolylpyridine SNAr->Intermediate Acylation Acylation (Amide Formation) Intermediate->Acylation Netupitant Netupitant (NK1 Antagonist) Acylation->Netupitant

Fig 2: Regioselective synthetic workflow for Netupitant utilizing the 4-(o-tolyl)pyridine core.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the causality between the ortho-substitution on the phenyl ring and the resulting pharmacological profile. The data demonstrates why the 2-methylphenyl (o-tolyl) substitution is the optimal choice for clinical efficacy [5].

Pyridine Core SubstitutionDihedral Angle RestrictionNK1 Receptor Affinity (Ki, nM)Plasma Half-life (t1/2)Clinical Utility
4-Phenylpyridine Low (Free rotation)> 150.0< 12 hoursNone (Poor binding)
4-(2-Methylphenyl)pyridine High (Optimal steric clash) 0.5 - 2.0 ~ 96 hours Netupitant (Approved)
4-(2-Chlorophenyl)pyridine High5.0 - 10.0~ 48 hoursInvestigational
4-(2,6-Dimethylphenyl)pyridine Extreme (Over-restricted)> 50.0N/AInactive

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling for 2-Chloro-4-(o-tolyl)pyridine

Self-Validating Principle: This protocol utilizes a colorimetric and mass-based validation system. The reaction transitions from a yellow suspension to a black palladium-precipitated mixture upon completion. LC-MS is used to confirm the exact mass shift (+91 Da).

Reagents:

  • 2-Chloro-4-iodopyridine (1.0 eq, 10 mmol)

  • 2-Methylphenylboronic acid (1.1 eq, 11 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 5 mol%)

  • Sodium carbonate (Na2CO3) 2M aqueous solution (3.0 eq)

  • Toluene / Ethanol (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with 2-chloro-4-iodopyridine, 2-methylphenylboronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive Argon stream. The solution will appear pale yellow.

  • Base Addition: Inject the 2M Na2CO3 solution. The biphasic mixture provides the necessary hydroxide/carbonate ions to activate the boronic acid into a reactive boronate complex.

  • Reflux: Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • In-Process Validation: Sample the organic layer. Run TLC (Hexanes:EtOAc 8:2) and LC-MS. Validation Check: The starting material peak (m/z ~239) must disappear, replaced by the product peak (m/z 204.07 for [M+H]+).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure 4-(o-tolyl)pyridine core as a white to off-white solid.

Protocol B: In Vitro NK1 Receptor Radioligand Binding Assay

Purpose: To quantify the binding affinity (Ki) of synthesized 4-(o-tolyl)pyridine derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-Substance P (final concentration 0.5 nM), and 25 µL of the test compound (serial dilutions from 10^-11 to 10^-5 M in DMSO/Buffer).

  • Equilibration: Incubate the plates at room temperature for 60 minutes to reach binding equilibrium. Causality: 60 minutes is required because the highly lipophilic 4-(o-tolyl)pyridine derivatives have a slow association but extremely slow dissociation rate.

  • Filtration & Validation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

References

  • Google Patents. (2001). US6297375B1 - 4-phenyl-pyridine derivatives.
  • National Institutes of Health (PMC). (2014). Effects of combined netupitant and palonosetron (NEPA), a cancer supportive care antiemetic, on the ECG of healthy subjects: an ICH E14 thorough QT trial. Retrieved from[Link]

  • New Drug Approvals. (2014). NETUPITANT - New Drug Approvals. Retrieved from[Link]

  • Google Patents. (2006). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Google Patents. (2002). WO2002085458A2 - Use of nk-1 receptor antagonists against benign prostatic hyperplasia.

Application Note: In Vitro Pharmacological Screening of 4-(2-Methylphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Target Approach: Evaluating NK1 Receptor Antagonism and NKCC2 Cotransporter Inhibition

Introduction

The 4-(2-methylphenyl)pyridine (also known as 4-(o-tolyl)pyridine) scaffold is a highly versatile and privileged pharmacophore in modern drug discovery[1]. Structural modifications around this core have yielded potent therapeutics across entirely distinct biological targets. Two of the most clinically significant applications of this scaffold are in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., 1[1], a therapeutic used for chemotherapy-induced nausea and vomiting)[2] and Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) inhibitors (e.g., 3[3], a potent loop diuretic used for fluid overload)[3].

This application note details the causal mechanisms and provides validated, step-by-step in vitro screening protocols for evaluating novel 4-(2-methylphenyl)pyridine derivatives against both the NK1 receptor and the NKCC2 cotransporter.

Section 1: Evaluating NK1 Receptor Antagonism
Mechanistic Rationale

The human NK1 receptor is a Gq-coupled G-protein coupled receptor (GPCR)[2]. Binding of its endogenous ligand, Substance P, triggers a signaling cascade that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into inositol triphosphate (IP3) and diacylglycerol[4]. IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium (Ca²⁺)[5].

Derivatives containing the 4-(o-tolyl)pyridine core, such as Netupitant, act as insurmountable, highly selective antagonists that block this Substance P-induced calcium flux[5]. Because the downstream readout is a transient Ca²⁺ spike, a Fluorescent Imaging Plate Reader (FLIPR) assay is the most robust method for high-throughput screening[5].

NK1_Signaling SubstanceP Substance P (Endogenous Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Netupitant 4-(o-tolyl)pyridine Derivative (Antagonist) Netupitant->NK1R Competitively Blocks Gq Gq Protein NK1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

NK1 receptor signaling pathway and the mechanism of 4-(o-tolyl)pyridine antagonism.

Protocol 1: FLIPR Calcium Mobilization Assay

Self-Validating System Design: To ensure assay trustworthiness, the protocol incorporates probenecid to prevent dye leakage and utilizes a known reference standard (6[6]) to establish the maximum assay window and calculate the Z'-factor.

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing the human NK1 receptor into 384-well black, clear-bottom microplates at a density of 25,000 cells/well[4][7].

    • Causality: Black walls prevent fluorescence scatter between adjacent wells, while stable expression guarantees a uniform receptor density across the plate, which is critical for minimizing well-to-well variability.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2 µM) in assay buffer containing 2.5 mM Probenecid for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is strictly required here to inhibit organic anion transporters that would otherwise pump the active dye out of the cell, degrading the signal-to-noise ratio.

  • Compound Incubation: Serially dilute the 4-(2-methylphenyl)pyridine test compounds and add them to the cells. Incubate for 30 minutes at room temperature. Include Netupitant as a positive control antagonist[5].

  • Agonist Challenge: Using the FLIPR instrument, inject Substance P at its pre-determined EC₈₀ concentration (typically 1–3 nM).

    • Causality: Using the EC₈₀ rather than Eₘₐₓ ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.

  • Detection & Validation: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the Z'-factor using the vehicle control (0% inhibition) and Netupitant control (100% inhibition). A Z' > 0.5 validates the run. Calculate IC₅₀ values using a four-parameter logistic regression.

Section 2: Evaluating NKCC2 Cotransporter Inhibition
Mechanistic Rationale

NKCC2 is an ion transport protein located in the apical membrane of the thick ascending limb of the loop of Henle, responsible for the reabsorption of sodium, potassium, and chloride[8][9]. Derivatives containing the 4-(o-tolyl)pyridine-3-sulfonamide motif (e.g., Torasemide) bind to the transmembrane domain of NKCC2, inhibiting its symporter function[3][9].

Because NKCC2 transports potassium, surrogate ions like Rubidium (⁸⁶Rb⁺) or Thallium (Tl⁺) are used to track transporter activity[8]. The Thallium flux assay is preferred over traditional ⁸⁶Rb⁺ assays for its non-radioactive, high-throughput capabilities.

NKCC2_Workflow CellPrep 1. Cell Preparation HEK293 expressing NKCC2 DyeLoad 2. Dye Loading Thallium-sensitive fluorophore CellPrep->DyeLoad Isolate 3. Transporter Isolation Add Ouabain & Barium DyeLoad->Isolate CompoundInc 4. Compound Incubation Add pyridine derivatives Isolate->CompoundInc Stimulus 5. Stimulus & Readout Inject Tl+ & measure signal CompoundInc->Stimulus

High-throughput Thallium flux assay workflow for screening NKCC2 cotransporter inhibitors.

Protocol 2: Thallium Flux Assay for NKCC2 Activity

Self-Validating System Design: The critical challenge in ion channel/transporter screening is isolating the specific target. This protocol uses pharmacological blockade of off-target potassium pathways to ensure the Thallium signal is exclusively NKCC2-mediated.

  • Cell Preparation: Seed HEK293 cells stably expressing human NKCC2 into 384-well plates and culture overnight until an 80% confluent monolayer is formed.

  • Dye Loading: Load the cells with a Thallium-sensitive fluorescent dye for 60 minutes at room temperature.

  • Transporter Isolation (Critical Step): Wash the cells and replace the media with a chloride-free assay buffer supplemented with 1 mM Ouabain and 1 mM Barium Chloride (BaCl₂).

    • Causality: Ouabain completely inhibits the Na⁺/K⁺-ATPase, while Ba²⁺ blocks endogenous inwardly rectifying potassium channels. Removing chloride prevents premature NKCC2 activation. This step ensures that subsequent Tl⁺ entry is strictly dependent on NKCC2 activation.

  • Compound Incubation: Add the 4-(2-methylphenyl)pyridine test compounds. Include3[3] and9[9] as reference inhibitors. Incubate for 15 minutes.

  • Stimulus & Readout: Inject a stimulus buffer containing Tl₂SO₄ (tracer) and NaCl (to provide the necessary Cl⁻ and Na⁺ ions to activate the NKCC2 symporter). Measure the kinetic increase in fluorescence over 2 minutes.

  • Data Analysis: Calculate the initial rate of Tl⁺ uptake (slope of the fluorescence curve). Normalize the data against the reference controls to determine the IC₅₀.

Quantitative Data Summary

The table below outlines the expected pharmacological profiles of standard 4-(2-methylphenyl)pyridine derivatives and benchmark compounds to assist in assay validation.

CompoundPrimary TargetAssay TypeExpected Potency (IC₅₀ / Kᵢ)
Netupitant NK1 ReceptorRadioligand Binding / FLIPRpKᵢ = 9.0 (~1.0 nM)
L-733,060 (Standard)NK1 ReceptorFLIPR Ca²⁺ Mobilization~0.8 nM
Torasemide NKCC2 CotransporterRb⁺ / Tl⁺ Flux~1.0 - 5.0 µM
Bumetanide (Standard)NKCC1 / NKCC2Rb⁺ / Tl⁺ Flux0.68 µM (NKCC1), 4.0 µM (NKCC2)
References
  • US6297375B1 - 4-phenyl-pyridine derivatives Source: Google Patents URL:[10]

  • NETUPITANT - New Drug Approvals Source: New Drug Approvals URL:[Link][1]

  • Torasemide Impurities and Related Compound Source: Veeprho URL:[Link][3]

  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Netupitant Source: Therapeutic Goods Administration (TGA) URL:[Link][2]

  • NDA 205718 - Pharmacology Review (Netupitant) Source: U.S. Food and Drug Administration (FDA) URL:[Link][6]

  • Advances in the development of novel compounds targeting cation-chloride cotransporter physiology Source: American Journal of Physiology URL:[Link][8]

  • Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells Source: PubMed Central (PMC) URL:[Link][4]

  • Netupitant, a Potent and Highly Selective NK1 Receptor Antagonist, Alleviates Acetic Acid-Induced Bladder Overactivity in Anesthetized Guinea-Pigs Source: Frontiers in Pharmacology URL:[Link][5]

Sources

Application Notes and Protocols for the Synthesis of 4-(o-tolyl)pyridine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of 4-(o-tolyl)pyridine derivatives. These compounds are of significant interest in materials science, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Their unique electronic properties, stemming from the electron-deficient pyridine core coupled with the sterically influential o-tolyl group, allow for precise tuning of molecular energy levels and thermal stability. This document details robust synthetic protocols, primarily focusing on palladium-catalyzed cross-coupling reactions, explains the underlying chemical principles, and outlines standard procedures for structural and functional characterization.

Introduction: The Significance of 4-(o-tolyl)pyridine Scaffolds

Pyridine-based compounds have emerged as a highly promising class of materials for various optoelectronic applications.[1][2] The inherent electron-deficient nature of the pyridine ring can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is a critical parameter for facilitating efficient injection and transport of positive charge carriers (holes) from the anode or emissive layer in a device.[3]

The introduction of an ortho-tolyl group at the 4-position of the pyridine ring imparts several key advantages:

  • Steric Hindrance: The methyl group at the ortho position creates a significant dihedral angle (twist) between the pyridine and tolyl rings. This steric effect can disrupt intermolecular π-π stacking, which helps to prevent crystallization and improve the morphological stability of thin films—a crucial factor for device longevity.[4]

  • Tunable Electronic Properties: The electron-donating nature of the tolyl group can modulate the electronic properties of the pyridine core, allowing for fine-tuning of HOMO/LUMO energy levels to better align with other materials in an optoelectronic device stack.[1]

  • Enhanced Solubility: The non-planar structure and hydrocarbon character of the tolyl group often lead to improved solubility in common organic solvents, facilitating solution-based processing for device fabrication.

This guide focuses on the most reliable and versatile methods for synthesizing the 4-(o-tolyl)pyridine core structure: the Suzuki-Miyaura and Negishi cross-coupling reactions.

Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The formation of the C-C bond between the pyridine ring and the o-tolyl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and predictable outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide.[5] For the synthesis of 4-(o-tolyl)pyridine, this involves the reaction of a 4-halopyridine with o-tolylboronic acid.

The success of a Suzuki coupling, especially with electron-deficient heteroaromatics like pyridine, hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.[6]

  • Catalyst/Ligand System: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. For pyridine substrates, which can act as catalyst poisons by coordinating to the palladium center, bulky, electron-rich phosphine ligands like SPhos or XPhos are often preferred.[6] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or a phosphate (K₃PO₄) is commonly used. The choice of base can influence reaction rate and prevent side reactions like protodeboronation of the boronic acid.

  • Solvent: A two-phase solvent system, such as dioxane/water or toluene/water, is often employed.[9] This ensures that both the organic-soluble substrates and the inorganic base can interact effectively at the interface. Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex Ar-X tm Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl Ar'-B(OH)₂ + Base re Reductive Elimination re->pd0 product Ar-Ar' (Product) re->product reactants Ar-X + Ar'-B(OH)₂ reactants->oa base Base (e.g., K₂CO₃) base->tm

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure adaptable for a ~1-5 mmol scale.

Materials:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • o-Tolylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized water

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 equiv), o-tolylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 4-bromopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.[10]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(o-tolyl)pyridine.

Negishi Coupling

The Negishi coupling is an alternative powerful C-C bond-forming reaction that couples an organozinc compound with an organic halide.[11][12] This method is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.

  • Organozinc Reagent Preparation: The o-tolylzinc halide can be prepared in situ from o-bromotoluene. Activation of the zinc dust, often with a small amount of iodine or 1,2-dibromoethane, is crucial for initiating the oxidative insertion to form the organozinc species.[13]

  • Catalyst/Ligand System: Similar to Suzuki coupling, palladium catalysts are most common.[11] Ligands like CPhos have been shown to be highly effective, suppressing side reactions and promoting high yields, even with challenging substrates.[13][14] Nickel catalysts can also be employed.[11]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are typically required, as organozinc reagents are sensitive to moisture and protic solvents.

The Negishi cycle is similar to the Suzuki cycle but does not require a base for the transmetalation step.

Negishi_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex Ar-X tm Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl Ar'-ZnX' re Reductive Elimination re->pd0 product Ar-Ar' (Product) re->product reactants Ar-X + Ar'-ZnX' reactants->oa

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

This protocol involves the in situ preparation of the organozinc reagent. All steps must be performed under a strict inert atmosphere.

Materials:

  • Zinc dust (<10 micron) (1.5 equiv)

  • Iodine (catalytic amount)

  • o-Bromotoluene (1.2 equiv)

  • 4-Chloropyridine (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • CPhos (0.04 equiv, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Zinc Activation: To a flame-dried Schlenk flask, add zinc dust (1.5 equiv) and a single crystal of iodine. Gently heat the flask under vacuum with a heat gun until the purple iodine vapor is visible, then cool to room temperature and backfill with argon.[13]

  • Organozinc Formation: Add anhydrous THF to the activated zinc. Slowly add o-bromotoluene (1.2 equiv) dropwise. The reaction may be slightly exothermic. Stir the suspension at room temperature for 2-3 hours to form the o-tolylzinc bromide reagent.

  • Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), CPhos (0.04 equiv), and 4-chloropyridine (1.0 equiv). Evacuate and backfill with argon three times. Add anhydrous THF.

  • Coupling Reaction: Stir the catalyst mixture for 10 minutes at room temperature. Then, slowly transfer the freshly prepared o-tolylzinc bromide solution from the first flask to the catalyst mixture via cannula or syringe.

  • Reaction and Monitoring: Stir the reaction at room temperature or heat gently (40-50 °C) if necessary. Monitor the reaction by GC-MS. Reaction times typically range from 2 to 12 hours.[13]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography as described in the Suzuki protocol.

Characterization Protocols

Unambiguous characterization is essential to confirm the structure and purity of the synthesized 4-(o-tolyl)pyridine derivatives and to evaluate their properties for materials science applications.

Structural Elucidation

workflow_characterization cluster_synthesis Synthesis & Purification cluster_structure Structural Verification cluster_properties Materials Property Analysis purified_product Purified Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) purified_product->nmr ms Mass Spectrometry (HRMS) purified_product->ms structure_confirm Structure Confirmed nmr->structure_confirm ms->structure_confirm cv Cyclic Voltammetry (HOMO/LUMO) structure_confirm->cv uv_vis UV-Vis & Photoluminescence (Optical Properties) structure_confirm->uv_vis tga Thermogravimetric Analysis (Thermal Stability) structure_confirm->tga device_data Device Performance Data cv->device_data uv_vis->device_data tga->device_data

Caption: Workflow for the characterization of 4-(o-tolyl)pyridine derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the precise chemical structure and connectivity of the molecule.[15]

  • Protocol:

    • Prepare a sample by dissolving 3-5 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[15]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR to identify proton environments and coupling patterns.

    • Acquire ¹³C NMR to identify the number and type of carbon atoms.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.

B. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and determine the elemental composition.[16]

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum and compare the experimental m/z value of the molecular ion ([M+H]⁺) with the calculated exact mass.

Materials Property Analysis

A. Cyclic Voltammetry (CV) CV is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.

  • Protocol:

    • Prepare a ~1 mM solution of the sample in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (~0.1 M, e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[17]

    • Record the voltammogram, scanning to potentials where oxidation and reduction occur.

    • Use the onset of the first oxidation peak to estimate the HOMO level, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition temperature (T_d).[18][19]

  • Protocol:

    • Place a small amount of the sample (5-10 mg) into a TGA sample pan (e.g., alumina or platinum).[20]

    • Place the pan in the TGA furnace.

    • Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).[20]

    • The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

Data Presentation: Properties of Arylpyridine Derivatives

The properties of the synthesized compounds are crucial for their application in materials science. The following table summarizes key data for representative pyridine-based hole-transporting materials.

Compound NameHOMO (eV)LUMO (eV)T_d (5% loss, °C)ApplicationMax. Device EfficiencyReference
4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)-5.6-2.3434OLED~20 cd/A[21][21],[1]
2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)-5.6-2.4453OLED22.4 cd/A[1][1],[4]
2,6-diphenyl-4-(pyren-1-yl)pyridine (Py-03)-5.6-2.3406OLED-[1],[4]

Conclusion

This guide provides a detailed framework for the synthesis and characterization of 4-(o-tolyl)pyridine derivatives, leveraging robust and versatile palladium-catalyzed cross-coupling methodologies. By understanding the causality behind experimental choices in Suzuki-Miyaura and Negishi reactions, researchers can efficiently access these valuable molecular scaffolds. The outlined protocols for structural elucidation and materials property analysis—including NMR, MS, CV, and TGA—form a self-validating system to ensure the quality and suitability of these compounds for advanced applications in materials science. The ability to rationally design and synthesize these derivatives is key to developing next-generation organic electronic devices with enhanced performance and stability.

References

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Synthesis of Biaryl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The biaryl pyridine motif is a privileged scaffold in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, GPCR ligands, and advanced materials. For instance, the rapid assembly of biaryl pyridines is a critical step in the synthesis of MK2 inhibitors used to study accelerated aging in Werner syndrome models .

Historically, the Suzuki-Miyaura cross-coupling of electron-deficient or sterically hindered pyridyl halides with aryl boronic acids under conventional thermal heating has been plagued by extended reaction times, incomplete conversions, and competitive side reactions (e.g., protodeboronation and homocoupling).

The Microwave Advantage (Causality & Physics): Conventional heating relies on thermal conductivity and convection, which creates temperature gradients within the reaction vessel. In contrast, microwave (MW) irradiation directly couples with the dipole moments of polar molecules in the reaction mixture. By utilizing a solvent system with a high loss tangent (such as Ethanol/H₂O), MW energy is converted directly into heat via molecular friction . This uniform, volumetric superheating drastically accelerates the rate-limiting transmetalation step, allowing the desired cross-coupling to outcompete the thermal degradation of the boronic acid.

Logical Workflow

The following diagram illustrates the optimized operational sequence for the microwave-assisted cross-coupling, ensuring high throughput and reproducibility.

Workflow A 1. Substrate Assembly Pyridyl Halide + Boronic Acid B 2. Catalyst Preparation XPhos-PdG2 + K3PO4 A->B C 3. Degassing Argon Sparging (10 min) B->C D 4. Microwave Irradiation 120°C, 15 min, 150W C->D E 5. Workup & Filtration Celite Pad Elution D->E F 6. Analytical Validation LC-MS & NMR Confirmation E->F

Caption: Logical workflow for the microwave-assisted synthesis of biaryl pyridines.

Experimental Design & Optimization Data

Selecting the correct precatalyst is as critical as the heating modality. Traditional Pd(PPh₃)₄ often fails with unreactive pyridyl chlorides due to slow oxidative addition. Employing a Buchwald precatalyst, such as XPhos-PdG2 , allows for the generation of a highly active, monoligated Pd(0) species that efficiently couples unreactive 7-chloro-1H-pyrrolo[2,3-c]pyridines at low catalyst loadings .

Table 1: Optimization of Reaction Conditions for Pyridyl Chloride Coupling
EntryCatalyst SystemSolvent SystemTemp (°C)Time (min)Yield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄ (10 mol%)Toluene / H₂O10012042Low dielectric heating (Toluene loss tangent < 0.05); incomplete oxidative addition.
2Pd(dppf)Cl₂ (5 mol%)DMF / H₂O1203065Improved heating; however, prolonged time led to competitive protodeboronation.
3 XPhos-PdG2 (2 mol%) EtOH / H₂O 120 15 96 Optimal MW absorption (EtOH loss tangent = 0.94); rapid conversion suppresses side reactions.

Mechanistic Pathway

The diagram below maps the catalytic cycle, explicitly highlighting where microwave irradiation rescues the reaction from off-target pathways.

Mechanism Precat XPhos-PdG2 Precatalyst Pd0 Active Pd(0)-XPhos Monoligated Species Precat->Pd0 Base Activation OA Oxidative Addition (Overcoming C-Cl Barrier) Pd0->OA Pyridyl Chloride TM Transmetalation (Boronate Complex) OA->TM Ar-B(OH)3- RE Reductive Elimination (Biaryl Pyridine Release) TM->RE Rapid Heating Side Protodeboronation (Suppressed by MW) TM->Side Slow Heating (Thermal Gradient) RE->Pd0 Product Yield

Caption: Mechanistic pathway of the Suzuki-Miyaura coupling highlighting microwave suppression of side reactions.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required:
  • Substrates: Pyridyl halide (1.0 equiv, 0.5 mmol), Aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: XPhos-PdG2 (2 mol%, 0.01 mmol), K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Solvent: EtOH / H₂O (4:1 v/v, 3.0 mL).

  • Equipment: Dedicated microwave synthesis vial (10 mL) with a pressure-rated crimp cap, Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover).

Step 1: Reagent Assembly & Degassing
  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the pyridyl halide, aryl boronic acid, K₃PO₄, and XPhos-PdG2.

  • Add 3.0 mL of the EtOH/H₂O (4:1) solvent mixture.

  • Causality Note: Oxygen promotes the homocoupling of the boronic acid and oxidizes the active Pd(0) to an inactive Pd(II) state. To prevent this, seal the vial with a septum cap and sparge the mixture with Argon gas via a submerged needle for 10 minutes. Provide a secondary vent needle to allow gas escape.

  • Validation Checkpoint: The initial mixture should appear as a pale yellow suspension.

Step 2: Microwave Irradiation
  • Remove the needles and transfer the sealed vial to the microwave reactor.

  • Set the parameters: Temperature: 120°C, Time: 15 minutes, Power Limit: 150 W, Cooling: On (post-reaction air cooling).

  • Causality Note: Setting a power limit prevents rapid pressure spikes that could rupture the vial, while the dynamic power modulation of the instrument maintains the exact target temperature, ensuring reproducibility.

  • Validation Checkpoint: Upon completion and cooling, the reaction mixture should have transitioned to a dark brown/black color, indicating the precipitation of "Pd black" (the natural resting state of exhausted palladium catalyst).

Step 3: Quenching, Workup, and Filtration
  • Uncap the vial and dilute the mixture with EtOAc (5 mL) and H₂O (5 mL).

  • Causality Note: Direct extraction without filtration often leads to stable emulsions caused by fine palladium particulates. To solve this, filter the biphasic mixture through a short pad of Celite, washing the pad with an additional 5 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash the aqueous layer with EtOAc (2 × 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Analytical Validation & Purification
  • Validation Checkpoint (LC-MS): Before column chromatography, run a crude LC-MS. You must observe the disappearance of the starting pyridyl halide mass and the emergence of the target biaryl mass. Check the UV trace (254 nm) for the absence of the homocoupled biaryl byproduct.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl pyridine.

References

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading Source: Molecular Diversity / Springer URL:[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: Molecules (MDPI) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(2-Methylphenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Methylphenyl)pyridine. This guide is designed for researchers and drug development professionals seeking to optimize the Suzuki-Miyaura cross-coupling of 4-bromopyridine and 2-methylphenylboronic acid.

Synthesizing this specific biaryl compound presents a trifecta of chemical challenges: severe steric hindrance from the ortho-methyl group on the boronic acid, the high propensity of the boronic acid to undergo protodeboronation, and the inherent instability of the 4-pyridyl electrophile. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Diagnostic Logic Tree

Use the following workflow to diagnose the root cause of low yields in your cross-coupling reactions based on LC-MS or GC-MS analysis of your crude reaction mixture.

Troubleshooting Start Low Yield: 4-(2-Methylphenyl)pyridine Analyze Analyze Crude via LC-MS / GC-MS Start->Analyze Proto Boronic Acid Consumed 4-Bromopyridine Remains Analyze->Proto Stall Both Starting Materials Remain Analyze->Stall Degrad 4-Bromopyridine Consumed Boronic Acid Remains Analyze->Degrad SolProto Diagnosis: Protodeboronation Action: Use K3PO4, lower temp, increase boronic acid eq. Proto->SolProto SolStall Diagnosis: Failed Transmetalation Action: Switch to SPhos/XPhos, ensure active Pd(0) Stall->SolStall SolDegrad Diagnosis: Electrophile Degradation Action: Use HCl salt of pyridine, add extra base equivalent Degrad->SolDegrad

Figure 1: Diagnostic logic tree for troubleshooting low yields in 4-(2-Methylphenyl)pyridine synthesis.

Frequently Asked Questions (Troubleshooting)

Q: Why is my 2-methylphenylboronic acid completely consumed while 4-bromopyridine remains unreacted? A: This is a classic signature of protodeboronation , a competing side reaction where the boronic acid is hydrolyzed to yield toluene. Ortho-substituted arylboronic acids, such as 2-methylphenylboronic acid, are highly susceptible to base-catalyzed protodeboronation, especially in aqueous mixtures at elevated temperatures[1]. Actionable Solution: Switch to an anhydrous base system (e.g., finely milled K₃PO₄ in anhydrous toluene) to minimize hydrolytic pathways[2]. Lower the reaction temperature to 80 °C, and use an excess of the boronic acid (1.5–2.0 equivalents) to kinetically outcompete the degradation.

Q: Both starting materials remain largely unreacted. Why is the catalytic cycle stalling? A: The ortho-methyl group on the boronic acid introduces severe steric hindrance, which drastically slows down the transmetalation step of the Suzuki-Miyaura cycle. If you are using standard ligands like PPh₃, the catalytic cycle will stall at the intermediate Pd(II) complex. Actionable Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos . These ligands facilitate the oxidative addition of unreactive halides and accelerate transmetalation by stabilizing the monomeric Pd(0) active species, while providing enough steric bulk to force the reductive elimination of the hindered biaryl product[3].

Q: My 4-bromopyridine starting material is turning black and degrading before the reaction even starts. How do I prevent this? A: 4-Bromopyridine free base is notoriously unstable at room temperature and is highly prone to spontaneous polymerization and degradation. Actionable Solution: Always source and store 4-bromopyridine as its hydrochloride salt (4-bromopyridine·HCl), which is bench-stable[4]. When formulating your reaction, you must add one additional equivalent of base (e.g., K₃PO₄) specifically to neutralize the hydrochloride salt in situ and liberate the free base for oxidative addition.

Q: I am isolating a significant amount of 2,2'-dimethylbiphenyl. How do I suppress this? A: The formation of 2,2'-dimethylbiphenyl is the result of Pd-catalyzed homocoupling of the 2-methylphenylboronic acid. This is primarily caused by the presence of molecular oxygen, which acts as an oxidant and alters the catalytic cycle. Actionable Solution: Implement strict Schlenk techniques. Thoroughly degas your solvents using the freeze-pump-thaw method or by sparging with ultra-pure argon for at least 30 minutes prior to adding the catalyst.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and expected conversion rates for this specific sterically hindered coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected YieldPrimary Limiting Factor
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH100< 30%Protodeboronation / Stalled Transmetalation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane9050 - 60%Moderate steric hindrance
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄ (anhydrous)Toluene10085 - 94%None (Optimized for sterics)[2]
Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄ (aq)THF/Water80> 90%None (Optimized for low temp)[3]
Standard Operating Procedure: Optimized SPhos-Catalyzed Synthesis

Mechanistic Rationale: This protocol utilizes Pd(OAc)₂ and SPhos to overcome the steric hindrance of the ortho-methyl group, alongside anhydrous K₃PO₄ to minimize protodeboronation[3]. 4-Bromopyridine hydrochloride is used to ensure electrophile stability, requiring a stoichiometric adjustment of the base[4].

Materials:

  • 4-Bromopyridine hydrochloride (1.0 mmol)

  • 2-Methylphenylboronic acid (1.5 mmol) (Excess compensates for trace protodeboronation)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol) (1.0 mmol neutralizes the HCl salt; 2.0 mmol drives the catalytic cycle)

  • Anhydrous Toluene (4 mL)

Step-by-Step Workflow:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Pd(OAc)₂ and SPhos. Evacuate the flask and backfill with Argon (Repeat 3x).

  • Substrate Loading: Add the 4-bromopyridine hydrochloride, 2-methylphenylboronic acid, and finely milled anhydrous K₃PO₄ to the flask.

    • Self-Validation Check: Inspect the K₃PO₄. It must be a fine powder. Clumped base will severely limit the solid-liquid interfacial surface area, drastically reducing the heterogeneous reaction rate.

  • Solvent Degassing: Add 4 mL of anhydrous toluene via syringe. Sparge the suspension with Argon for 15 minutes.

    • Self-Validation Check: Monitor the color of the solution. It should transition from a pale yellow suspension to a deep red/orange hue upon initial heating, visually indicating the successful reduction of Pd(II) to the active L₂Pd(0) species.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(2-Methylphenyl)pyridine.

References
  • Buchwald, S. L. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (NIH). Available at:[Link]

  • Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." National Institutes of Health (NIH). Available at:[Link]

  • Pandarus, V. et al. "Clean and fast cross-coupling of aryl halides in one-pot." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hoshi, T. et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides." Organic Chemistry Portal. Available at:[Link]

Sources

Technical Support Center: Suzuki Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Pyridine moieties are central to countless pharmaceuticals and functional materials, yet their successful coupling presents unique challenges not typically encountered with standard aryl halides.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will dissect common experimental failures, explore the underlying mechanistic reasons, and offer robust, actionable troubleshooting protocols.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might be observing at the bench. We move beyond simple suggestions to explain the causality, empowering you to make informed decisions for your specific system.

Q1: My reaction yield is low, and I'm recovering a lot of my starting halopyridine. What is the most likely cause?

A: The most probable cause is inhibition or poisoning of the palladium catalyst by the pyridine nitrogen.

The lone pair of electrons on the pyridine's nitrogen atom can act as a Lewis base and coordinate strongly to the electron-deficient palladium center.[3] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity. This effectively lowers the concentration of the active Pd(0) catalyst required to initiate the catalytic cycle, stalling the reaction.[3][4]

Troubleshooting Protocol:

  • Ligand Selection is Critical: The primary strategy to counteract catalyst inhibition is to use a ligand that can outcompete the pyridine for coordination to the palladium center.

    • Recommended Ligands: Bulky, electron-rich monodentate phosphine ligands are the industry standard for this challenge.[3][5] They serve two purposes: their electron-donating nature increases the electron density on the palladium, making it less susceptible to coordination by the pyridine nitrogen, and their steric bulk favors the formation of the desired catalytically active species.

    • Action: Screen a panel of ligands. Start with established performers like those from the Buchwald-type dialkylbiaryl phosphine ligand family (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃.[6] N-heterocyclic carbene (NHC) ligands can also be highly effective.[6]

  • Increase Catalyst/Ligand Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the inhibition by providing a higher absolute concentration of active catalyst.

  • Consider a Protecting Group: For particularly challenging substrates, masking the pyridine nitrogen's lone pair is a powerful strategy.

    • Action: Convert the pyridine to a pyridine N-oxide.[3][7] This modification withdraws electron density from the ring, reduces the Lewis basicity of the nitrogen, and can be removed post-coupling.

Ligand TypeExamplesKey Advantages
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos, BrettPhosExcellent for electron-deficient heteroaryls; high activity, promotes fast reductive elimination.
Bulky Alkyl Phosphines P(t-Bu)₃, PCy₃Strong electron donors, effective for less reactive halides (e.g., chlorides).[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable palladium complexes, often show high thermal stability.
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Often used in standard protocols, can be effective but may be less robust for challenging pyridines.[8]
Q2: My halopyridine is consumed, but my yield is still low. I see a significant amount of a byproduct that corresponds to the protonated version of my boronic acid's organic group (e.g., benzene from phenylboronic acid). What is happening?

A: You are observing protodeboronation (or protodeborylation), a major undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source. [9]

This reaction is often competitive with the desired transmetalation step in the Suzuki cycle.[9][10] It is frequently accelerated by high temperatures, the presence of water, and the choice of base.[4][9] Certain boronic acids, especially those containing heteroatoms like 2-pyridylboronic acid, are notoriously prone to this side reaction.[9]

Troubleshooting Protocol:

  • Re-evaluate Your Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[6][10]

    • Action: If using a strong, highly nucleophilic base like NaOH or KOH in an aqueous solvent, switch to a milder base. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[1] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly in anhydrous conditions.[8]

  • Control Water Content: While a small amount of water can be beneficial or even necessary for some Suzuki protocols (facilitating boronate formation and transmetalation), excess water can accelerate protodeboronation.[11]

    • Action: Use anhydrous solvents. If your protocol requires water, try reducing the amount (e.g., from a 4:1 to a 10:1 solvent:water ratio). Alternatively, consider using boronic esters (e.g., pinacol esters), which are generally more stable and less susceptible to protodeboronation.[12] MIDA boronates are specifically designed for slow release of the boronic acid, minimizing its concentration and thus the rate of side reactions.[9]

  • Optimize Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.

    • Action: Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) and monitor for progress over a longer period.

  • Check Boronic Acid Quality: Boronic acids can degrade upon storage.

    • Action: Use fresh, high-purity boronic acid or ester. If in doubt, recrystallize or re-purify your reagent before use.

Diagram: The Competing Pathways

The following diagram illustrates the desired catalytic cycle versus the off-cycle protodeboronation pathway.

Suzuki_Side_Reactions Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar(Py)-X PdII Ar(Py)-Pd(II)-X(L₂) Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Aryl Ar(Py)-Pd(II)-Ar'(L₂) Intermediate Trans->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 + Ar(Py)-Ar' BoronicAcid Ar'-B(OH)₂ Boronic Acid Protodeboronation Protodeboronation (H₂O, Base) BoronicAcid->Protodeboronation Side Reaction BaseActivation Base Activation BoronicAcid->BaseActivation Byproduct Ar'-H Byproduct Protodeboronation->Byproduct Boronate [Ar'-B(OH)₃]⁻ Activated Boronate BaseActivation->Boronate Boronate->Trans Desired Path

Caption: Desired Suzuki cycle vs. the protodeboronation side reaction.

Q3: My reaction produces a significant amount of biaryl product derived from the coupling of two boronic acid molecules. How do I prevent this?

A: You are observing homocoupling, which is often caused by the presence of oxygen or an inefficient catalyst system.

Homocoupling of boronic acids is typically a Pd(II)-catalyzed process. If your Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if you are using a Pd(II) precatalyst that is not efficiently reduced to Pd(0), this side reaction can become dominant. It can also occur if the transmetalation or reductive elimination steps are slow compared to the rate of a competing homocoupling pathway.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Conditions: Oxygen is a primary culprit in promoting homocoupling.

    • Action: Thoroughly degas your solvent(s) before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique (3 cycles). Assemble your reaction under a positive pressure of inert gas.

  • Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source can sometimes be more efficient than relying on the in-situ reduction of a Pd(II) source.

    • Action: Instead of Pd(OAc)₂ or PdCl₂(dppf), try using a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. Note that even these require ligand association to form the active monoligated species.

  • Optimize Stoichiometry: Ensure the oxidative addition of the halopyridine is efficient.

    • Action: Use a slight excess of the boronic acid (e.g., 1.1 - 1.2 equivalents). However, a large excess can sometimes favor homocoupling. The optimal ratio may require some screening.

  • Revisit Ligand Choice: A highly efficient ligand that promotes rapid oxidative addition and reductive elimination will keep the palladium moving through the desired catalytic cycle, minimizing time for side reactions.

    • Action: Refer back to the ligand recommendations in Q1. Bulky, electron-rich ligands are again the solution here as they accelerate the desired C-C bond formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which position on the pyridine ring (2, 3, or 4) is most reactive for Suzuki coupling?

The reactivity of halopyridines in oxidative addition generally follows the order: 2-halopyridine ≈ 4-halopyridine > 3-halopyridine. The electron-deficient nature of the positions ortho (2-) and para (4-) to the nitrogen facilitates the oxidative addition step. The 3-position is less electron-deficient and can be more challenging to couple.

Q2: Does the choice of halide (I, Br, Cl) matter?

Yes, significantly. The reactivity for oxidative addition follows the trend: I > Br > OTf >> Cl. While iodo- and bromopyridines are the most common and reactive substrates, successful coupling of chloropyridines is possible but requires a more active catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands.[6]

Q3: Can I run my Suzuki reaction open to the air?

While some modern, highly robust catalyst systems show some tolerance to air, it is strongly discouraged, especially when troubleshooting. Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid. Always use standard inert atmosphere techniques for reliable and reproducible results.

Q4: What is a good starting point for a general pyridine Suzuki coupling protocol?

A reliable starting point is crucial. The following protocol can be adapted for many systems.

General Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyridine (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under an inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous toluene).[1][7] Purge the resulting mixture for another 10 minutes.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Diagram: Systematic Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Reagents 1. Verify Reagent Purity (Halopyridine, Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Setup 2. Confirm Inert Setup (Degassed Solvents, Positive N₂/Ar Pressure) Check_Reagents->Check_Setup Analyze_Mixture 3. Analyze Crude Mixture (LCMS / GCMS) Check_Setup->Analyze_Mixture SM_Remaining High Starting Material? (Catalyst Inhibition) Analyze_Mixture->SM_Remaining Yes Protodeboronation Protodeboronation Byproduct? Analyze_Mixture->Protodeboronation No Sol_Ligand Solution: - Screen bulky, e⁻-rich ligands - Increase catalyst loading - Consider N-Oxide SM_Remaining->Sol_Ligand Homocoupling Homocoupling Byproduct? Protodeboronation->Homocoupling No Sol_Base_Solvent Solution: - Switch to milder/anhydrous base - Use boronic ester - Reduce water/temperature Protodeboronation->Sol_Base_Solvent Yes Sol_Inert Solution: - Improve degassing protocol - Use Pd(0) precatalyst - Re-optimize stoichiometry Homocoupling->Sol_Inert Yes

Caption: A systematic workflow for troubleshooting failed pyridine Suzuki couplings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available from: [Link]

  • Haskins, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2095-2102. Available from: [Link]

  • Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2387. Available from: [Link]

  • Ahmad, S., et al. (2023). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Chemistry, 5(3), 1801-1815. Available from: [Link]

  • Barham, H., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(1), 333-337. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Chemistry Learner. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Video]. YouTube. Available from: [Link]

  • West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17571-17585. Available from: [Link]

  • Ji, Y., et al. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Available from: [Link]

  • Grushin, V. V., & Alper, H. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available from: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 4-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that synthesizing 4-(o-tolyl)pyridine via a Suzuki-Miyaura cross-coupling is highly efficient for C-C bond formation, but it introduces a critical downstream challenge: residual palladium (Pd) contamination[1].

Because the product contains a Lewis basic pyridine nitrogen, it readily coordinates with residual Pd, leading to stubborn contamination levels often exceeding 1,000 ppm[1]. Regulatory guidelines (ICH Q3D) mandate strict limits on heavy metals in active pharmaceutical ingredients (APIs), typically requiring Pd levels to be reduced to <10 ppm.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve regulatory compliance without sacrificing product yield.

Workflow Overview: Palladium Scavenging

Workflow A Crude Product >1000 ppm Pd B Aqueous Workup (Remove Salts) A->B C Add Scavenger (e.g., Thiol Resin) B->C D Heat & Stir (50°C, 4h) C->D E Hot Filtration (Remove Resin) D->E F Pure Product <10 ppm Pd E->F

Step-by-step workflow for palladium removal from crude reaction mixtures.

Troubleshooting Guide & Methodologies
Q1: Why does Palladium stubbornly coordinate to 4-(o-tolyl)pyridine, and how does this dictate scavenger choice?

Causality & Mechanism: Palladium is a "soft" transition metal that forms highly stable complexes with the borderline-soft nitrogen atom of the pyridine ring. Furthermore, the biaryl system of 4-(o-tolyl)pyridine can stabilize Pd through


-interactions. Standard purification methods like recrystallization or simple aqueous washes fail because the thermodynamic binding affinity of the Pd-pyridine complex is too strong[1].

To successfully strip the metal, you must introduce a competing ligand with a significantly higher binding affinity. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a softer donor atom than nitrogen. Therefore, sulfur-based scavengers—such as thiols, thioureas, or trimercaptotriazine (TMT)—will thermodynamically drive the equilibrium away from the product and irreversibly chelate the palladium[2].

Mechanism Pd Residual Palladium Pd(0) / Pd(II) Sub 4-(o-tolyl)pyridine (Weak N-Ligand) Pd->Sub Reversible Binding Scav Thiol/Thiourea Scavenger (Strong S-Ligand) Pd->Scav Irreversible Chelation

Thermodynamic competition between the pyridine product and sulfur-based scavengers.

Q2: What is the standard protocol for using solid-supported silica scavengers to achieve <10 ppm Pd?

Self-Validating Protocol 1: Solid-Supported Scavenging (e.g., SiliaMetS Thiol or QuadraPure) Solid-supported scavengers are ideal because they physically trap the metal on a silica backbone, allowing for simple removal via filtration[3].

  • Dissolution: Dissolve the crude 4-(o-tolyl)pyridine in a suitable organic solvent (e.g., Toluene, EtOAc, or THF) at a concentration of 10-20 volumes. Causality: Complete dissolution is critical; scavengers cannot strip Pd from precipitated solid product.

  • Scavenger Addition: Add 0.15 to 0.5 wt/wt (relative to the crude product) of a silica-supported thiol or thiourea scavenger[4].

  • Thermal Activation: Heat the suspension to 50–60 °C and stir vigorously for 4 to 12 hours. Causality: Heating provides the activation energy required to break the strong Pd-Pyridine coordinate bond, allowing the metal to migrate to the thermodynamically favored silica-thiol ligand[5].

  • Hot Filtration: Filter the mixture through a pad of Celite while still hot (50 °C). Causality: Hot filtration prevents the 4-(o-tolyl)pyridine from co-precipitating with the silica resin as the solution cools.

  • Washing: Wash the filter cake with 2-3 volumes of the hot reaction solvent to ensure complete recovery of the API.

  • Isolation: Concentrate the filtrate and proceed to standard crystallization.

Q3: Can aqueous washes be used instead of solid-supported scavengers for this specific substrate?

Self-Validating Protocol 2: Aqueous Sodium Bisulfite Wash Yes. For pyridine-containing biaryls, an aqueous alkali metal bisulfite wash is a highly scalable and cost-effective alternative to functionalized silica[6].

  • Phase Setup: Dissolve the crude product in a water-immiscible solvent (e.g., Toluene) to create the organic phase.

  • Reagent Addition: Add an aqueous solution containing 20% to 50% sodium bisulfite (NaHSO₃).

  • pH and Temperature Control: Heat the biphasic mixture to 60–90 °C and adjust/maintain the aqueous pH between 5.5 and 6.0[6]. Causality: This specific pH and temperature window forces the bisulfite to form an insoluble sodium palladium tetrasulfite dihydrate complex.

  • Agitation: Stir vigorously for 2 hours to maximize interfacial surface area between the organic and aqueous layers.

  • Separation: Filter the entire biphasic mixture to remove the insoluble Pd-tetrasulfite complex, then separate the organic phase[6]. This method has been proven to drop Pd levels from 8,000 ppm to <100 ppm in a single pass[7].

Quantitative Data: Scavenger Performance Comparison

To aid in your experimental design, the following table summarizes the expected performance of various scavenging strategies when applied to pyridine-containing Suzuki-Miyaura products.

Scavenger / MethodLoading / ConcentrationTemp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Product Yield Loss
Activated Carbon (Darco KB-G) 0.6 wt/wt504~1,600~630High (10-15%)
Aqueous NaHSO₃ Wash 20% w/v (Aqueous)60-902~8,000<100Low (<5%)
Silica-Thiol (SiliaMetS) 0.5 wt/wt504~1,600<70Low (<2%)
Silica-TMT (ISOLUTE) 0.6 wt/wt504~1,600~160Low (<2%)
Thiourea Alkyl Silica 2.4 mmol/g density2512~220<1None

Data synthesized from scale-up process chemistry reports and scavenger screening studies[7],[8],[4].

Frequently Asked Questions (FAQs)

FAQ 1: Does the oxidation state of Palladium (Pd(0) vs Pd(II)) affect removal efficiency? A: Absolutely. Pd(0) and Pd(II) have different coordination geometries and affinities. Electronic structure calculations show that thiol-based scavengers generally bind Pd(II) with a higher thermodynamic affinity than Pd(0)[2]. If your reaction generates extensive Pd(0) clusters (often visible as "palladium black" precipitating out of solution), standard thiols may struggle. In such cases, an oxidative wash or a scavenger capable of handling mixed oxidation states (like Thiourea) is recommended[8].

FAQ 2: How do I measure residual Pd accurately to validate my protocol? A: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) is the gold standard[4]. UV-Vis or colorimetric assays are insufficient because the color of the isolated 4-(o-tolyl)pyridine is not a reliable indicator of its residual palladium content; highly contaminated batches can sometimes appear deceptively white[4].

FAQ 3: What if my 4-(o-tolyl)pyridine product is precipitating along with the silica scavenger? A: This is a common issue caused by the solvent not acting as a strong enough solubilizer at the scavenging temperature. To fix this:

  • Increase the solvent volume (up to 20 volumes).

  • Switch to a solvent with a higher boiling point and better solubility profile for biaryls (e.g., substituting EtOAc for Toluene or 2-BuOH)[9].

  • Ensure you are performing a hot filtration. If the solution cools in the filter funnel, the product will crash out into the silica cake.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications, 2023).[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions (RSC Publishing, 2013).[Link]

  • An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development (ACS Publications, 2008).[Link]

  • Process Development Whitepaper: Metal Scavenging. CatSci Ltd.[Link]

Sources

Optimizing base conditions for Suzuki reaction of 2-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-bromopyridine. We will move beyond standard protocols to explore the causal relationships between reaction components, focusing on the critical role of the base in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?

The base is not merely a proton scavenger; it is an essential activator in the catalytic cycle.[1] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[1][2] This activation is crucial for the transmetalation step—often the rate-determining step—where the organic group is transferred from boron to the palladium center.[2][3] Without the base, transmetalation is exceedingly slow or does not occur at all.[4]

Suzuki_Cycle

Q2: Why is 2-bromopyridine considered a challenging substrate compared to bromobenzene?

While 2-bromopyridine is an electron-deficient halide, which should facilitate the initial oxidative addition step, it presents unique challenges. The primary issue is the nitrogen atom at the 2-position. This nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This coordination can potentially sequester the active catalyst, hindering its participation in the catalytic cycle and leading to lower yields or stalled reactions. Furthermore, 2-substituted pyridines can promote undesirable side reactions.[5][6]

Q3: Should I use an inorganic or organic base for this reaction?

For most Suzuki-Miyaura couplings, especially with heteroaromatic halides, inorganic bases are demonstrably superior to organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][8] Inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are highly effective at forming the necessary boronate species.[2] Organic amine bases can sometimes serve as hydride sources, leading to a side reaction known as dehalogenation, where the starting 2-bromopyridine is reduced to pyridine.[9]

Q4: Is water necessary for the reaction? What is its role?

Water plays a dual role. It is often required to dissolve the inorganic base, ensuring it can interact with the boronic acid. The resulting hydroxide ions in solution are key to forming the reactive boronate species. However, the presence of excess water can be detrimental, as it can promote a competing side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, destroying the nucleophile.[9] For sensitive substrates like certain heteroaryl boronic acids, minimizing water or using anhydrous conditions with specific base/solvent systems is a valid optimization strategy.[9][10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format.

Troubleshooting_Flowchart

Q5: My reaction yield is low and I see unreacted 2-bromopyridine. What are the most likely causes and solutions?

This is the most common issue and often points to catalyst inactivation or suboptimal reaction conditions.[9]

  • Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[9] Incomplete degassing of your solvent and reaction vessel allows oxygen to oxidize Pd(0) to inactive Pd(II) or leads to the formation of palladium black (aggregated nanoparticles with low catalytic activity).[10]

    • Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes. Use fresh, high-purity palladium sources and ligands.

  • Cause 2: Ineffective Base/Solvent Combination. The inorganic base must have some solubility to function. If your base is completely insoluble in your reaction medium, it cannot activate the boronic acid.

    • Solution: Switch to a base with better solubility in common organic solvents, such as potassium phosphate (K₃PO₄).[2] Alternatively, ensure your solvent system (e.g., Dioxane/Water or Toluene/Water) is appropriate for the base you are using.

  • Cause 3: Insufficient Thermal Energy. While 2-bromopyridine is an activated halide, the overall catalytic cycle requires energy.

    • Solution: Many Suzuki couplings require heating, often between 80-110 °C.[1] If your reaction is sluggish at a lower temperature, a cautious increase may improve the rate and conversion.

Q6: Analysis of my crude product shows pyridine, meaning my starting material is being dehalogenated. How do I stop this?

Dehalogenation occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the boronate complex.[9]

  • Cause: The most common hydride sources are amine bases (e.g., triethylamine) and alcohol solvents (e.g., methanol, ethanol).

    • Solution: Immediately switch to an inorganic base like K₂CO₃ or K₃PO₄. Use aprotic solvents such as 1,4-dioxane, toluene, or THF instead of alcohols.

Q7: I'm losing my boronic acid during the reaction, which I suspect is due to protodeboronation. What conditions will minimize this?

Protodeboronation is the cleavage of the C-B bond by a proton source, a known issue for many heteroaromatic boronic acids.[9]

  • Cause: The primary culprit is often excess water or overly harsh basic conditions.[9]

    • Solution 1: Modify the Base and Water Content. Use a base like K₃PO₄, which is highly effective and often requires only a small amount of water to function.[9][10] You can also try reducing the amount of water in your solvent mixture (e.g., from 4:1 Dioxane:H₂O to 10:1).

    • Solution 2: Use a Milder Base. If your boronic acid is particularly sensitive, a weaker base like potassium fluoride (KF) may be sufficient to promote the reaction while minimizing decomposition.[11]

    • Solution 3: Use a Stabilized Boron Reagent. Instead of a boronic acid, use a more stable boronic ester, such as a pinacol ester or a MIDA boronate. These are more resistant to protodeboronation and release the active boronic acid under the reaction conditions.[9]

Comparative Data & Optimized Protocols

Base Selection Guide

The choice of base is critical and substrate-dependent. The following table provides a comparison of common inorganic bases for the Suzuki coupling of 2-bromopyridine.

BasepKₐ of Conjugate AcidTypical Solvent SystemAdvantagesDisadvantages & Considerations
K₃PO₄ ~12.3 (for HPO₄²⁻)[12]Dioxane, Toluene, THF (often with minimal H₂O)High efficacy for challenging substrates, including heteroaryl chlorides.[2][13] Good solubility in some organic solvents.Can be very basic; may not be suitable for base-sensitive functional groups.
K₂CO₃ ~10.3 (for HCO₃⁻)[12]Dioxane/H₂O, Toluene/H₂O, DMF/H₂OWidely used, cost-effective, and proven effective for 2-halopyridines.[2][6]Requires an aqueous co-solvent for solubility, which can increase protodeboronation risk.
Na₂CO₃ ~10.3 (for HCO₃⁻)[12]Dioxane/H₂O, Toluene/H₂OSimilar to K₂CO₃, often interchangeable. Shown to give excellent yields.[2][7]Requires aqueous co-solvent. May be slightly less effective than K₂CO₃ or Cs₂CO₃ in some cases.
Cs₂CO₃ ~10.3 (for HCO₃⁻)[12]Dioxane, Toluene, THFOften provides higher yields for difficult couplings due to the solubility of cesium salts in organic media.Significantly more expensive than sodium or potassium carbonates.
KF ~3.2 (for HF)[12]Dioxane, THFMild conditions, suitable for substrates with base-labile functional groups (e.g., esters).[11]May not be strong enough for less reactive coupling partners.

Recommended Experimental Protocol: K₃PO₄ Base System

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-bromopyridine, optimized to minimize common side reactions.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, palladium catalyst, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Claremont McKenna College. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Master Organic Chemistry. Acid-Base Reactions: Introducing Ka and pKa. [Link]

  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. PdCl2-catalyzed cross-coupling reactions. [Link]

  • PMC. Mechanochemical solid-state synthesis of Pd-based catalysts with tunable size effects for Suzuki–Miyaura coupling reaction. [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

Sources

Technical Support Center: Preventing Unwanted Pyridine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the chemoselective oxidation of molecules containing pyridine rings.

The Core Problem: Causality & Mechanism

Why does pyridine oxidize so easily? The nitrogen atom in a pyridine ring is


-hybridized, leaving a highly accessible, non-bonding lone pair of electrons in the plane of the ring. This lone pair is highly nucleophilic. When you introduce an electrophilic oxidant (such as mCPBA, 

, Oxone, or DMDO) to oxidize another functional group on your molecule (like an alkene or a sulfide), the oxidant will often preferentially or concurrently attack the pyridine nitrogen. This results in the formation of an unwanted pyridine N-oxide.

The Solution: Electronic Deactivation To prevent N-oxidation, you must temporarily deplete the electron density on the pyridine nitrogen. This is achieved by tying up the lone pair through protonation (using strong Brønsted acids) or complexation (using Lewis acids). Once the nitrogen is positively charged or sterically/electronically masked, it becomes inert to electrophilic oxidants, allowing the reagent to chemoselectively oxidize your target functional group.

Mechanism Pyridine Pyridine Ring (Nucleophilic N) NOxide Pyridine N-Oxide (Unwanted Byproduct) Pyridine->NOxide Direct Attack Deactivated Deactivated Intermediate (Pyridinium / BF3-Adduct) Pyridine->Deactivated Protection Oxidant Electrophilic Oxidant (mCPBA, H2O2) Oxidant->NOxide Target Chemoselective Oxidation (Alkene / Sulfide) Oxidant->Target Masking Masking Agent (TFA or BF3·OEt2) Masking->Deactivated Deactivated->Target Desired Pathway

Mechanistic pathways showing how protonation or Lewis acid complexation prevents N-oxidation.

Troubleshooting Scenarios & FAQs

Q1: I am trying to epoxidize an alkene in a pyridine-containing substrate using mCPBA, but I keep getting the N-oxide. How can I selectively epoxidize the alkene? A1: Use Lewis acid complexation. Pre-treating your substrate with Boron Trifluoride Etherate (


) forms a stable Lewis acid-base adduct with the pyridine nitrogen. This ties up the lone pair and drastically reduces its nucleophilicity. After epoxidation with mCPBA or DMDO, the complex is easily broken during a standard aqueous basic workup, releasing the free pyridine[1].

Q2: I need to oxidize a thioether (sulfide) to a sulfoxide, but my molecule has a pyridine ring. How do I avoid N-oxidation? A2: Use in situ protonation. Adding a strong acid like Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) converts the pyridine to a pyridinium salt. The resulting positive charge strongly deactivates the ring toward electrophilic oxidants. A combination of TFA and your oxidant will allow the sulfide to oxidize rapidly while the pyridine remains untouched[2].

Q3: What if my substrate is highly acid-sensitive and I cannot use TFA or


? 
A3:  You must switch to an inherently chemoselective oxidant that does not rely on electrophilic oxygen transfer. For instance, if you are oxidizing an alcohol to a ketone/aldehyde, use a TEMPO/NaOCl catalytic system. TEMPO oxidations are highly chemoselective for alcohols and will not oxidize pyridine rings[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific TLC monitoring steps and precise quenching parameters ensures that the protection/deprotection cycle has successfully occurred.

Protocol A: Chemoselective Epoxidation using Protection

Use this protocol when oxidizing alkenes in the presence of pyridine.

  • Complexation: Dissolve the pyridine-containing alkene (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen/Argon). Cool the solution to 0 °C. Add

    
     (1.1 equiv) dropwise. Stir for 15–30 minutes to ensure complete Lewis acid-base adduct formation.
    
  • Oxidation: While maintaining the temperature at 0 °C, add mCPBA (1.1–1.2 equiv, dissolved in DCM) dropwise.

  • Validation & Monitoring: Monitor the reaction via TLC. Note: The

    
    -adduct may streak or stay at the baseline on standard silica TLC. You can take a micro-aliquot, quench it in a vial with 
    
    
    
    , and spot the organic layer to check for alkene consumption.
  • Quenching & Deprotection: Once the alkene is consumed, pour the reaction mixture into a vigorously stirring biphasic mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    (to quench excess peroxide).
  • Recovery: Stir vigorously for 30 minutes at room temperature. The basic environment (

    
    ) breaks the 
    
    
    
    -pyridine complex. Extract with DCM, wash with brine, dry over
    
    
    , and concentrate.

Workflow Step1 Step 1: In Situ Complexation Add BF3·OEt2 to substrate in DCM (0 °C) Step2 Step 2: Chemoselective Oxidation Add mCPBA dropwise; monitor via TLC Step1->Step2 15-30 min equilibration Step3 Step 3: Reaction Quenching Add saturated aqueous NaHCO3/Na2S2O3 Step2->Step3 Upon full conversion Step4 Step 4: Deprotection & Recovery Vigorous stirring to break BF3 adduct Step3->Step4 pH > 7 required

Step-by-step experimental workflow for BF3·OEt2-mediated chemoselective epoxidation.

Protocol B: Chemoselective Sulfide Oxidation using TFA Protonation

Use this protocol when oxidizing sulfides to sulfoxides/sulfones.

  • Salt Formation: Dissolve the pyridine-containing sulfide (1.0 equiv) in Acetonitrile or DCM. Cool to -40 °C to 0 °C (depending on substrate reactivity). Add TFA (1.0 to 1.2 equiv) dropwise to protonate the pyridine[2].

  • Oxidation: Add your oxidant (e.g.,

    
    , 
    
    
    
    , or mCPBA) to the mixture.
  • Neutralization: Upon complete consumption of the starting material, quench the reaction with saturated aqueous

    
     until the aqueous layer is strictly basic. Extract with ethyl acetate or DCM.
    

Strategy Comparison Data

The following table summarizes the quantitative and qualitative parameters of each protection strategy to help you select the optimal route for your specific synthetic step.

Protection StrategyReagentBest Used ForDeprotection MethodTypical Yield Impact
Lewis Acid Complexation

Epoxidation of alkenesAqueous basic workup (

)
High (>85%)
In Situ Protonation TFA or MsOHSulfide to sulfoxide/sulfoneAqueous basic workup (

)
Excellent (>90%)
Chemoselective Oxidant TEMPO / NaOClPrimary/Secondary AlcoholsN/A (No protection needed)High (>90%)

References

  • Ferrer, M., Messeguer, A., Diez, A., & Rubiralta, M. (1995). Use of Dioxiranes for the Chemoselective Oxidation of Tertiary Amines Bearing Alkene Moieties. Journal of the Chemical Society, Chemical Communications. Available at:[Link]

  • Narayanasamy, S., et al. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. European Journal of Organic Chemistry. Available at:[Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Letters / Organic Chemistry Portal. Available at: [Link]

Sources

Scaling up the synthesis of 4-(2-Methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Methylphenyl)pyridine Scale-Up & Synthesis

Welcome to the Process Chemistry Support Portal. This knowledge base provides drug development professionals and process chemists with validated methodologies, mechanistic insights, and troubleshooting protocols for the scalable synthesis of 4-(2-Methylphenyl)pyridine via Suzuki-Miyaura cross-coupling.

Mechanistic Overview & Process Workflows

Understanding the catalytic cycle is essential for diagnosing scale-up failures. The synthesis relies on a Pd(0)/Pd(II) cycle where the sterically hindered 2-methylphenylboronic acid must successfully transmetalate with the oxidative addition complex[1].

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox 4-Bromopyridine PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans 2-Tolylboronic Acid + Base PdII_Trans->Pd0 Reductive Elimination Product Release

The Suzuki-Miyaura catalytic cycle illustrating the three core mechanistic phases.

Workflow A 1. Reagent Preparation Degassing & Biphasic Setup B 2. Catalytic Cycle Suzuki-Miyaura Coupling A->B Add Pd Catalyst C 3. Phase Separation Organic / Aqueous Split B->C IPC: >99% Conversion D 4. Palladium Scavenging NaHSO3 Wash (60°C) C->D Toluene Phase E 5. Crystallization API Intermediate Isolation D->E IPC: Pd < 100 ppm

Scale-up workflow for 4-(2-Methylphenyl)pyridine detailing reaction, workup, and Pd scavenging.

Standard Operating Procedure (SOP): 20-L Scale Synthesis

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Substrate & Solvent Charging

  • Action: Charge a 20-L jacketed reactor with 4-bromopyridine (1.0 eq), 2-methylphenylboronic acid (1.05 eq), and Toluene (10 volumes).

  • Causality: Toluene is selected for its excellent phase-separation properties and high boiling point. The elevated temperature provides the thermal energy required to drive the endothermic transmetalation step of the sterically hindered ortho-methyl group. A slight excess of boronic acid compensates for competitive protodeboronation side reactions.

Step 2: Base Addition & Deoxygenation

  • Action: Add 2.0 M aqueous K₂CO₃ (2.5 eq). Sparge the biphasic mixture with subsurface Nitrogen for 30 minutes.

  • Causality: Molecular oxygen acts as an oxidant, promoting the homocoupling of the boronic acid and prematurely oxidizing the active Pd(0) species to an inactive state[2]. Sparging physically displaces dissolved O₂.

  • Validation (IPC 1): Dissolved oxygen (DO) probe must read < 2 ppm. If > 2 ppm, continue sparging.

Step 3: Catalyst Initiation & Reaction

  • Action: Add Pd(dppf)Cl₂ (0.1 mol%). Heat the reactor to 80–85 °C under vigorous agitation (300+ RPM).

  • Causality: Pd(dppf)Cl₂ is a robust precatalyst; the bidentate dppf ligand enforces a cis-geometry at the metal center, which is a strict prerequisite for the final reductive elimination step[1]. Vigorous agitation is mandatory because transmetalation occurs at the biphasic interface; poor mixing causes severe mass-transfer limitations.

  • Validation (IPC 2): HPLC analysis of the organic phase after 4 hours must show >99% consumption of 4-bromopyridine. If <99%, verify agitation speed and check for catalyst blackening.

Step 4: Palladium Scavenging & Workup

  • Action: Cool the reactor to 60 °C and separate the lower aqueous layer. Add 20% aqueous NaHSO₃ (5 volumes) to the organic layer and stir at 60 °C for 1 hour.

  • Causality: The basic nitrogen of the newly formed pyridine ring strongly coordinates to residual palladium, pulling it into the organic phase. NaHSO₃ acts as a powerful chemical scavenger, forming highly water-soluble Pd-bisulfite complexes that strip the metal from the product and partition it into the aqueous waste[3].

  • Validation (IPC 3): ICP-MS analysis of the toluene phase must confirm Pd levels < 100 ppm[3]. If > 100 ppm, perform a second NaHSO₃ wash.

Step 5: Isolation

  • Action: Concentrate the toluene layer under vacuum to 3 volumes. Add heptane (7 volumes) as an anti-solvent over 30 minutes. Cool to 5 °C to induce crystallization. Filter and dry under vacuum at 40 °C.

  • Validation (IPC 4): Isolated yield > 82%, Purity > 99.5% by quantitative NMR or HPLC.

Resolution Center: Troubleshooting Guide

Q: Why is my reaction stalling at 70-80% conversion despite using fresh catalyst? A: In biphasic Suzuki couplings, stalling is rarely a chemical failure and is almost always a mass-transfer limitation. The boronate complex forms in the aqueous phase, but the Pd(II) oxidative addition complex resides in the organic phase.

  • Causality: If the interfacial surface area is insufficient, the transmetalation step starves.

  • Resolution: Increase the impeller RPM or change the baffle configuration. If mechanical limits are reached, add a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 5 mol%) to shuttle the boronate into the toluene layer.

Q: How do we consistently achieve <10 ppm residual Palladium in the final API intermediate? A: 4-(2-Methylphenyl)pyridine is highly prone to palladium retention due to the Lewis basicity of the pyridine nitrogen. While standard washing leaves ~8000 ppm Pd, targeted scavenging is required[3].

  • Causality: Bisulfite ions outcompete the pyridine nitrogen for Pd coordination at elevated temperatures.

  • Resolution: Implement the 60 °C NaHSO₃ wash described in the SOP. See Table 1 for a quantitative comparison of alternative methods.

Q: Why am I observing significant levels of 2,2'-dimethylbiphenyl (homocoupling impurity)? A: This is an oxidative side reaction.

  • Causality: The presence of trace oxygen intercepts the transmetalated Pd(II) intermediate, facilitating an oxidative homocoupling of the boronic acid rather than the desired cross-coupling[2].

  • Resolution: Ensure strict anaerobic conditions. Verify that the nitrogen sparge reaches the bottom of the reactor and validate with a DO meter (IPC 1).

Quantitative Data Summaries

Table 1: Comparison of Palladium Scavenging Techniques for Pyridine Derivatives

Scavenging MethodInitial Pd LevelFinal Pd LevelCost ImpactOperational Complexity
20% aq. NaHSO₃ wash (60°C) ~8000 ppm< 100 ppm LowLow (Standard liquid-liquid extraction)
Silica-Thiol Resins~8000 ppm< 10 ppmHighHigh (Requires specialized filtration)
Activated Carbon~8000 ppm~500 ppmLowHigh (Filter clogging, product yield loss)
Recrystallization (Heptane)~500 ppm~50 ppmLowLow (Inherent to final isolation step)

Table 2: Impact of Catalyst Selection on Scale-Up Yield

Catalyst SystemLoading (mol%)Ligand TypeAverage YieldNotes
Pd(PPh₃)₄1.0 - 5.0%Monodentate65 - 70%Prone to oxidation; requires high loading.
Pd(dppf)Cl₂ 0.05 - 0.1% Bidentate 82 - 86% Enforces cis-geometry; highly stable[1].
Pd-Lanthanide Polymers0.05%Heterogeneous> 95%Emerging tech; synergistic Lewis acid effects[4].

Frequently Asked Questions (FAQs)

Q: Can we use 4-chloropyridine instead of 4-bromopyridine to reduce raw material costs? A: Yes, but it requires a catalyst upgrade. The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step highly endothermic. You must switch from Pd(dppf)Cl₂ to a more electron-rich, sterically bulky ligand system (e.g., Buchwald ligands like SPhos or XPhos) to force the oxidative addition.

Q: Is it possible to run this reaction in a continuous flow reactor rather than a batch reactor? A: Yes. Continuous flow mitigates the mass-transfer issues seen in biphasic batch reactors by creating micro-droplets with massive interfacial surface areas. However, you must switch to a homogeneous solvent system (e.g., Dioxane/Water with a co-solvent) to prevent solid K₂CO₃ or product precipitation from clogging the micro-channels.

Q: What is the role of the base in the transmetalation step? A: The base (e.g., K₂CO₃) fulfills two mechanistic roles. First, it coordinates to the boronic acid to form a negatively charged, highly nucleophilic boronate complex. Second, it replaces the halide on the Pd(II) complex, creating a Pd-alkoxo or Pd-hydroxo intermediate that is highly receptive to transmetalation[1],[2].

References

1.[3]3 - ACS Publications 2.[4]4 - MDPI 3.[1] 1 - ChemOrgChem (YouTube) 4.[2]2 - The Chemists' Cookbook (YouTube)

Sources

Technical Support Center: Advanced Recrystallization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying substituted pyridines via recrystallization is rarely a straightforward endeavor. The pyridine ring's inherent weakly basic nitrogen and its capacity for hydrogen bonding create a complex thermodynamic landscape. Minor changes in substituents—from electron-donating amino groups to highly lipophilic halogens—drastically alter the molecule's crystal lattice energy and solubility profile.

In this guide, I will walk you through the causality behind solvent selection, troubleshoot common thermodynamic pitfalls like "oiling out," and provide a self-validating protocol to ensure the high-purity isolation of your target compounds.

Decision Matrix: Solvent Selection & Troubleshooting Workflow

Before attempting a recrystallization, you must analyze the electronic and steric nature of your pyridine substituents to predict their behavior in solution. The following logical workflow illustrates the decision-making process for solvent selection and troubleshooting.

G Start Crude Substituted Pyridine Analyze Analyze Substituents (Polar vs. Non-Polar) Start->Analyze Polar Polar/Amphoteric (e.g., -NH2, -OH) Analyze->Polar NonPolar Lipophilic/Halogenated (e.g., -F, -Cl) Analyze->NonPolar SolventP Select Protic Solvents (EtOH, MeOH, H2O) Polar->SolventP SolventNP Select Aprotic/Mixed (Hexane/EtOAc) NonPolar->SolventNP Dissolve Dissolve in Minimum Hot 'Good' Solvent SolventP->Dissolve SolventNP->Dissolve AddPoor Titrate 'Poor' Solvent Until Turbid Dissolve->AddPoor Cooling Controlled Cooling (Room Temp -> 0°C) AddPoor->Cooling Oiling Oiling Out Occurs? Cooling->Oiling Seed Reheat, Add Seed Crystal or Scratch Flask Oiling->Seed Yes Crystals Crystalline Product Oiling->Crystals No Seed->Cooling

Workflow for selecting solvent systems and troubleshooting pyridine recrystallization.

Quantitative Data: Solvent System Selection Guide

The key to a successful recrystallization is matching the dielectric constant of the solvent to the temperature-dependent solubility of your specific pyridine derivative.

Pyridine Derivative ClassExample CompoundPrimary Solvent ("Good")Anti-Solvent ("Poor")Causality / Rationale
Aminopyridines 2-AminopyridineMethanol or EthanolHexane or WaterHigh polarity requires protic solvents to disrupt intermolecular H-bonding; steep solubility curves in alcohols 1[1].
Amphoteric Diols 2-Aminopyridine-3,4-diolWater or DMFEthanol or IsopropanolZwitterionic character demands highly polar/aqueous systems for dissolution 2[2].
Halopyridines TetrafluoropyridinesAcetonitrileEthanolHighly lipophilic; aprotic solvents solvate the halogenated ring, while protic anti-solvents induce precipitation 3[3].
Pyridinium Salts 1-(4-Aminophenyl)pyridin-1-iumMethanolDiethyl EtherIonic nature demands a high dielectric constant for dissolution, and a non-polar ether to force crystallization 4[4].
General Pyridines Fused Pyridine DerivativesMethanolPetroleum EtherStandard polarity profile allows for dissolution in hot alcohols and precipitation via non-polar alkanes5[5].

Frequently Asked Questions (Troubleshooting)

Q: Why does my substituted pyridine consistently "oil out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) is a notorious issue in pyridine chemistry. It occurs when the melting point of the solute-solvent mixture drops below the temperature at which supersaturation is achieved. Substituted pyridines, particularly those with flexible alkyl chains, often possess low lattice energies. When trace impurities are present, they further depress the melting point. The Causality: The system thermodynamically prefers to form a disordered liquid phase rather than paying the entropic penalty to organize into a crystal lattice. The Solution: First, perform a pre-wash of the crude product with a solvent like diethyl ether or acetone to remove unreacted starting materials4[4]. If oiling still occurs during binary recrystallization, ensure your anti-solvent has a higher boiling point than your primary solvent. For instance, substituting heptane for hexane in an EtOAc mixture prevents the anti-solvent from evaporating prematurely, which would otherwise alter the solvent ratio and force the product out as an oil 6[6]. Alternatively, dissolve the oil in a minimal amount of a good solvent, titrate the poor solvent until just turbid, and introduce a seed crystal4[4].

Q: How do the electronic properties of the pyridine ring dictate my solvent choice? A: The pyridine nitrogen is a hydrogen-bond acceptor and weakly basic. The substituents dictate the overall dipole moment and lattice packing. The Causality: Electron-donating groups (e.g., -NH2 or -OH) increase the electron density of the ring, making it highly polar and capable of extensive intermolecular hydrogen bonding. These require protic solvents (like methanol or ethanol) to break the solute-solute interactions 1[1], 2[2]. Conversely, electron-withdrawing groups (e.g., halogens in pentafluoropyridine derivatives) withdraw electron density, making the ring highly lipophilic. These derivatives pack poorly in protic solvents and are best recrystallized using aprotic/protic mixtures like acetonitrile/ethanol 3[3].

Q: My crude pyridine derivative is heavily discolored. How can I remove these impurities without losing my product? A: Pyridines are susceptible to oxidative degradation, often forming highly conjugated, colored polymeric byproducts. The Causality: These planar, conjugated impurities have a high affinity for graphitic carbon via


 stacking.
The Solution: Treat the hot saturated solution with activated charcoal. Because the charcoal selectively adsorbs the large polymeric impurities while leaving the smaller pyridine molecules in solution, a subsequent hot gravity filtration will yield a clarified filtrate ready for controlled cooling 4[4].

Self-Validating Experimental Protocol: Binary Recrystallization

This protocol is specifically designed for challenging, highly polar derivatives (e.g., amphoteric aminopyridines or pyridinium salts) where single-solvent recrystallization frequently fails.

Step 1: The Validation Screen (Micro-Scale)

  • Action: In a small test tube, add 20-30 mg of the crude product. Test solubility in a highly polar solvent (e.g., Methanol) at room temperature. If insoluble, heat the tube to boiling.

  • Causality: A successful recrystallization solvent must exhibit a steep temperature-solubility gradient. If the compound dissolves immediately at room temperature, the solvent is too strong; if it remains insoluble at boiling, it is too weak 2[2].

Step 2: Saturated Solution Preparation

  • Action: Transfer the bulk crude solid to an Erlenmeyer flask. Add the absolute minimum volume of the boiling "good" solvent required to completely dissolve the solid.

  • Causality: Using the minimum volume maximizes the concentration gradient. Thermodynamically, this ensures that the solution reaches the metastable zone quickly as the temperature drops, driving the kinetic formation of the crystal lattice 1[1],6[6].

Step 3: Anti-Solvent Titration

  • Action: Slowly add a hot "poor" solvent (e.g., Diethyl ether or Hexane) dropwise to the boiling solution until a faint, persistent turbidity is observed. Add just enough hot "good" solvent (1-2 drops) to clear the turbidity.

  • Causality: The anti-solvent lowers the overall dielectric constant of the mixture, artificially lowering the solubility limit of the pyridine derivative and poising the system exactly at the threshold of supersaturation 4[4], 7[7].

Step 4: Thermodynamically Controlled Cooling

  • Action: Seal the flask to prevent differential evaporation of the solvent mixture. Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0°C).

  • Causality: Rapid cooling (plunging directly into ice) traps impurities in the rapidly forming lattice and often induces oiling out. Slow cooling allows molecules to reversibly bind and unbind from the growing crystal face, ensuring only the correctly shaped pyridine molecules are incorporated into the lattice 7[7], 6[6].

Step 5: Isolation and Lattice Verification

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent.

  • Causality: The cold wash removes the impurity-laden mother liquor adhering to the crystal surface without providing enough thermal energy to redissolve the purified lattice 4[4], 2[2].

References

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: How To: Purify by Crystallization Source: Not Voodoo XX (Department of Chemistry, University of Rochester) URL: [Link]

  • Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Recrystallisation Help Source: Reddit (r/Chempros) URL: [Link]

  • Title: Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation & Comparative

Comparative Guide: 4-(2-Methylphenyl)pyridine vs. 4-(3-Methylphenyl)pyridine in Drug Design and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers treating constitutional isomers as functionally interchangeable scaffolds. In the realm of rational drug design and advanced materials, however, the spatial orientation of biaryl systems dictates their functional efficacy.

This guide provides an in-depth, objective comparison between 4-(2-Methylphenyl)pyridine (commonly known as 4-(o-tolyl)pyridine) and 4-(3-Methylphenyl)pyridine (4-(m-tolyl)pyridine). While they share identical molecular weights and formulas, the simple migration of a methyl group from the meta to the ortho position triggers a cascade of steric and electronic consequences that fundamentally alter their chemical behavior.

Physicochemical Properties & Steric Dynamics

The functional divergence between these two isomers is rooted in their 3D conformation, which is strictly governed by steric hindrance.

  • 4-(3-Methylphenyl)pyridine (m-tolyl): The methyl group is positioned away from the biaryl axis. This lack of steric clash allows the pyridine and toluene rings to adopt a relatively coplanar conformation. The resulting low dihedral angle facilitates robust

    
     orbital overlap, creating a unified, extended electronic system.
    
  • 4-(2-Methylphenyl)pyridine (o-tolyl): The ortho-methyl group severely clashes with the adjacent C3/C5 protons of the pyridine ring. To relieve this immense steric strain, the molecule is forced into a highly twisted conformation. X-ray crystallographic data and theoretical calculations of similar biaryl systems demonstrate that sterically hindered o-tolyl groups are forced into a dihedral angle of ~75°–85° 1. This near-orthogonal geometry breaks the extended

    
    -conjugation, isolating the electronic systems of the two rings.
    
Quantitative Data Comparison
Property / Metric4-(2-Methylphenyl)pyridine4-(3-Methylphenyl)pyridine
Synonym 4-(o-tolyl)pyridine4-(m-tolyl)pyridine
CAS Number 30456-66-7161121-24-0 (Diphenyl Derivative)
Molecular Weight 169.23 g/mol 169.23 g/mol
Steric Hindrance High (ortho-methyl clash)Low (meta-methyl clearance)
Dihedral Angle (

)
~75° - 85°~30° - 50°

Conjugation
Disrupted / OrthogonalMaintained / Extended
UV-Vis

Hypsochromic shift (Blue)Bathochromic shift (Red)
Primary Utility 3D Pharmacophores (NK-1)Planar Fluorophores / OLEDs

Implications in Drug Development and Catalysis

The dihedral angle directly dictates the application of these scaffolds in applied chemistry:

Pharmacology (o-tolyl): The twisted, rigid conformation of 4-(o-tolyl)pyridine serves as a highly specific 3D pharmacophore. It is a critical intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as the antiemetic drug Netupitant. The orthogonal aryl ring acts as a structural wedge, perfectly occupying a deep hydrophobic pocket within the GPCR—a binding mode that a planar molecule cannot achieve 2.

Materials & Catalysis (m-tolyl): Conversely, the planar nature of the m-tolyl derivative makes it ideal for designing extended


-conjugated systems. These are synthesized efficiently via acid-catalyzed cyclization or cross-coupling for use in fluorescent dyes or ligands where electronic communication across the biaryl axis is required 3. Furthermore, dynamic NMR studies on related atropisomeric systems confirm that the rotational barrier for an o-tolyl group is significantly higher than that of an m-tolyl group, locking the molecule into specific chiral or twisted states 4.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize the biaryl framework while overcoming the activation barrier imposed by ortho-substitution.

  • Reagent Preparation: Combine 4-chloropyridine (1.0 eq), the respective tolylboronic acid (1.2 eq), and

    
     (2.0 eq) in a 4:1 Dioxane/Water mixture.
    
    • Causality: Water is essential to dissolve the inorganic base, which activates the boronic acid into a reactive boronate complex.

  • Catalyst Selection & Addition: Add 5 mol%

    
    .
    
    • Causality: Standard

      
       often fails for the o-tolyl derivative due to slow reductive elimination. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (99°), which forces the intermediate palladium complex into a geometry that drastically accelerates the reductive elimination step, overcoming the steric bulk of the ortho-methyl group.
      
  • Reaction & Self-Validation: Degas with

    
     and heat to 90°C for 12 hours.
    
    • Self-Validation: Spot the reaction on a silica TLC plate and observe under a 254 nm UV lamp. The m-tolyl product will exhibit intense UV quenching (a dark, distinct spot) due to its extended conjugation. The o-tolyl product will appear significantly fainter, validating that its orthogonal conformation has disrupted the

      
      -system's ability to absorb UV light efficiently.
      
Protocol 2: Photophysical Characterization (UV-Vis)

Objective: Quantitatively validate the dihedral angle divergence via electronic transitions.

  • Sample Preparation: Dissolve purified compounds in spectroscopic-grade acetonitrile to a concentration of

    
     M.
    
  • Data Acquisition: Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis & Causality: Calculate the molar absorptivity (

    
    ). The extent of orbital overlap follows a 
    
    
    
    relationship (where
    
    
    is the dihedral angle).
    • Self-Validation: The m-tolyl derivative will display a higher

      
       and a massive 
      
      
      
      value. The o-tolyl derivative will self-validate its ~80° twist by exhibiting a hypsochromic (blue) shift and a severely reduced
      
      
      , proving the rings are acting as independent chromophores rather than a unified system.

Visualizing the Divergence

The following diagram maps the logical flow from synthesis to the ultimate functional divergence caused by the methyl group's position.

G A 4-Halopyridine + Arylboronic Acid B Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) A->B C Steric Divergence (Methyl Position) B->C D ortho-Methyl (4-(o-tolyl)pyridine) C->D E meta-Methyl (4-(m-tolyl)pyridine) C->E F High Steric Clash Dihedral Angle: 70°-85° D->F G Low Steric Clash Dihedral Angle: 30°-50° E->G H Broken Conjugation Blue-shifted UV-Vis 3D Pharmacophore F->H I Extended Conjugation Red-shifted UV-Vis Planar Fluorophore G->I

Figure 1: Synthetic workflow and steric divergence pathway of o-tolyl vs. m-tolyl derivatives.

References

  • Structural Control of the Photodynamics of Boron-Dipyrrin Complexes Source: PMC - NIH URL
  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists (WO2006002860A1)
  • HOTf-Catalyzed Green Synthesis of Benzene and Pyridine Derivatives under Solvent-free Conditions Source: The Royal Society of Chemistry URL
  • Source: Organic Letters (ACS Publications)

Sources

Comparative Guide to Ligands in Palladium-Catalyzed C-C Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the vast landscape of palladium-catalyzed carbon-carbon (C-C) cross-coupling requires moving beyond empirical screening. The evolution from simple triphenylphosphine to highly engineered Buchwald dialkylbiaryl phosphines and N-Heterocyclic Carbenes (NHCs) is fundamentally a story of rational design. This guide provides an objective, data-driven comparison of modern ligand classes, dissecting the mechanistic causality behind their performance to help you design robust, self-validating catalytic workflows.

Mechanistic Causality: Why Ligand Architecture Dictates Reactivity

To understand why a specific ligand succeeds where another fails, we must analyze the catalytic cycle through the lens of the highly active, 12-electron monoligated


 species. Modern high-performance ligands are explicitly designed to favor this 

pathway over the less active

resting state[1].
  • Oxidative Addition (OA) : The Pd(0) center must insert into the Ar-X bond. This requires a highly electron-rich metal center to donate electron density into the

    
     antibonding orbital of the aryl halide. Strong 
    
    
    
    -donor ligands (like NHCs and alkyl phosphines) accelerate this step, making unreactive aryl chlorides viable substrates.
  • Transmetalation (TM) : Often the kinetic bottleneck in Suzuki-Miyaura couplings involving bulky ligands. The ligand must possess enough conformational flexibility to expose a vacant coordination site for the incoming transmetalating agent (e.g., boronic acid).

  • Reductive Elimination (RE) : The formation of the final C-C bond requires the two coupling partners to be forced into close proximity. High steric bulk—quantified by the Tolman cone angle or percent buried volume (

    
    )—physically crowds the Pd(II) coordination sphere, drastically lowering the activation energy for RE.
    

CatalyticCycle Pd0 L1-Pd(0) Active Species (Electron-rich) OA Oxidative Addition (Cleaves Ar-X) Pd0->OA Ar-X PdII_1 L1-Pd(II)(Ar)(X) Intermediate OA->PdII_1 TM Transmetalation (Boronic Acid) PdII_1->TM Ar'-B(OH)2 PdII_2 L1-Pd(II)(Ar)(R) Intermediate TM->PdII_2 RE Reductive Elimination (Sterically Driven) PdII_2->RE RE->Pd0 Regenerates Pd(0) Product Ar-R Product RE->Product

Fig 1: Monoligated L1-Pd(0) catalytic cycle highlighting causality in ligand electronic/steric effects.

Class-by-Class Comparative Analysis

First-Generation Phosphines (e.g., )

While historically significant, triphenylphosphine (


) forms stable, coordinatively saturated 

or

resting states.
  • Causality of Failure : It lacks the electron density required to activate the strong C-Cl bond (101 kcal/mol) and lacks the steric bulk (Cone angle ~145°) to force rapid reductive elimination in sterically hindered substrates. It is generally restricted to reactive aryl iodides and activated bromides.

Bidentate Phosphines (e.g., dppf, BINAP)

Bidentate ligands enforce a cis-geometry on the Pd(II) intermediate, which is an absolute prerequisite for reductive elimination.

  • Causality of Success : The specific "bite angle" (96° for dppf) is critical for tuning reactivity[2]. By occupying two coordination sites, bidentate ligands are exceptionally effective at suppressing unwanted

    
    -hydride elimination, making them the ligands of choice for 
    
    
    
    -hybridized alkyl cross-couplings.
Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)

These ligands revolutionized C-C and C-N coupling. They feature an electron-rich phosphine bound to a highly sterically demanding biaryl backbone.

  • Causality of Success : The lower dialkyl groups (e.g., cyclohexyl in XPhos) provide massive steric bulk and strong

    
    -donation. Crucially, the secondary arene ring can form a hemilabile 
    
    
    
    -interaction with the palladium center, stabilizing the highly reactive 12-electron
    
    
    intermediate without permanently blocking the coordination site[3]. They are the gold standard for unactivated aryl chlorides.
N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr)

NHCs are neutral, two-electron donors that bind to palladium more tightly than phosphines, preventing catalyst degradation (Pd black formation) at elevated temperatures.

  • Causality of Success : NHCs possess a unique "fan-like" steric profile (quantified by

    
    ) and are far stronger 
    
    
    
    -donors than phosphines. This allows for parts-per-million (ppm) catalyst loadings while maintaining extreme thermal stability[4]. They excel in generating tetra-ortho-substituted biaryls [5].

Quantitative Performance Comparison

Ligand ClassRepresentativeElectronic ProfileSteric Bulk (

/ Angle)
Optimal Substrate ScopeTypical Loading
Monodentate

Moderate

-donor
145° (Cone Angle)Aryl iodides, activated bromides1.0 - 5.0 mol%
Bidentate dppfModerate

-donor
96° (Bite Angle)Aryl bromides, alkyl electrophiles1.0 - 3.0 mol%
Buchwald XPhosStrong

-donor
~31%

Unactivated aryl chlorides, hindered biaryls0.05 - 1.0 mol%
NHC PEPPSI-IPrExtreme

-donor
~35%

Challenging aryl chlorides, tetra-ortho biaryls0.01 - 0.5 mol%

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, a protocol must validate its own mechanism. The following procedure for coupling an unactivated aryl chloride utilizes


 and XPhos, incorporating strict causality checks.
Causality of Reagent Selection
  • Palladium Source :

    
     provides immediate access to Pd(0). This bypasses the complex, often failure-prone reduction kinetics required to generate Pd(0) in situ from Pd(II) salts like 
    
    
    
    [2].
  • Base Selection :

    
     is a mild, insoluble base that slowly dissolves in the organic solvent. This controlled release mediates transmetalation without causing rapid protodeboronation (degradation) of the boronic acid.
    

ExpWorkflow S1 1. Glovebox Preparation O2 < 5 ppm, H2O < 1 ppm S2 2. Pre-catalyst & Ligand Mixing Pd2(dba)3 + XPhos (1:2 ratio) S1->S2 S3 3. Reagent Addition Ar-Cl, Ar-B(OH)2, K3PO4 Base S2->S3 S4 4. Solvent & Heating Degassed Dioxane, 100°C S3->S4 S5 5. In-Process Validation LC-MS Aliquot at 2h, 4h, 8h S4->S5

Fig 2: Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Inert Atmosphere Setup : Inside a nitrogen-filled glovebox, weigh

    
     (0.5 mol%, 1.0 mol% Pd) and XPhos (1.2 mol%). Validation check: The slight excess of ligand ensures no unligated Pd(0) aggregates into inactive Pd black.
    
  • Reagent Charging : To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous

    
     (2.0 mmol).
    
  • Control Reaction Setup (Self-Validation) : Prepare an identical secondary vial, omitting the XPhos ligand. Validation check: If the control vial shows product formation, background catalysis via trace metal impurities or Pd nanoparticles is occurring, invalidating the ligand's specific efficacy.

  • Solvent Addition : Add 5.0 mL of rigorously degassed 1,4-dioxane. Seal the vials with PTFE-lined caps and remove them from the glovebox.

  • Thermal Activation : Transfer the vials to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • In-Process LC-MS Validation : At

    
     hours and 
    
    
    
    hours, cool the reaction briefly, extract a 10
    
    
    aliquot, dilute in 1 mL of acetonitrile, and filter through a 0.2
    
    
    PTFE syringe filter. Analyze via LC-MS. Validation check: Monitor the disappearance of the 4-chlorotoluene peak (m/z 126) and the appearance of the 4-methylbiphenyl product (m/z 168).

References

  • Fantoni, T., et al. (2025). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Isley, N. A., et al. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development (ACS). URL:[Link]

  • Fortman, G. C., & Nolan, S. P. (2011). "N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union." Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research (via PMC). URL:[Link]

  • Handa, S., et al. (2019). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." ACS Catalysis (via PMC). URL:[Link]

Sources

Comparative Guide: Biological Activity of 4-(o-tolyl)pyridine and Its Analogs in NK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-peptide Neurokinin-1 (NK1) receptor antagonists has revolutionized the management of Chemotherapy-Induced Nausea and Vomiting (CINV) and postoperative emesis. While early drug discovery efforts focused on morpholine and pyrrolidine scaffolds, the emergence of the 4-(o-tolyl)pyridine structural motif—most notably featured in the clinical candidate Netupitant —introduced a paradigm shift in pharmacokinetic endurance and receptor binding affinity[1].

This guide provides an objective, data-driven comparison of the biological activity of 4-(o-tolyl)pyridine derivatives against their unsubstituted 4-phenylpyridine precursors and other leading NK1 receptor antagonists (such as Aprepitant and Rolapitant). It is designed for drug development professionals evaluating structural modifications for G-protein coupled receptor (GPCR) targeting.

Mechanistic Rationale: The Causality of the ortho-Methyl Group

In medicinal chemistry, minor structural modifications often yield profound biological consequences. The transition from a standard 4-phenylpyridine core to a 4-(o-tolyl)pyridine core involves the simple addition of a methyl group at the ortho position of the phenyl ring.

The Conformational Lock: This ortho-methyl group creates significant steric hindrance, restricting the free rotation of the biaryl axis (the C-C bond connecting the phenyl and pyridine rings). Consequently, the molecule is forced into a rigid, non-planar, orthogonal conformation. High-resolution crystal structures reveal that this specific geometry perfectly complements the deep hydrophobic orthosteric binding pocket of the human NK1 receptor[2].

By locking the molecule in this active conformation, the 4-(o-tolyl)pyridine scaffold induces an interhelical hydrogen-bond network that cross-links the extracellular ends of helices V and VI of the NK1 receptor[2]. This structural rearrangement establishes a robust rationale for the drug's lack of basal activity, its exceptionally high binding affinity (


 nM), and its prolonged receptor occupancy (elimination half-life of ~96 hours) compared to unconstrained analogs[3].

G SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Emesis Emetic Reflex (CINV) Ca2->Emesis Triggers Antagonist 4-(o-tolyl)pyridine (Conformationally Locked) Antagonist->NK1R Steric Blockade of Helices V/VI

Mechanism of NK1 receptor blockade by conformationally constrained 4-(o-tolyl)pyridine.

Comparative Performance Data

To objectively evaluate the 4-(o-tolyl)pyridine scaffold, we must benchmark its biological performance against its direct chemical precursor (4-phenylpyridine) and other clinically validated NK1 antagonists.

Compound Class / DrugCore ScaffoldNK1 Receptor Affinity (

/

)
Elimination Half-Life (

)
Receptor Occupancy (>90%)
Unsubstituted Analog 4-phenylpyridine~4.8 nM[4]N/A (Preclinical)Short-acting
Netupitant 4-(o-tolyl)pyridine0.9 - 1.0 nM[3]~96 hours[3]Up to 96 hours[5]
Aprepitant Morpholine~0.12 nM[3]9 - 13 hours[5]24 - 48 hours
Rolapitant Pyrrolidine~0.66 nM[3]~180 hours[3]Up to 5 days[5]

Data Synthesis: While Aprepitant exhibits the highest absolute in vitro binding affinity (~0.12 nM), its clinical utility is limited by a short half-life (9-13 hours), requiring multi-day dosing regimens[3]. The introduction of the 4-(o-tolyl)pyridine core in Netupitant sacrifices a fractional degree of raw affinity for a massive gain in pharmacokinetic stability, extending the half-life to 96 hours and allowing for single-dose efficacy in delayed CINV[5].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the biological activity of these compounds is validated through a self-validating system of in vitro binding and in vivo functional assays.

Protocol A: In Vitro Radioligand Competitive Binding Assay

This protocol determines the binding affinity (


) of 4-arylpyridine derivatives for the human NK1 receptor.
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor. Harvest and homogenize cells in a 50 mM Tris-HCl buffer (pH 7.4) containing 3 mM

    
     and protease inhibitors.
    
  • Radioligand Incubation: In 96-well plates, combine 50 µL of cell membrane suspension, 50 µL of

    
    -Substance P (final concentration ~0.5 nM), and 50 µL of the 4-(o-tolyl)pyridine test compound at varying concentrations (
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Include a known reference standard (e.g., Aprepitant) in parallel. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation. If the reference standard deviates by >15% from historical baselines, the assay must be invalidated.
Protocol B: In Vivo Gerbil Foot-Tapping Assay

Because rat and mouse NK1 receptors differ significantly from human NK1 receptors in their pharmacology, the Mongolian gerbil is the gold-standard in vivo model for evaluating NK1 antagonists[6].

  • Dosing: Administer the 4-(o-tolyl)pyridine derivative (e.g., 1-10 mg/kg) orally or intravenously to adult male gerbils.

  • Agonist Challenge: After a predefined pretreatment time (e.g., 2 hours), lightly anesthetize the animals and administer an intracerebroventricular (i.c.v.) injection of an NK1 agonist (e.g.,

    
    , 3 pmol).
    
  • Observation: Place the gerbils in a transparent observation cylinder. Record the number of rhythmic hind-paw foot-taps over a 5-minute period.

  • Data Analysis: Calculate the percentage inhibition of foot-tapping compared to vehicle-treated controls. A dose-dependent reduction confirms both successful blood-brain barrier (BBB) penetration and functional target engagement[1].

Workflow Synth Compound Synthesis (4-arylpyridine core) InVitro In Vitro Assay (Radioligand Binding) Synth->InVitro Cellular Cellular Assay (Ca2+ Mobilization) InVitro->Cellular Ki < 5 nM InVivo In Vivo Efficacy (Gerbil Foot-Tapping) Cellular->InVivo Functional Antagonism

Sequential validation workflow for evaluating NK1 receptor antagonists.

References

1.[5] Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Translational Cancer Research. Available at:[Link] 2.[2] Yin, J., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications. Available at:[Link] 3.[3] Navari, R. M. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Opinion on Pharmacotherapy. Available at:[Link] 4.[4] Giuliani, G., et al. (2011). Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety. Bioorganic & Medicinal Chemistry. Available at:[Link] 5.[1] Vink, R., et al. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. MDPI. Available at:[Link] 6.[6] Hoffmann, T., et al. (2006). Discovery of potent, balanced and orally active dual NK1/NK3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Validating the structure of 4-(2-Methylphenyl)pyridine with 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 4-(2-Methylphenyl)pyridine: A 2D NMR Comparison Guide

Executive Summary

In pharmaceutical development, confirming the precise regiochemistry of active pharmaceutical ingredients (APIs) is a non-negotiable quality control standard. For biaryl compounds like 4-(2-Methylphenyl)pyridine, structural ambiguity often arises at the C-C biaryl linkage and the exact positioning of aromatic substituents. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides foundational data, the presence of overlapping multiplets and unprotonated (quaternary) carbons necessitates Two-Dimensional (2D) NMR techniques to definitively assign the molecular structure[1].

This guide objectively compares the performance of High-Field Superconducting NMR (600 MHz) against modern Broadband Benchtop NMR (80 MHz) . By leveraging a self-validating 2D NMR workflow (COSY, HSQC, and HMBC), we demonstrate how both platforms handle the structural validation of 4-(2-Methylphenyl)pyridine, providing actionable insights for researchers optimizing their analytical pipelines[2].

Mechanistic Grounding: The Causality of 2D NMR Choices

As an application scientist, it is critical to understand why specific pulse sequences are chosen rather than merely executing them. In 4-(2-Methylphenyl)pyridine, the primary analytical challenge is proving that the tolyl ring is attached specifically at the 4-position of the pyridine ring, and that the methyl group is in the ortho (2') position.

  • The Limitation of 1D NMR: 1D

    
    H NMR easily identifies the methyl singlet (
    
    
    
    ~2.3 ppm) and aromatic protons, but scalar coupling overlap obscures exact connectivity. Furthermore, the crucial carbons bridging the two rings (C4 of pyridine and C1' of the tolyl group) are quaternary; they lack attached protons, rendering them invisible in standard
    
    
    H-
    
    
    H correlation experiments[3].
  • HSQC as a Filter: Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons (

    
    ). By identifying all protonated carbons first, we systematically eliminate them from the pool of unassigned 
    
    
    
    C signals. The remaining signals must be quaternary carbons, turning the analysis into a logical process of elimination[4].
  • HMBC for the Definitive Link: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (

    
     and 
    
    
    
    ). To prove the biaryl linkage, we rely on a
    
    
    magnetization transfer from the pyridine H3/H5 protons across the rotatable bond to the tolyl C1' quaternary carbon. This inter-ring correlation is the definitive proof of structure[3].

Workflow cluster_0 Phase 1: 1D Baseline Screening cluster_1 Phase 2: 2D Structural Elucidation N1 1H NMR Identify Spin Multiplicities N3 COSY Map J-Coupled Spin Systems N1->N3 N4 HSQC Correlate 1H to Attached 13C N1->N4 N2 13C NMR Identify Carbon Environments N2->N4 N5 HMBC Map Long-Range 1H-13C N3->N5 N4->N5 N6 Structural Validation Confirm C4-C1' Biaryl Linkage N5->N6 Inter-ring Correlations

Figure 1: 2D NMR workflow for structural elucidation and biaryl linkage validation.

The Contenders: High-Field vs. Benchtop NMR

  • 600 MHz High-Field NMR: The industry gold standard. It utilizes a liquid helium-cooled superconducting magnet (14.1 Tesla). The high Larmor frequency provides unparalleled peak dispersion and sensitivity, making it ideal for highly complex biologics or trace impurity analysis[4].

  • 80 MHz Benchtop NMR: Utilizes a permanent rare-earth magnet array (1.88 Tesla) operating at room temperature. While traditionally limited by lower sensitivity and peak overlap, modern benchtop systems utilize gradient-enhanced 2D sequences. Because 2D acquisition time is dictated more by the number of

    
     increments than raw sensitivity, benchtop HSQC and HMBC experiments are surprisingly efficient and highly capable of resolving small molecules like 4-(2-Methylphenyl)pyridine[5].
    

Performance Comparison Data

Parameter600 MHz High-Field NMR80 MHz Benchtop NMR
Magnetic Field Strength 14.1 Tesla1.88 Tesla
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)

H Resolution (Line Width)
< 0.5 Hz< 1.5 Hz
1D

C Acquisition Time
~15 - 30 minutes~2 - 4 hours
2D HSQC/HMBC Time ~1 - 2 hours~4 - 8 hours
Biaryl Linkage Resolution Highly resolved, distinct cross-peaksModerate overlap, diagnostic peaks visible
Capital & Maintenance Cost High (>$500k + ongoing cryogens)Low (<$100k, zero cryogens)

Data reflects average performance metrics for a 25 mg/mL sample concentration[5],[6].

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following methodology is designed as a closed-loop, self-validating protocol.

Phase 1: Sample Preparation & Calibration

  • Dissolution: Dissolve 25 mg of 4-(2-Methylphenyl)pyridine in 0.6 mL of Deuterated Chloroform (CDCl

    
    ). Causality: CDCl
    
    
    
    is non-coordinating and provides a deuterium lock signal, which is essential to prevent magnetic field drift during multi-hour 2D acquisitions.
  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.0 ppm reference, ensuring chemical shifts are directly comparable regardless of whether the 600 MHz or 80 MHz instrument is used.

Phase 2: Data Acquisition & Structural Assignment

  • Acquire 1D

    
    H and 
    
    
    
    C Spectra:
    Establish the baseline. You will observe the isolated methyl protons at
    
    
    ~2.3 ppm and a cluster of aromatic protons between
    
    
    7.1–8.6 ppm.
  • Acquire 2D COSY: Map the

    
     scalar couplings. This isolates the 4-proton spin system of the tolyl ring from the symmetric 2-proton systems (H2/H6 and H3/H5) of the pyridine ring.
    
  • Acquire 2D HSQC: Overlay the

    
    H and 
    
    
    
    C data. Assign all carbons that show a direct correlation to a proton. Self-Validation Checkpoint: Any
    
    
    C signal lacking an HSQC cross-peak is definitively a quaternary carbon.
  • Acquire 2D HMBC: Focus on the unassigned quaternary carbons.

    • Trace the

      
       and 
      
      
      
      correlations from the well-resolved methyl protons (
      
      
      ~2.3 ppm) to identify the tolyl C2' and C1' carbons.
    • Trace the

      
       correlation from the pyridine H3/H5 protons (
      
      
      
      ~7.3 ppm) to the newly identified tolyl C1' carbon. This inter-ring cross-peak definitively proves the C4-C1' biaryl linkage.

Magnetization H_Me Tolyl Methyl Protons (δ ~2.3 ppm) C_Tol_C2 Tolyl C2' (Quaternary) (δ ~135 ppm) H_Me->C_Tol_C2 2J HMBC C_Tol_C1 Tolyl C1' (Quaternary) (δ ~138 ppm) H_Me->C_Tol_C1 3J HMBC H_Pyr Pyridine H3/H5 Protons (δ ~7.3 ppm) H_Pyr->C_Tol_C1 3J HMBC (Inter-ring) C_Pyr_C4 Pyridine C4 (Quaternary) (δ ~148 ppm) H_Pyr->C_Pyr_C4 2J HMBC

Figure 2: HMBC magnetization transfer pathways confirming the C4-C1' biaryl axis.

Conclusion & Recommendations

The structural validation of 4-(2-Methylphenyl)pyridine perfectly illustrates the power of 2D NMR. While High-Field 600 MHz systems remain the undisputed champions of resolution and sensitivity, they are not strictly necessary for the routine structural confirmation of small-to-medium APIs.

Modern 80 MHz benchtop NMR spectrometers possess the gradient capabilities required to execute complex HSQC and HMBC pulse sequences. By utilizing the self-validating logic of 2D NMR, researchers can confidently bridge quaternary carbons and confirm biaryl linkages directly at the bench[6]. For drug development professionals, integrating benchtop NMR into routine QA/QC workflows drastically reduces the bottleneck of communal high-field instrument access, reserving superconducting magnets for only the most complex or dilute samples[5].

References

  • [1] NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health (PMC). URL: [Link]

  • [5] High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. URL:[Link]

  • [2] The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Preprints.org. URL:[Link]

  • [3] Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. URL:[Link]

  • [4] The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Radinka Journal of Health Science. URL:[Link]

  • [6] Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis. ResearchGate. URL:[Link]

Sources

A Comparative Guide to the Efficacy of 4-Phenylpyridine Derivatives as Enzyme Inhibitors: A Focus on the 4-(2-Methylphenyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a myriad of substitutions, leading to compounds with diverse biological activities. Among these, 4-phenylpyridine derivatives have emerged as a promising class of enzyme inhibitors, targeting a range of enzymes implicated in various disease pathologies. This guide provides a comprehensive comparison of the efficacy of these derivatives, with a particular focus on the structural and functional implications of the 4-(2-methylphenyl)pyridine core. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.

The 4-Phenylpyridine Scaffold: A Privileged Structure in Enzyme Inhibition

The 4-phenylpyridine moiety is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets with high affinity. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic and π-stacking interactions within the active sites of enzymes. The substitution pattern on both the pyridine and phenyl rings allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

The introduction of a methyl group at the ortho-position of the phenyl ring, creating the 4-(2-methylphenyl)pyridine scaffold, can have significant consequences on the molecule's conformational preferences and its interaction with target enzymes. This substitution can induce a twisted conformation between the two rings, which may be crucial for fitting into specific binding pockets and can influence the compound's selectivity and potency.

Mechanism of Action: How Do They Inhibit Enzymes?

The primary mechanism by which 4-phenylpyridine derivatives exert their inhibitory effects is through competitive inhibition. In this mode of action, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. This binding is reversible and can be overcome by increasing the substrate concentration. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

However, non-competitive and uncompetitive inhibition mechanisms are also possible, where the inhibitor binds to a site distinct from the active site (an allosteric site), affecting the enzyme's catalytic efficiency without directly blocking substrate binding. The precise mechanism is dependent on the specific enzyme and the chemical nature of the inhibitor.

Enzyme_Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex Substrate Substrate (S) ES_Complex->Enzyme Product Product (P) ES_Complex->Product Product->Enzyme Inhibitor 4-(2-Methylphenyl)pyridine Derivative (I) EI_Complex->Enzyme

Caption: Competitive inhibition of an enzyme by a 4-(2-Methylphenyl)pyridine derivative.

Comparative Efficacy: A Look at the Data

While specific data for a wide range of 4-(2-methylphenyl)pyridine derivatives is not extensively available in the public domain, we can draw valuable insights from studies on structurally related 4-phenylpyridine and other substituted pyridine derivatives. These compounds have shown inhibitory activity against several important enzyme classes, including kinases, nitric oxide synthases (NOS), and ATP synthases.

Derivative ClassTarget EnzymeIC50 (nM)Reference
2-Amino-4-methylpyridine analoguesInducible Nitric Oxide Synthase (iNOS)28 - 193[1]
Pyridine-based antibacterial agentsATP Synthase (A. baumannii)190 - 270 (ng/mL)[2]
4-(4-nitro-2-phenethoxyphenyl)pyridine11β-Hydroxylase (human)2[3]
4-(4-nitro-2-phenethoxyphenyl)pyridine11β-Hydroxylase (rat)163[3]
New pyridine derivativesAcetylcholinesterase (human)153[4]
New pyridine derivativesButyrylcholinesterase (human)828[4]

This table presents a selection of data for various pyridine derivatives to illustrate the potential of this scaffold. IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The data indicates that substitutions on the pyridine and phenyl rings play a crucial role in determining both the potency and selectivity of these inhibitors. For instance, the 2-amino-4-methylpyridine scaffold shows promise for iNOS inhibition, while other derivatives have been optimized for different targets.[1] The potent inhibition of 11β-hydroxylase by a 4-phenylpyridine derivative highlights the therapeutic potential of this class of compounds in conditions like Cushing's syndrome.[3]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel 4-(2-methylphenyl)pyridine derivatives as enzyme inhibitors, a standardized set of biochemical assays is essential. The following protocols provide a framework for determining key inhibitory parameters.

General Protocol for a Biochemical Enzyme Inhibition Assay

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 4-(2-Methylphenyl)pyridine derivative (test compound)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., ATP, NADH)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

  • Pipettes and tips

  • Control inhibitor with known potency

2. Step-by-Step Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and test compound in the appropriate assay buffer. Prepare a serial dilution of the test compound to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the test compound to the wells. Include a control well with no inhibitor (vehicle control) and a positive control with a known inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction Progress: Measure the rate of the reaction using a microplate reader at specific time intervals. The method of detection will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve to determine the IC50 value of the test compound.

Enzyme_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B D Add Inhibitor Dilutions (and Controls) B->D C Dispense Enzyme to 96-well Plate C->D E Pre-incubate D->E F Add Substrate to Initiate Reaction E->F G Monitor Reaction Kinetics (Plate Reader) F->G H Data Analysis (Calculate IC50) G->H

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The structure-activity relationship of pyridine derivatives is a key area of investigation for optimizing their inhibitory potential.[5] For 4-phenylpyridine derivatives, several structural features are critical:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to interact with the enzyme's active site. The steric bulk of substituents, such as the methyl group in the 2-position, can dictate the preferred conformation and influence binding affinity.

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring, such as the addition of amino or other functional groups, can introduce new hydrogen bonding interactions and improve the overall binding profile of the inhibitor.

  • The Torsional Angle: The angle between the pyridine and phenyl rings is a critical determinant of biological activity. The ortho-methyl group in 4-(2-methylphenyl)pyridine derivatives is expected to induce a non-planar conformation, which could be advantageous for targeting specific enzyme isoforms with unique active site topologies.

Future research in this area should focus on the systematic synthesis and evaluation of a library of 4-(2-methylphenyl)pyridine derivatives with diverse substitution patterns. This will allow for a more detailed elucidation of the SAR and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and structural biology will be invaluable in guiding the design of next-generation inhibitors.

Conclusion

4-Phenylpyridine derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. While direct and extensive data on 4-(2-methylphenyl)pyridine derivatives is still emerging, the available information on related compounds strongly suggests their potential as potent and selective modulators of enzyme activity. The strategic placement of the 2-methyl group offers a unique opportunity to explore conformational constraints and enhance interactions within the enzyme active site. By employing rigorous experimental protocols and a systematic approach to SAR studies, researchers can unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. RSC Medicinal Chemistry. [Link]

  • An introduction of a pyridine group into the structure of prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. European Journal of Medicinal Chemistry. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

  • Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. [Link]

  • Pyridine – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. [Link]

  • Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Bioorganic & Medicinal Chemistry. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. [Link]

Sources

A Researcher's Guide to Ligand Substitution: Replacing Pyridine with Pyrazine in Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For decades, pyridine has been a cornerstone in coordination chemistry, its predictable binding and electronic properties making it a reliable choice for stabilizing transition metals in applications ranging from catalysis to materials science.[1][2] However, the subtle yet significant shift of moving one nitrogen atom within the aromatic ring to create its isostere, pyrazine, unlocks a new realm of chemical possibilities. This guide provides an in-depth comparison of these two ligands, moving beyond simple structural differences to explore the profound impact this substitution has on the synthesis, electronic properties, and ultimate performance of metal complexes. We will delve into the causality behind experimental observations, providing researchers with the data-driven insights needed to rationally design next-generation catalysts and functional materials.

Section 1: Fundamental Ligand Properties: More Than Just a Nitrogen Shift

At first glance, pyridine and pyrazine are simple six-membered aromatic heterocycles. Pyridine features a single nitrogen atom, while pyrazine incorporates a second nitrogen at the 1,4-position. This seemingly minor change fundamentally alters their electronic character and behavior as ligands.

G cluster_pyridine Pyridine cluster_pyrazine Pyrazine Py_img Py_text pKa = 5.25 - Weaker π-acceptor - Stronger σ-donor Pz_img Pz_text pKa = 0.65 - Stronger π-acceptor - Weaker σ-donor

Caption: Structural and electronic comparison of pyridine and pyrazine ligands.

The most immediate consequence of adding a second, electron-withdrawing nitrogen atom is a dramatic decrease in the basicity of the ligand. Pyridine is a moderately weak base with a pKa of 5.25 for its conjugate acid.[1] In contrast, pyrazine is significantly less basic, with a pKa of 0.65. This is due to the second nitrogen atom exerting a strong negative inductive effect, which decreases the electron-donating tendency of the first nitrogen.[3]

This electronic difference is the key to understanding their divergent behaviors in metal complexes.

  • Pyridine: Acts primarily as a σ-donor through the nitrogen lone pair.[1] While it can participate in π-backbonding, its capacity as a π-acceptor is limited.

  • Pyrazine: The presence of the second nitrogen atom lowers the energy of the ligand's π* orbitals, making it a significantly better π-acceptor compared to pyridine.[2][4] This enhanced π-acidity allows it to more effectively accept electron density from the metal center via back-donation.

Comparative Summary of Ligand Properties
PropertyPyridinePyrazineRationale & References
pKa (Conjugate Acid) 5.250.65The second nitrogen in pyrazine exerts a strong electron-withdrawing inductive effect, reducing basicity.[3]
Primary Electronic Role σ-donorσ-donor, π-acceptorPyrazine's lower-lying π* orbitals enhance its ability to accept back-donation from the metal center.[2][4]
Redox Character Less redox-activeMore readily reducedThe electron-deficient nature of the pyrazine ring facilitates electron storage and transfer processes.[2]
Coordination Mode Typically monodentateMonodentate or BridgingThe two opposing nitrogen atoms allow pyrazine to bridge two metal centers.[2][5]

Section 2: Impact on Coordination Chemistry and Complex Properties

Replacing pyridine with pyrazine is not a simple one-to-one swap. The electronic and structural differences between the ligands directly modulate the properties of the resulting metal complex, particularly its stability, redox behavior, and geometry.

Redox Potential Modulation

One of the most powerful consequences of pyrazine substitution is the ability to tune the redox potential of the metal center. The strong π-accepting nature of pyrazine withdraws electron density from the metal, making it easier to reduce.

A study on molecular Cobalt(II) tetrapyridyl catalysts for H₂ generation provides compelling quantitative data.[6] By systematically replacing pyridine units with pyrazine, researchers observed a significant anodic shift in the Co(II/I) reduction potential.

ComplexNumber of Pyrazine LigandsCo(II/I) Potential (V vs. Fc+/Fc)
O-CAT (Parent) 0-0.69
Complex 1 1-0.56
Complex 2 1-0.57
Complex 3 2-0.42
Complex 4 2-0.43
(Data sourced from MDPI, 2021)[6]

The data clearly shows that for each pyridine replaced by a pyrazine, the Co(II/I) potential shifts anodically by approximately 130-140 mV.[6] This demonstrates that the cobalt center becomes easier to reduce as the more electron-withdrawing pyrazine ligands are introduced.[6] This principle is critical for applications in catalysis and electron transfer, where fine-tuning redox potentials is essential. Furthermore, research has shown that pyrazine can stabilize lower oxidation states of a metal ion more effectively than pyridine.[7]

G M_Py M(II)-Pyridine d_Py d-orbitals M_Pz M(II)-Pyrazine M_Py->M_Pz Ligand Substitution d_Pz d-orbitals (stabilized) d_Py->d_Pz π-backbonding (stabilization) G start Start Materials: Halogenated Pyridine/Pyrazine Amine-substituted Bipyridine step1 Step 1: Buchwald-Hartwig Cross-Coupling start->step1 step2 Step 2: Stille Cross-Coupling step1->step2 Intermediate Macrocycle Fragment step3 Step 3: Metalation with Co(II) salt step2->step3 Final Ligand Macrocycle purify Purification (Column Chromatography) step3->purify charact Characterization: NMR, Mass Spec, CV, X-ray purify->charact end Final Product: Co(II)-Pyrazine Complex charact->end

Caption: Experimental workflow for the synthesis of a pyrazine-containing metal complex.

Detailed Protocol

Part 1: Synthesis of the Ligand Macrocycle

  • Rationale: This protocol uses a convergent approach, building the asymmetric macrocycle in two key Pd-catalyzed steps before metalation. This allows for precise control over the final ligand structure.

  • Step 1A (Buchwald-Hartwig Coupling):

    • In a nitrogen-filled glovebox, combine a halogenated pyrazine (e.g., 2-bromo-5-methylpyrazine) (1.0 eq), an amine-substituted bipyridine (e.g., 6-amino-2,2'-bipyridine) (1.05 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%), a phosphine ligand (e.g., Xantphos) (4 mol%), and a base (e.g., NaOtBu) (1.5 eq) in an oven-dried Schlenk flask.

    • Add anhydrous toluene as the solvent.

    • Seal the flask and heat the reaction at 100-110 °C for 16-24 hours.

    • Causality: The Buchwald-Hartwig reaction is highly effective for forming C-N bonds between an aryl halide and an amine, essential for linking the heterocyclic components.

  • Step 1B (Stille Coupling):

    • To the cooled reaction mixture from Step 1A, add a stannylated pyridine derivative (e.g., 2-(tributylstannyl)pyridine) (1.1 eq) and an additional charge of palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%).

    • Degas the mixture and reflux under nitrogen for 24-48 hours.

    • Causality: The Stille coupling is a robust method for creating C-C bonds, in this case, to complete the macrocyclic ligand structure.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture through Celite to remove the palladium catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude ligand using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes.

Part 2: Metalation

  • Complex Formation:

    • Dissolve the purified ligand (1.0 eq) in a suitable solvent like acetonitrile or methanol.

    • Add a solution of a cobalt(II) salt (e.g., Co(ClO₄)₂·6H₂O or Co(BF₄)₂·6H₂O) (0.95 eq) in the same solvent dropwise with stirring.

    • Causality: The cobalt(II) ion readily coordinates to the nitrogen atoms of the macrocycle. Using slightly less than one equivalent of the metal salt helps prevent unreacted metal from complicating purification.

  • Isolation:

    • Stir the reaction at room temperature for 4-6 hours.

    • Reduce the solvent volume and induce precipitation by adding a non-coordinating solvent like diethyl ether.

    • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Part 3: Characterization

  • Confirm the structure and purity of the final complex using standard techniques: ¹H NMR, Mass Spectrometry, and Elemental Analysis.

  • Investigate the electronic properties using Cyclic Voltammetry (CV) to determine the redox potentials, comparing them to the all-pyridine analogue. [6]* If suitable crystals can be grown, use Single Crystal X-ray Diffraction to confirm the molecular geometry. [6]

Conclusion

The substitution of pyridine with pyrazine is a powerful, yet nuanced, tool in the design of functional metal complexes. The primary driver of change is electronic: pyrazine's enhanced π-acidity and electron-withdrawing nature directly impact the redox potential of the metal center and enable unique bridging coordination modes. While this can lead to superior performance in certain catalytic systems, the effect is not universally positive and depends on the specific thermodynamic requirements of the reaction cycle. By understanding the fundamental principles outlined in this guide and employing the robust synthetic protocols available, researchers can rationally harness the properties of pyrazine to develop novel complexes with precisely tailored electronic structures and reactivity.

References
  • Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Tampieri, F., & Dorel, R. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Catalysis. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Titova, E.M., & Titov, A.A. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. [Link]

  • Lee, J., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H₂ Generation. MDPI. [Link]

  • Unacademy. (2026). Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. Unacademy. [Link]

  • Starodub, V.O., et al. (2023). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics. [Link]

  • Kumar, P., et al. (2020). Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. New Journal of Chemistry. [Link]

  • Venkatesh, V., et al. (2016). Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C. [Link]

  • Armor, J.N., & Taube, H. (1970). Ligand substitution kinetics in complexes of pyridine and pyrazine derivatives with pentacyanoruthenate(II). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Hissler, M., et al. (2024). 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes. Dalton Transactions. [Link]

  • Taylor, J.C. (1977). The synthesis and characterization of pyrazine and 2-methylpyrazine complexes of divalent copper and nickel. UBC Library Open Collections. [Link]

  • Salman, A.H., & Ali, A.H. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

  • Semproni, M.J., et al. (2022). Synthesis and electronic structure of a series of first-row transition-metal pyrazine(diimine) complexes in two oxidation states. Taylor & Francis Online. [Link]

  • Li, H., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers. [Link]

Sources

Cross-validation of analytical methods for pyridine isomer analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Pyridine Isomer Analysis

Introduction: The Analytical Challenge of Pyridine Isomers

Pyridine and its substituted isomers, such as the picolines (methylpyridines) and lutidines (dimethylpyridines), are foundational heterocyclic compounds in the pharmaceutical and chemical industries.[1][2] They serve as precursors, reagents, and solvents in the synthesis of countless active pharmaceutical ingredients (APIs) and specialty chemicals.[1] However, their structural similarity presents a significant analytical challenge. Isomers like 2-picoline, 3-picoline, and 4-picoline possess very similar physicochemical properties, including close boiling points, making their separation and accurate quantification a non-trivial task essential for quality control, impurity profiling, and process monitoring.[3]

This guide provides a comprehensive comparison of the primary analytical techniques used for pyridine isomer analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the principles of cross-validation, applying the rigorous framework of the International Council for Harmonisation (ICH) guidelines to objectively assess the performance of each method.[4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop, validate, or select the most appropriate analytical method for their specific application.

The Framework for Method Comparison: ICH Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Cross-validation further ensures that different analytical methods yield comparable and reliable results. Our comparison is grounded in the core performance characteristics defined by the ICH Q2(R1) and the updated Q2(R2) guidelines.[4][5][6]

Core Validation Characteristics:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or other isomers.[7]

  • Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[7][8]

  • Precision : The degree of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).[5]

  • Linearity & Range : The ability to produce results directly proportional to the analyte concentration over a specified interval.[7][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest analyte concentration that can be reliably detected and quantified with suitable precision and accuracy, respectively.[7]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]

cluster_workflow Cross-Validation Workflow Define Define Analytical Target Profile (ATP) Select Select Potential Methods (GC, HPLC, CE) Define->Select Develop Develop & Optimize Each Method Select->Develop Validate Individually Validate Each Method per ICH Q2 Develop->Validate CrossValidate Perform Cross-Validation (Analyze Same Samples) Validate->CrossValidate Compare Compare Performance (Accuracy, Precision, etc.) CrossValidate->Compare SelectFinal Select Fit-for-Purpose Method Compare->SelectFinal

Caption: High-level workflow for cross-validating analytical methods.

Comparative Analysis of Key Techniques

The separation of pyridine isomers hinges on exploiting subtle differences in their physicochemical properties. Each analytical technique leverages a different principle to achieve this separation.

Gas Chromatography (GC)

GC is a conventional and powerful technique for analyzing volatile compounds like pyridine and its isomers.[10][11] Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Causality of Separation : Separation is primarily driven by differences in boiling points and interactions with the stationary phase. For picoline isomers, which have very close boiling points, the choice of a stationary phase with high selectivity (e.g., those with high polarity like Stabilwax-DB) is critical.[12]

  • Common Detectors : Flame Ionization Detector (FID) offers high sensitivity for hydrocarbons, while Mass Spectrometry (MS) provides superior selectivity and structural confirmation.[12][13]

Sources

Comprehensive Structure-Activity Relationship (SAR) and Performance Comparison of Methylphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylphenylpyridine derivatives, most notably 1-methyl-4-phenylpyridinium (MPP+) and its structural analogs, are indispensable pharmacological tools in neurotoxicology and mitochondrial bioenergetics. As a classic inhibitor of mitochondrial Complex I (NADH-ubiquinone oxidoreductase), MPP+ is widely used to model Parkinson's disease due to its selective destruction of dopaminergic neurons. However, structural modifications to the phenyl ring drastically alter both the potency and the cellular selectivity of these compounds.

This guide provides an objective, data-driven comparison of methylphenylpyridine derivatives, detailing their structure-activity relationships (SAR), comparative performance against alternative inhibitors, and the self-validating experimental protocols required to accurately assess their efficacy in drug development and toxicological screening.

Mechanistic Overview and SAR Principles

The biological activity of methylphenylpyridine derivatives is governed by two distinct structural requirements: the ability to selectively enter target cells, and the ability to accumulate within mitochondria to inhibit respiration.

  • The Pyridinium Cation (The Pharmacophore): The N-methyl group is essential because it imparts a permanent positive charge to the molecule. This charge is the primary biophysical driver for Nernstian accumulation into the mitochondrial matrix, a process strictly dependent on the mitochondrial transmembrane electrical gradient (

    
    )[1].
    
  • Phenyl Ring Substitutions (Lipophilicity vs. Selectivity): The addition of alkyl chains at the 4'-position of the phenyl ring fundamentally shifts the molecule's behavior. Increasing the alkyl chain length (e.g., from methyl to heptyl) enhances the compound's lipophilicity. This modification drastically increases binding affinity to the hydrophobic pocket of NADH dehydrogenase, making 4'-alkylated analogs exceptionally potent inhibitors of mitochondrial respiration[2]. However, this increased lipophilicity allows the molecule to cross cell membranes independently of the Dopamine Transporter (DAT), thereby stripping the compound of its dopaminergic selectivity[3].

Mechanism MPTP MPTP (Lipophilic) MAOB MAO-B (Astrocytes) MPTP->MAOB Oxidation MPDP MPDP+ MAOB->MPDP MPP MPP+ (Toxic Cation) MPDP->MPP Spontaneous DAT DAT (Neurons) MPP->DAT Selective Uptake Mito Mitochondria (ΔΨm Driven) DAT->Mito Accumulation CompI Complex I Inhibition Mito->CompI Binding

Pathway of MPTP metabolism and MPP+ mediated Complex I inhibition.

Comparative Performance Analysis

When designing an assay, researchers must choose between target potency and cellular selectivity. The table below objectively compares the performance of classic MPP+ against its synthesized 4'-alkylated derivatives and Rotenone (a structurally distinct, highly potent Complex I inhibitor used as an industry standard alternative).

CompoundStructural SubstitutionRelative Complex I PotencyEst. Lipophilicity (LogP)Dopaminergic SelectivityPrimary Application in Research
MPP+ None (-H)1x (IC50 ~5-10 μM)LowHigh (DAT dependent)Parkinson's Disease Modeling
4'-propyl-MPP+ Propyl (-C3H7)~10xModerateModerateModerate-affinity SAR studies
4'-heptyl-MPP+ Heptyl (-C7H15)~200x HighLow (DAT independent)Potent in vitro Complex I blockade
Rotenone N/A (Control Alternative)~1000xVery HighNone (Systemic toxicity)Universal respiratory chain inhibition

Data Synthesis: As demonstrated by Youngster et al., the 4'-heptylphenyl analog is approximately 200 times more effective at inhibiting Complex I than unsubstituted MPP+[2]. However, in vivo and in cellulo studies reveal that intranigral neurotoxicity correlates strictly with specific transport mechanisms; highly lipophilic analogs exhibit generalized cytotoxicity rather than selective dopaminergic cell death[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in causality checks. These self-validating steps confirm that the observed data is a result of the specific mechanism under investigation, rather than artifactual interference.

Protocol A: High-Resolution Respirometry for Complex I Inhibition

This protocol measures the inhibitory capacity of methylphenylpyridine derivatives on isolated mitochondria.

  • Mitochondrial Isolation: Isolate intact mitochondria from target tissue (e.g., mouse liver or heart) using differential centrifugation. Causality Note: Mitochondria must remain structurally intact to maintain the

    
     required for the active accumulation of the pyridinium cation[1].
    
  • Substrate Addition: Introduce Glutamate and Malate to the respirometer chamber. Causality Note: These are NAD+-linked substrates that specifically feed electrons into Complex I, isolating this segment of the respiratory chain from Complex II (which utilizes succinate).

  • Inhibitor Titration: Inject MPP+ analogs in a stepwise gradient (0.1 μM to 100 μM) and monitor the decline in oxygen consumption (

    
     flux).
    
  • Self-Validation Step (Uncoupling): Add FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP is a protonophore that collapses the

    
    . Validation Logic: Because the energized accumulation of MPP+ depends on the electrical gradient, collapsing the 
    
    
    
    with FCCP should immediately halt further concentration of the inhibitor in the matrix, proving the inhibition is voltage-dependent[1].

Workflow Prep 1. Isolate Mitochondria (Preserve Intact Membranes) Substrate 2. Add Glutamate/Malate (NAD+-linked Substrates) Prep->Substrate Inhibitor 3. Titrate MPP+ Analogs (Monitor O2 Flux) Substrate->Inhibitor Validate 4. Add FCCP (Uncoupler) (Collapse ΔΨm) Inhibitor->Validate Confirm 5. Add Rotenone (Complete Blockade) Validate->Confirm

Self-validating high-resolution respirometry workflow for Complex I inhibitors.

Protocol B: In Vitro Dopaminergic Neurotoxicity Assay

This protocol assesses the cellular selectivity of the derivatives using cultured dopaminergic neurons.

  • Cell Culture: Plate primary rat mesencephalic cultures (rich in dopaminergic neurons).

  • Compound Exposure: Treat the cells with varying concentrations of the target methylphenylpyridine derivative (e.g., 10 μM to 100 μM) for 48 hours.

  • Self-Validation Step (Transport Blockade): In a parallel control group, pre-treat the cells with Mazindol (10 μM), a potent Dopamine Transporter (DAT) inhibitor, 30 minutes prior to adding the MPP+ derivative. Validation Logic: If the derivative's toxicity is truly selective for dopaminergic neurons via DAT uptake, Mazindol will rescue the cells from death. If the derivative is highly lipophilic (like 4'-heptyl-MPP+) and diffuses across the membrane non-specifically, Mazindol will fail to provide protection[4],[3].

Expert Insights for Drug Development Professionals

When selecting a methylphenylpyridine derivative for your assay, the choice must be dictated by the biological question:

  • For Parkinson's Disease Modeling: Stick to the unsubstituted MPP+ (or its prodrug MPTP in in vivo models). While it is a weaker Complex I inhibitor biochemically, its strict reliance on DAT for cellular entry ensures the high-fidelity dopaminergic selectivity required to accurately model the disease pathology[4].

  • For Mitochondrial Bioenergetics & Assay Development: If your goal is to study the structural kinetics of the NADH dehydrogenase complex itself, the 4'-alkylated analogs (such as 4'-heptyl-MPP+) are vastly superior. Their extreme potency (~200x that of MPP+) allows for high-affinity binding studies without the off-target systemic complexities of Rotenone[2].

Understanding the causality between a compound's lipophilicity, its membrane transport mechanism, and its binding affinity is the cornerstone of robust experimental design in neuropharmacology.

References

1.[4] Title: Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP Source: PubMed / NIH URL:

2.[1] Title: Structural dependence of the inhibition of mitochondrial respiration and of NADH oxidase by 1-methyl-4-phenylpyridinium (MPP+) analogs and their energized accumulation by mitochondria Source: PubMed / NIH URL:

3.[3] Title: Toxic effects of potential environmental neurotoxins related to 1-methyl-4-phenylpyridinium on cultured rat dopaminergic neurons Source: OSTI.GOV URL:

4.[2] Title: 4'-alkylated analogs of 1-methyl-4-phenylpyridinium ion are potent inhibitors of mitochondrial respiration Source: PubMed / NIH URL:

Sources

Safety Operating Guide

4-(2-Methylphenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the scale-up, handling, and disposal of countless heterocyclic compounds in drug discovery and advanced materials research. When working with 4-(2-Methylphenyl)pyridine (also known as 4-(o-tolyl)pyridine)—a sterically hindered pyridine derivative frequently utilized as a ligand in organometallic catalysis and OLED development—standard "dump-and-dilute" methods are not just non-compliant; they are scientifically unsound and environmentally disastrous.

To build a truly self-validating safety culture in your laboratory, we must move beyond rote memorization of Safety Data Sheets (SDS). We must understand the causality behind the protocols. This guide provides a comprehensive, step-by-step operational and disposal plan for 4-(2-Methylphenyl)pyridine, grounded in chemical principles and regulatory standards[1][2].

Chemical Profiling & Causality of Hazard

Before executing a disposal protocol, we must understand the molecular behavior of the waste. 4-(2-Methylphenyl)pyridine features a robust, electron-deficient aromatic heterocyclic ring coupled with a lipophilic tolyl group.

Why does this matter for disposal?

  • Environmental Persistence: The pyridine ring is highly stable and resists natural microbial degradation. If poured down a drain, it will persist in aquatic ecosystems, potentially causing hepatotoxic and nephrotoxic effects in wildlife[3].

  • Thermal Stability: The aromatic stability of the molecule means it cannot be destroyed by low-level heat or standard chemical neutralization. It requires high-temperature incineration to fully cleave the carbon-nitrogen bonds without generating toxic nitrogen oxide (NOx) byproducts[1].

  • Regulatory Classification: While unsubstituted pyridine is strictly listed as an EPA F005 (spent solvent) or U196 (commercial chemical product) hazardous waste[2], substituted pyridines like 4-(2-Methylphenyl)pyridine must be managed with identical stringency under Resource Conservation and Recovery Act (RCRA) guidelines due to their characteristic toxicity and environmental hazards[2][4].

Quantitative Hazard Summary
Property / ParameterValue / ClassificationOperational Implication
Physical State Solid/Liquid (depends on purity/temp)Dictates segregation into solid vs. liquid waste streams.
Solubility Soluble in organic solvents (DCM, EtOAc)Waste will primarily be generated as an organic solvent mixture.
EPA Waste Code D038 (if pyridine conc. applies) / F005 equivalentMust be processed via RCRA-permitted hazardous waste facilities[2][4].
Destruction Temp. 820°C – 1,600°CRequires rotary kiln or liquid injection incineration[1].
Primary Target Organs Liver, Kidneys, Central Nervous SystemMandates strict use of fume hoods and nitrile/neoprene gloves[3].

Operational Waste Routing Workflow

To ensure zero cross-contamination and regulatory compliance, laboratory personnel must follow a strict decision tree when routing 4-(2-Methylphenyl)pyridine waste.

WasteRouting Start 4-(2-Methylphenyl)pyridine Waste Generated State Physical State? Start->State Liquid Liquid Waste (Reaction Mixtures) State->Liquid Solution Solid Solid Waste (Contaminated PPE/Silica) State->Solid Solid/Powder Halogen Mixed with Halogens? Liquid->Halogen SolidBin Hazardous Solid Waste Receptacle Solid->SolidBin NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No Halo Halogenated Organic Waste Halogen->Halo Yes Incineration High-Temp Incineration (820°C - 1600°C) NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Decision tree for the proper segregation and disposal routing of 4-(2-Methylphenyl)pyridine waste.

Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating. By integrating visual checks and chemical compatibility assessments into the steps, the procedure inherently prevents operator error.

Protocol A: Liquid Waste Segregation and Containment

Causality: 4-(2-Methylphenyl)pyridine is typically utilized in solvent-heavy reactions (e.g., Suzuki couplings, ligand synthesis). Mixing it with incompatible chemical streams (like strong oxidizers or acids) can trigger exothermic reactions, as the pyridine nitrogen can act as a nucleophile or weak base.

  • Verify Solvent Compatibility: Determine if the reaction mixture contains halogenated solvents (e.g., Dichloromethane, Chloroform) or non-halogenated solvents (e.g., Toluene, Ethanol).

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste carboy. Validation Check: Ensure the container is rated for flammable organics and shows no signs of embrittlement.

  • Transfer the Waste: Working strictly inside a certified chemical fume hood, use a dedicated funnel to pour the liquid waste into the designated "Halogenated" or "Non-Halogenated" organic waste container.

  • Cap and Vent: Seal the container immediately after transfer using a vented cap to prevent pressure buildup from solvent vapor.

Protocol B: Solid Waste Handling (Silica Gel & Consumables)

Causality: Column chromatography used to purify 4-(2-Methylphenyl)pyridine leaves behind highly contaminated silica gel. Because the compound binds to soil and particulates[3], contaminated silica cannot be treated as standard dry waste.

  • Desolvate the Silica: Allow residual elution solvent to evaporate from the silica gel inside the fume hood until it is a dry, free-flowing powder.

  • Containment: Transfer the contaminated silica gel into a puncture-resistant, sealable plastic bucket or heavy-duty polyethylene bag.

  • Dispose of Consumables: Place all contaminated gloves, filter papers, and empty reagent vials into the same solid hazardous waste receptacle.

  • Labeling: Affix a hazardous waste label immediately. Validation Check: The label must explicitly state "Toxic Solid Waste - Contains Pyridine Derivatives" to alert the disposal technicians.

Protocol C: Spill Response and Decontamination

Causality: In the event of a spill, standard paper towels will merely spread the lipophilic compound. We must use high-surface-area absorbents to physically trap the molecule.

  • Evacuate and Ventilate: If a spill occurs outside the fume hood, immediately evacuate the immediate area and ensure room exhaust is operating at maximum capacity.

  • Contain the Perimeter: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible sawdust.

  • Absorb and Sweep: Work from the outside of the spill toward the center. Sweep the saturated absorbent into a chemical-resistant dustpan using a non-sparking brush.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by an ethanol wipe, to remove lipophilic residues. Dispose of all cleanup materials as hazardous solid waste[1].

Protocol D: Final Transfer and Destruction

Causality: To legally and safely eliminate the liability of the chemical, it must be transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) capable of breaking the aromatic ring.

  • Satellite Accumulation Limit: Do not allow waste containers to exceed 55 gallons (or 1 quart for acutely hazardous waste) in the laboratory[4].

  • Manifesting: Work with your Environmental Health and Safety (EHS) department to draft a hazardous waste manifest. Ensure the waste is coded appropriately (often grouped with F005 equivalents for solvent mixtures)[2].

  • Incineration: The TSDF will process the waste via rotary kiln incineration at temperatures between 820°C and 1,600°C[1]. Validation Check: Request a "Certificate of Destruction" from the TSDF to close the loop on your laboratory's chain of custody.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "ToxFAQs for Pyridine." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Environmental Protection Agency (EPA). "EPA Hazardous Waste Codes." Western Kentucky University EHS. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]

Sources

Personal protective equipment for handling 4-(2-Methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a self-validating system of chemical logic. When we handle building blocks like 4-(2-Methylphenyl)pyridine (also known as 4-(o-tolyl)pyridine), understanding the molecular causality behind its hazards is the first step in designing an effective operational protocol.

This compound is a critical biaryl intermediate in pharmaceutical development, most notably utilized in the synthesis of Netupitant—a potent neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV)[1][2]. Because of its specific chemical properties, standard laboratory handling is insufficient. This guide provides drug development professionals with a field-proven, highly technical methodology for the safe operation, personal protective equipment (PPE) selection, and disposal of 4-(2-Methylphenyl)pyridine.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this chemical is hazardous. 4-(2-Methylphenyl)pyridine combines a basic pyridine ring with a lipophilic o-tolyl group.

Chemical PropertyMechanistic ImplicationOperational Hazard
Lipophilic Biaryl System Enhances the molecule's ability to partition into and cross the lipid bilayer of the stratum corneum.Severe Dermal Penetration: Rapid skin absorption leading to systemic exposure.
Basic Pyridine Nitrogen Readily protonates in physiological environments, interacting aggressively with mucosal membranes.Mucosal Irritation: High risk of eye and respiratory tract damage upon contact.
Fine Powder Morphology Low-density particles are highly susceptible to static charge accumulation and aerosolization.Inhalation Risk: Aerosolized dust can bypass standard ventilation if not properly mitigated.

Causality Insight: Because the lipophilic o-tolyl group significantly increases dermal penetration compared to unsubstituted pyridine, standard single-layer latex gloves offer inadequate protection. The chemical can permeate thin barriers, trapping the irritant against the skin. This necessitates a robust, multi-layered PPE strategy[3].

Part 2: Personal Protective Equipment (PPE) Matrix

Relying on the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[4] and guidelines from the National Research Council's Prudent Practices in the Laboratory[5], the following PPE matrix establishes the mandatory defense layers based on your operational scale.

Protection ZoneAnalytical Scale (< 1 gram)Preparative/Synthesis Scale (> 1 gram)
Eye/Face ANSI Z87.1 Chemical splash goggles.Chemical splash goggles + Full face shield[6].
Hand Double-layer extended-cuff nitrile gloves.Flexible laminate inner glove (e.g., Silver Shield) + Heavy-duty butyl rubber outer glove[3].
Body Flame-resistant (FR) laboratory coat, long pants, closed-toe impermeable shoes[7].FR laboratory coat, chemical-resistant apron, and disposable Tyvek sleeve covers[7].
Respiratory Handled strictly inside a certified chemical fume hood; no respirator needed if engineering controls are verified.N95 or P100 particulate respirator if handling outside of a closed system or during a spill[4].

Part 3: Operational Workflow & Handling Protocols

The following workflow illustrates the self-validating system of engineering controls, PPE, and procedural logic required to handle this compound safely.

PPE_Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile Gloves, Goggles, FR Lab Coat Start->PPE EngControl Engineering Controls: Chemical Fume Hood (80-100 fpm) PPE->EngControl Handling Handling 4-(o-tolyl)pyridine: Anti-Static Weighing & Transfer EngControl->Handling Spill Spill Event? Handling->Spill Decon Spill Response: Damp Absorbent Pads & Detergent Wash Spill->Decon Yes Synthesis Proceed to Synthesis (e.g., Netupitant API) Spill->Synthesis No Disposal Waste Disposal: Segregated Organic Waste Decon->Disposal Synthesis->Disposal

Operational workflow for the safe handling, PPE donning, and disposal of 4-(o-tolyl)pyridine.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Pre-Operation Verification : Ensure the chemical fume hood is certified and operating at a face velocity of 80–100 feet per minute (fpm)[8]. Clear the workspace of incompatible reagents, particularly strong oxidizers and acids.

  • PPE Donning : Equip your FR lab coat, chemical splash goggles, and double-layer nitrile gloves. The double-gloving technique ensures that if the outer glove is compromised by the lipophilic compound, the inner glove maintains the barrier[3].

  • Static Mitigation : Dry pyridine derivatives accumulate static charge easily. Utilize an anti-static gun (e.g., Zerostat) or an anti-static weighing brush on your stainless-steel spatulas and weigh boats to prevent the sudden aerosolization of the powder.

  • Dispensing : Using a clean, dry PTFE or stainless-steel spatula, transfer the required mass of 4-(2-Methylphenyl)pyridine into a pre-tared, sealable amber glass vial. Seal the vial immediately after transfer before removing it from the fume hood.

  • Decontamination : Wipe down the balance, spatulas, and hood surface with a solvent such as isopropanol or ethanol, followed by a water wipe. Dispose of all contaminated wipes in a designated solid hazardous waste container.

Part 4: Emergency Response & Disposal Plans

Spill Management Protocol

In the event of a powder spill, standard sweeping will aerosolize the toxic particulates. Follow this causality-driven response:

  • Isolate : Alert personnel in the immediate vicinity and lower the fume hood sash.

  • Protect : Ensure respiratory protection (N95 or P100) is worn if the powder has breached the fume hood containment[4].

  • Suppress : Gently cover the spill with damp absorbent pads to suppress dust formation. Never sweep dry pyridine powders.

  • Recover : Carefully scoop the absorbed material using a non-sparking tool into a compatible, sealable waste container.

  • Neutralize : Wash the spill area with a mild detergent solution to remove residual lipophilic traces, followed by a thorough water rinse.

Waste Disposal Strategy

According to Prudent Practices in the Laboratory[9], waste segregation is critical to prevent dangerous cross-reactions.

  • Solid Waste : Contaminated PPE, weigh boats, and spill cleanup materials must be placed in a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste : When 4-(2-Methylphenyl)pyridine is used in synthesis (e.g., cross-coupling reactions for Netupitant), the resulting solvent waste must be strictly segregated. Do not mix with aqueous acidic waste streams. The basic pyridine nitrogen will rapidly protonate in acid, potentially causing an unexpected exothermic reaction or precipitating out of solution. Route this to "Non-Halogenated Organic Waste" unless halogenated solvents (like dichloromethane) were utilized in the workflow[1].

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety North Carolina State University[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (PMC)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Academies of Sciences, Engineering, and Medicine[Link]

  • NETUPITANT - New Drug Approvals New Drug Approvals[Link]

  • Personal Protective Equipment for Laboratories Dartmouth College Environmental Health and Safety [Link]

  • Netupitant | C30H32F6N4O | CID 6451149 - PubChem National Institutes of Health (PubChem)[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.